Amcenestrant
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
6-(2,4-dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30Cl2FNO3/c32-23-8-12-27(29(33)18-23)28-4-1-3-21-17-22(31(36)37)7-11-26(21)30(28)20-5-9-24(10-6-20)38-25-13-16-35(19-25)15-2-14-34/h5-12,17-18,25H,1-4,13-16,19H2,(H,36,37)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISZAGQTIXIVAR-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)O)C(=C(C1)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC5CCN(C5)CCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)C(=O)O)C(=C(C1)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)O[C@H]5CCN(C5)CCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30Cl2FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2114339-57-8 | |
| Record name | Amcenestrant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2114339578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(2,4-dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMCENESTRANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBF1NHY02O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Amcenestrant (SAR439859) chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amcenestrant, also known as SAR439859, is an orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD).[1][2] It was developed for the treatment of estrogen receptor-positive (ER+) breast cancer.[3] As a SERD, this compound is designed to both antagonize and induce the degradation of the estrogen receptor, a key driver of tumor growth in ER+ breast cancers.[2] This document provides a comprehensive technical overview of its chemical properties, mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation. Although its clinical development was discontinued (B1498344), the data gathered on this compound remains valuable for the ongoing research and development of endocrine therapies.
Chemical Structure and Properties
This compound is a complex small molecule with a distinct chemical structure that facilitates its high-affinity binding to the estrogen receptor.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 6-(2,4-dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[4]annulene-2-carboxylic acid[5] |
| CAS Number | 2114339-57-8[6] |
| Synonyms | SAR439859, SAR-439859[2] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃₁H₃₀Cl₂FNO₃ | [1][6] |
| Molecular Weight | 554.48 g/mol | [2] |
| Exact Mass | 553.1587 Da | [2] |
| Topological Polar Surface Area | 49.8 Ų | [1][5] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 3 | [7] |
| Rotatable Bonds | 8 | [7] |
| XLogP | 8.95 | [7] |
| Solubility | Poorly soluble in water (0.000015 g/mL at 25°C). Sparingly soluble in DMSO (1-10 mg/ml). | [6][] |
Mechanism of Action
This compound functions as a selective estrogen receptor degrader (SERD). Its primary mechanism involves binding to the estrogen receptor (ER), which leads to a conformational change in the receptor protein.[2][5] This altered conformation marks the receptor for ubiquitination and subsequent degradation by the proteasome.[2] The degradation of the ER prevents its translocation to the nucleus, binding to estrogen response elements (EREs) on DNA, and subsequent transcription of genes that promote cell proliferation and survival.[4] This dual action of antagonism and degradation is intended to provide a more complete shutdown of ER signaling compared to selective estrogen receptor modulators (SERMs) that only block the receptor.
Figure 1: Mechanism of Action of this compound in the Estrogen Receptor Signaling Pathway.
Preclinical Data
This compound demonstrated potent and broad anti-tumor activity in a range of preclinical models, including those with mutations in the estrogen receptor alpha (ESR1) gene, which are a common mechanism of resistance to endocrine therapies.
In Vitro Efficacy
| Assay | Cell Line / Target | Result (EC₅₀) | Source |
| ERα Degradation | MCF-7 | 0.2 nM | [9] |
| Anti-proliferation | MCF-7 (Wild-type ERα) | 20 nM | [6] |
| Anti-proliferation | MCF-7 (ERαY537S mutant) | 331 nM | [6] |
| Anti-proliferation | MCF-7 (ERαD538G mutant) | 595 nM | [6] |
In Vivo Efficacy & Pharmacokinetics
This compound showed significant tumor regression in various breast cancer xenograft models and demonstrated good oral bioavailability across species.
| Model / Species | Dosing | Outcome | Source |
| In Vivo Efficacy | Patient-Derived Xenograft (PDX) Mouse Model | 100 mg/kg/day reduced tumor volume more than fulvestrant | [6] |
| In Vivo Efficacy | MCF-7 Xenograft (ESR1-Y537S mutant) | 25 mg/kg/BID led to tumor regression | [9] |
| Pharmacokinetic Parameter | Mouse | Rat | Dog | Source |
| Bioavailability | 54-76% | 54-76% | 54-76% | [9] |
| Clearance (L/h·kg) | 0.03-1.92 | 0.03-1.92 | 0.03-1.92 | [9] |
| Volume of Distribution (Vₛₛ, L/kg) | 0.5-6.1 | 0.5-6.1 | 0.5-6.1 | [9] |
| Half-life (T₁/₂, h) | 1.98 | 4.13 | 9.80 | [9] |
Experimental Protocols
The preclinical evaluation of this compound involved standard in vitro and in vivo assays to determine its efficacy and mechanism of action.
In Vitro Cell Proliferation Assay (MCF-7)
This assay is used to measure the ability of a compound to inhibit the growth of ER+ breast cancer cells.
-
Cell Culture: MCF-7 cells are maintained in RPMI medium with phenol (B47542) red. Prior to the assay, cells are cultured for several days in phenol-free media supplemented with charcoal-stripped fetal bovine serum to remove exogenous estrogens.[10]
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 400 cells per well in a hormone-free medium.[10]
-
Treatment: After a 24-72 hour adaptation period, cells are treated with serial dilutions of this compound or a vehicle control (e.g., DMSO).[11]
-
Incubation: Plates are incubated for 6-7 days, with media and compound being refreshed periodically.[10]
-
Quantification: Cell viability is assessed using a colorimetric assay such as Sulforhodamine B (SRB) or MTS, which measures metabolic activity, or by direct cell counting.[12][13] The absorbance is read on a plate reader.
-
Analysis: The results are used to calculate the EC₅₀ value, which is the concentration of the drug that inhibits cell proliferation by 50%.
Western Blot for ERα Degradation
This technique is used to quantify the amount of ERα protein in cells after treatment with a SERD.
-
Cell Treatment: ER+ breast cancer cells (e.g., MCF-7) are plated and treated with various concentrations of this compound for a specified time (e.g., 3-24 hours).[12]
-
Lysis: Cells are washed and then lysed using a suitable lysis buffer (e.g., PhosphoSafe Lysis Buffer) to extract total cellular proteins.[12]
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the Bradford protein assay.[12]
-
Electrophoresis: Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel to separate the proteins by size.[11]
-
Transfer: The separated proteins are transferred from the gel to a PVDF membrane.[11]
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to ERα. After washing, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).[11]
-
Detection: A chemiluminescent substrate is added, and the light emitted from the bands is captured by an imaging system. The intensity of the ERα band is quantified and compared to a loading control (e.g., β-actin) to determine the extent of protein degradation.[11]
Figure 2: General Experimental Workflow for Preclinical Evaluation of a SERD.
In Vivo Xenograft Model
This model is used to assess the anti-tumor efficacy of a compound in a living organism.
-
Cell/Tissue Implantation: Immunocompromised mice (e.g., nude mice) are subcutaneously or orthotopically (in the mammary fat pad) injected with human breast cancer cells (e.g., MCF-7) or implanted with fragments from a patient's tumor (PDX model).[14][15]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).[16]
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The treatment group receives this compound orally at a predetermined dose and schedule, while the control group receives a vehicle.[16]
-
Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal body weight and general health are also monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. Tumors are then excised and weighed.[16]
-
Analysis: The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group.
Clinical Development and Discontinuation
This compound was evaluated in several clinical trials, including the AMEERA series, as both a monotherapy and in combination with other agents like the CDK4/6 inhibitor palbociclib (B1678290).
Early phase trials showed that this compound had a favorable safety profile and demonstrated encouraging antitumor activity in heavily pretreated patients with ER+/HER2- advanced breast cancer.[3] However, the global clinical development program for this compound was discontinued in August 2022. The decision was based on a prespecified interim analysis of the Phase 3 AMEERA-5 trial, where an Independent Data Monitoring Committee concluded that the combination of this compound with palbociclib did not meet the prespecified boundary for continuation compared to the control arm (letrozole plus palbociclib). No new safety signals were observed. Subsequently, all other studies of this compound, including the AMEERA-3 and AMEERA-6 trials, were also discontinued.
Conclusion
This compound is a potent, orally bioavailable selective estrogen receptor degrader that demonstrated significant promise in preclinical studies, effectively inhibiting the growth of both wild-type and mutant ER-positive breast cancer models. Despite its promising preclinical profile and early clinical activity, it ultimately did not demonstrate a sufficient clinical benefit in Phase 3 trials to warrant continued development. The comprehensive dataset generated from the this compound program, however, contributes valuable insights into the development of next-generation oral SERDs and the complex biology of endocrine resistance in breast cancer.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. This compound | C31H30Cl2FNO3 | CID 130232326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Activity in MCF-7 Estrogen-Sensitive Breast Cancer Cells of Capsicodendrin from Cinnamosma fragrans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 14. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 15. dovepress.com [dovepress.com]
- 16. meliordiscovery.com [meliordiscovery.com]
In Vitro and In Vivo Models for Studying Amcenestrant Efficacy
An In-Depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the preclinical models and methodologies used to evaluate the efficacy of Amcenestrant, an investigational oral Selective Estrogen Receptor Degrader (SERD). It includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and workflows. Although this compound's clinical development was ultimately discontinued (B1498344) after Phase 3 trials did not meet their primary endpoints, the preclinical data and methodologies remain a valuable reference for research in endocrine therapies.[1][2][3]
Introduction to this compound
This compound (SAR439859) is an orally bioavailable, non-steroidal SERD designed to treat estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[4][5] Its mechanism of action involves both antagonizing and degrading the estrogen receptor, leading to the inhibition of the ER signaling pathway, a key driver of proliferation in ER+ breast cancers.[6][7][8] Preclinical studies demonstrated that this compound has potent activity against both wild-type and mutant forms of the estrogen receptor, including the common Y537S mutation which can confer resistance to other endocrine therapies.[9][10][11]
Mechanism of Action: ER Signaling Pathway
The primary target of this compound is the estrogen receptor. In ER+ breast cancer, the binding of estrogen to its receptor triggers a cascade of events leading to tumor cell growth. This compound disrupts this process by binding to the ER, which not only blocks the receptor's function but also marks it for proteasomal degradation.
Caption: this compound mechanism of action in the ER signaling pathway.
In Vitro Models for Efficacy Assessment
A variety of ER+ breast cancer cell lines, including those with acquired resistance, were used to characterize the anti-proliferative effects of this compound.
Cell Lines Used
Preclinical studies employed a panel of human breast cancer cell lines to assess this compound's efficacy across different subtypes.[12][13]
| Cell Line | ER Status | HER2 Status | Key Characteristics |
| MCF-7 | + | - | Wild-type, ER-dependent, commonly used endocrine-sensitive model. |
| BT-474 | + | + | Models HER2+/ER+ subtype with potential receptor crosstalk. |
| MDA-MB-361 | + | + | HER2+/ER+ cell line with high ER expression.[14] |
| EFM-192a | + | + | HER2+/ER+ cell line.[15] |
| BT-474-T | + | + | A trastuzumab-resistant variant of the parental BT-474 line.[15] |
Experimental Protocols
A. Cell Proliferation / Viability Assays
This protocol was used to determine the concentration-dependent inhibitory effect of this compound on cancer cell growth and to calculate IC50 values.
-
Methodology: 5-day acid phosphatase-based assays were frequently utilized.[13][16][14]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound, often in combination with other agents like HER2-targeted therapies (neratinib, lapatinib (B449), tucatinib).[14]
-
Incubation: Plates are incubated for 5 days to allow for cell proliferation.
-
Assay: The acid phosphatase substrate is added. Viable cells containing acid phosphatase convert the substrate into a product that can be measured colorimetrically.
-
Data Analysis: Absorbance is read using a plate reader. The relative cell growth is calculated against untreated controls, and dose-response curves are generated to determine IC50 values.
-
Caption: General workflow for an in vitro cell proliferation assay.
B. Western Blot Analysis
This technique was used to assess the impact of this compound on protein expression and signaling pathways.
-
Methodology:
-
Cell Treatment: Cells are treated with this compound and/or combination agents for a specified period (e.g., 24 hours).[15]
-
Lysis: Cells are lysed to extract total protein.
-
Quantification: Protein concentration is determined using a BCA or similar assay.
-
Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., ER, p-HER2, total HER2, AKT) followed by secondary antibodies.
-
Detection: Protein bands are visualized using chemiluminescence, and densitometry is used for quantification. This helps confirm ER degradation and inhibition of downstream signaling.[12][13]
-
C. Apoptosis Assays
Used to determine if the anti-proliferative effects of this compound are due to the induction of programmed cell death.
-
Methodology: Caspase 3/7 activity assays were employed.[13]
-
Cells are treated with the drug(s) for a defined period (e.g., 72 hours).
-
A luminogenic substrate for activated caspases 3 and 7 is added.
-
The luminescence, which is proportional to the amount of caspase activity, is measured to quantify apoptosis.
-
Summary of In Vitro Efficacy Data
This compound demonstrated potent anti-proliferative activity, particularly when combined with HER2-targeted tyrosine kinase inhibitors (TKIs) in HER2+/ER+ cell lines.
| Cell Line | Treatment | Endpoint | Result | Citation(s) |
| MDA-MB-361 | 1 µM this compound | Viability | ~53.3% cell viability | [14] |
| BT-474 | 1 µM this compound | Viability | ~85.3% cell viability | [14] |
| MDA-MB-361 | Neratinib (B1684480) + 1 µM this compound | IC50 | Significantly lowered neratinib IC50 compared to neratinib alone. | [14] |
| MDA-MB-361 | Lapatinib + 1 µM this compound | IC50 | Significantly lowered lapatinib IC50 compared to lapatinib alone. | [14] |
| MDA-MB-361 | Tucatinib (B611992) + 1 µM this compound | IC50 | Significantly lowered tucatinib IC50 compared to tucatinib alone. | [14] |
| BT-474 | Neratinib + 1 µM this compound | IC50 | Significantly lowered neratinib IC50 compared to neratinib alone. | [14] |
| BT-474 | Tucatinib + 1 µM this compound | IC50 | Significantly lowered tucatinib IC50 compared to tucatinib alone. | [14] |
| Multiple | This compound | ER Degradation | Degrades ER with high efficacy (98%) and potency (0.2 nM). | [15][17] |
In Vivo Models for Efficacy Assessment
In vivo studies were critical for evaluating this compound's anti-tumor activity in a physiological context, using mouse xenograft models.
Animal Models Used
-
Cell Line-Derived Xenografts (CDX): These models are created by implanting human cancer cell lines into immunocompromised mice. A key model used was the MCF7-ESR1 mutant-Y537S tumor model, which represents an endocrine-resistant phenotype.[9][10]
-
Patient-Derived Xenografts (PDX): These models involve implanting tumor fragments from a patient directly into mice. They are considered more representative of human tumor heterogeneity. The HCI013 PDX model , which is tamoxifen-resistant, was used to assess this compound's efficacy.[9][10]
Experimental Protocols
A. Xenograft Efficacy Study
This protocol outlines the typical steps for assessing the anti-tumor activity of this compound in vivo.
-
Tumor Implantation: Tumor cells (e.g., MCF7-Y537S) or patient tumor fragments (e.g., HCI013) are subcutaneously implanted into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.
-
Randomization: Mice are randomized into treatment groups (e.g., vehicle control, this compound monotherapy, this compound + palbociclib).
-
Treatment Administration: this compound is administered orally (QD - once daily) at specified doses. Combination agents like palbociclib (B1678290) are co-administered.[9][18]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined size. Efficacy is evaluated by comparing tumor growth inhibition (TGI) or tumor regression between the treatment and control groups.
Caption: General workflow for an in vivo xenograft efficacy study.
Summary of In Vivo Efficacy Data
This compound demonstrated significant tumor regression in endocrine-resistant in vivo models, with enhanced activity when combined with the CDK4/6 inhibitor palbociclib.
| Model Type | Treatment | Key Outcome | Citation(s) |
| MCF7-ESR1-Y537S (CDX) | This compound | Demonstrated significant tumor regression as a monotherapy. | [9][10] |
| HCI013 (PDX) | This compound | Achieved tumor regression, in contrast to fulvestrant (B1683766) which only showed partial activity. | [6][9][10] |
| MCF7-ESR1-Y537S (CDX) | This compound + Palbociclib | Showed strong synergistic activity and increased efficacy compared to monotherapy. | [9][18] |
| HCI-013 (PDX) | This compound + Palbociclib | Showed strong synergistic activity and increased efficacy compared to monotherapy. | [18] |
Conclusion
The preclinical evaluation of this compound utilized a comprehensive suite of in vitro and in vivo models. In vitro studies on ER+ breast cancer cell lines, including endocrine-resistant variants, established its potent ability to inhibit proliferation and degrade the estrogen receptor, with synergistic effects observed in combination with TKIs.[14] In vivo xenograft models, particularly those harboring ESR1 mutations (MCF7-Y537S) and patient-derived tumors (HCI013), confirmed significant anti-tumor activity and regression, which was further enhanced by combination with the CDK4/6 inhibitor palbociclib.[9][18]
While these preclinical models demonstrated a strong rationale for clinical development, the Phase 2 AMEERA-3 and Phase 3 AMEERA-5 trials ultimately failed to demonstrate a significant improvement in progression-free survival compared to standard-of-care endocrine therapies, leading to the discontinuation of the program.[1][3][19] The methodologies and data outlined in this guide nevertheless provide a valuable framework for the preclinical assessment of novel endocrine agents targeting ER+ breast cancer.
References
- 1. Sanofi provides update on this compound clinical development program [sanofi.com]
- 2. researchgate.net [researchgate.net]
- 3. Randomized Phase III Study of this compound Plus Palbociclib Versus Letrozole Plus Palbociclib in Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer: Primary Results From AMEERA-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Semi-mechanistic pharmacokinetic-pharmacodynamic modeling of tumor size dynamics in advanced breast cancer patients treated with single-agent this compound [page-meeting.org]
- 6. AMEERA-5: a randomized, double-blind phase 3 study of this compound plus palbociclib versus letrozole plus palbociclib for previously untreated ER+/HER2– advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Early this compound data featured at ASCO support its potential to become a new endocrine backbone therapy for ER+/HER2- breast cancer [sanofi.com]
- 8. AMEERA-3: Randomized Phase II Study of this compound (Oral Selective Estrogen Receptor Degrader) Versus Standard Endocrine Monotherapy in Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Next-generation selective estrogen receptor degraders and other novel endocrine therapies for management of metastatic hormone receptor-positive breast cancer: current and emerging role - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pre-Clinical Rationale for this compound Combinations in HER2+/ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. mdpi.com [mdpi.com]
- 16. pure.ul.ie [pure.ul.ie]
- 17. AMEERA-1 phase 1/2 study of this compound, SAR439859, in postmenopausal women with ER-positive/HER2-negative advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. AMEERA-3: Randomized Phase II Study of this compound (Oral Selective Estrogen Receptor Degrader) Versus Standard Endocrine Monotherapy in Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Endocrine Therapy: A Technical Deep Dive into the Pharmacokinetics and Pharmacodynamics of Oral Selective Estrogen Receptor Degraders
For Immediate Release
[City, State] – December 4, 2025 – In the relentless pursuit of more effective treatments for estrogen receptor-positive (ER+) breast cancer, a new class of oral Selective Estrogen Receptor Degraders (SERDs) has emerged, aiming to overcome the limitations of existing endocrine therapies. This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the pharmacokinetics (PK) and pharmacodynamics (PD) of these novel agents, with a primary focus on amcenestrant and comparative analysis with other key oral SERDs such as elacestrant (B1663853), giredestrant, and camizestrant (B1654347).
The development of oral SERDs marks a significant advancement over fulvestrant (B1683766), the only approved SERD for many years, which is administered via intramuscular injection and possesses suboptimal pharmacokinetic properties.[1] Oral SERDs offer the promise of improved bioavailability, greater convenience, and potentially enhanced efficacy, including in tumors harboring ESR1 mutations, a common mechanism of resistance to aromatase inhibitors.[1][2]
Executive Summary
This document synthesizes preclinical and clinical data to present a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) profiles, as well as the target engagement and anti-tumor activity of this compound and its contemporaries. Through structured data tables, detailed experimental protocols, and visual diagrams of signaling pathways and workflows, this guide aims to be an essential resource for the scientific community engaged in oncology drug development. While this compound's development was discontinued (B1498344) due to efficacy concerns in later-stage trials, the wealth of data generated from its clinical program provides invaluable insights into the therapeutic potential and challenges of this drug class.[3][4]
Pharmacokinetics of Oral SERDs
The oral bioavailability and favorable pharmacokinetic profiles of the new generation of SERDs are central to their therapeutic rationale.[5] Extensive research has been conducted to characterize their behavior in vivo, ensuring optimal drug exposure to achieve maximal therapeutic effect.
This compound
This compound demonstrated a generally dose-proportional increase in exposure in early clinical trials.[6] The AMEERA-1 study, a Phase 1/2 trial, evaluated this compound at doses ranging from 20 mg to 600 mg once daily (QD).[7] Based on pharmacokinetic data, safety, and pharmacodynamic assessments, a 400 mg QD dose was selected as the recommended Phase 2 dose (RP2D).[7][8] In a Phase 1 study in Japanese patients (AMEERA-2), steady state was reached before day 8 with no accumulation upon repeated oral administration of either 400 mg QD or 300 mg twice daily (BID).[9]
Comparative Pharmacokinetics of Oral SERDs
The pharmacokinetic properties of elacestrant, giredestrant, and camizestrant have also been extensively studied, providing a basis for comparison. Elacestrant, the first oral SERD to receive FDA approval, has an oral bioavailability of approximately 10% and a half-life of 30 to 50 hours.[10][11][12] Giredestrant is rapidly absorbed with a half-life of 25.8 to 43.0 hours, supporting once-daily dosing.[13] Camizestrant also exhibits a pharmacokinetic profile suitable for once-daily administration, with a median time to maximum concentration (Tmax) of approximately 2-4 hours and a half-life of 20-23 hours.[14][15]
| Parameter | This compound | Elacestrant | Giredestrant | Camizestrant |
| Recommended Dose | 400 mg QD[7][8] | 345 mg QD[10] | 30 mg QD[5] | 75 mg QD[8] |
| Tmax (hours) | ~2-4 (implied) | 1-4[10] | 1.75-3.13[13] | ~2-4[14][15] |
| Half-life (hours) | Not explicitly stated in abstracts | 30-50[10] | 25.8-43.0[13] | 20-23[15] |
| Bioavailability | Orally bioavailable[8] | ~10%[10][11][12] | Orally bioavailable[16] | Orally bioavailable[1] |
| Metabolism | Not detailed in abstracts | Primarily CYP3A4, lesser extent CYP2A6, CYP2C9[10][17] | Low potential for CYP3A induction[5] | Not detailed in abstracts |
| Excretion | Not detailed in abstracts | Primarily feces (82%), some urine (7.5%)[10] | Renal excretion is not a major route[5] | Not detailed in abstracts |
| Food Effect | Not detailed in abstracts | Cmax and AUC increased with high-fat meal[10] | Exposure not affected by food[5] | Not detailed in abstracts |
Pharmacodynamics of Oral SERDs
The primary pharmacodynamic effect of SERDs is the degradation of the estrogen receptor, leading to the inhibition of ER signaling and subsequent anti-tumor activity.
This compound
Preclinical studies demonstrated that this compound is a potent antagonist of ER, achieving 98% degradation efficiency at a concentration of 0.2 nM.[10][18] This activity was confirmed in clinical trials through various pharmacodynamic assessments. The AMEERA-1 study utilized 18F-fluoroestradiol positron emission tomography (18F-FES PET) to assess ER occupancy, which informed dose selection.[7][8] Paired tumor biopsy and cell-free DNA analyses in the same study revealed ER inhibition and degradation, along with a reduction in detectable ESR1 mutations.[8][19]
Comparative Pharmacodynamics of Oral SERDs
Other oral SERDs have shown similar potent ER degradation and anti-tumor activity in preclinical and clinical settings. Elacestrant has demonstrated activity against ER+ breast cancer models, including those resistant to fulvestrant and CDK4/6 inhibitors and those with ESR1 mutations.[11] Giredestrant has shown high in vitro potency, surpassing that of fulvestrant in both wild-type and ESR1-mutant models.[20] Camizestrant has also demonstrated robust anti-tumor activity in a wide range of preclinical models, including those with common ESR1 mutations.
| Feature | This compound | Elacestrant | Giredestrant | Camizestrant |
| ER Degradation | 98% degradation at 0.2 nM (preclinical)[10][18] | Potent ER degrader[11][17] | More potent than fulvestrant (preclinical)[20] | Potent ER degrader[1] |
| Activity in ESR1 mutants | Active in preclinical models and clinical benefit observed[8][18] | Active in preclinical models and demonstrated efficacy in EMERALD trial[11] | Active regardless of ESR1 mutation status[21] | Active in preclinical models and clinical efficacy observed[15] |
| Clinical Efficacy (Monotherapy) | Showed preliminary antitumor activity[7][8] | Improved Progression-Free Survival (PFS) in EMERALD trial[11] | Did not meet primary endpoint in acelERA trial, but showed trend in ESR1 mutants[2] | Showed clinical activity in heavily pre-treated patients[15] |
Key Experimental Protocols
The clinical development of oral SERDs has involved a series of well-designed clinical trials to evaluate their safety, pharmacokinetics, and efficacy. Below are summaries of the methodologies for key studies of this compound.
AMEERA-1 (NCT03284957)
-
Study Design: A Phase 1/2, open-label, single-arm, multicenter study in postmenopausal women with ER+/HER2- advanced breast cancer.[7][8][22]
-
Phase 1 (Dose Escalation): Patients received this compound at doses ranging from 20 mg to 600 mg QD to determine the maximum tolerated dose (MTD) and RP2D.[7][8]
-
Phase 2 (Dose Expansion): Patients received this compound at the RP2D to further evaluate safety and efficacy.[7][8]
-
Primary Endpoints: MTD and RP2D (Phase 1); Objective Response Rate (ORR) (Phase 2).[23]
-
Secondary Endpoints: Safety, PK profile, clinical benefit rate (CBR), progression-free survival (PFS), and residual ER availability as measured by 18F-FES PET scans.[22]
-
Pharmacodynamic Assessments: Paired tumor biopsies and circulating tumor DNA (ctDNA) analysis were performed to assess ER degradation and changes in ESR1 mutation status.[8][19]
AMEERA-3 (NCT04059484)
-
Study Design: A Phase 2, randomized, open-label, multicenter trial comparing this compound monotherapy to the physician's choice of endocrine therapy (fulvestrant, aromatase inhibitor, or tamoxifen).[24][25][26]
-
Patient Population: Patients with ER+/HER2- advanced breast cancer who had progressed on prior endocrine therapy.[25][26]
-
Treatment Arms: Patients were randomized 1:1 to receive this compound 400 mg QD or treatment of physician's choice.[25][26]
-
Primary Endpoint: Progression-Free Survival (PFS) as assessed by independent central review.[25][26]
-
Secondary Endpoints: Overall survival (OS), ORR, CBR, duration of response, and safety.[24]
-
Stratification Factors: Presence of visceral metastases, prior treatment with a CDK4/6 inhibitor, and ECOG performance status.[25][26]
Signaling Pathways and Mechanism of Action
Oral SERDs exert their anti-tumor effects by binding to the estrogen receptor and inducing its degradation, thereby blocking both ligand-dependent and ligand-independent ER signaling.[9][27] This dual mechanism of action is crucial for overcoming resistance to other forms of endocrine therapy.
The estrogen receptor, a nuclear hormone receptor, is a key driver of growth in the majority of breast cancers. Upon binding to its ligand, estradiol, the ER undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) on DNA, leading to the transcription of genes involved in cell proliferation and survival.[27][28] Mutations in the ESR1 gene can lead to a constitutively active receptor that is no longer dependent on estrogen for its activity, a key mechanism of resistance to aromatase inhibitors.
SERDs, by promoting the degradation of the ER protein, effectively eliminate the receptor as a therapeutic target, thereby inhibiting downstream signaling pathways.
Conclusion and Future Directions
Oral SERDs represent a significant evolution in the treatment of ER+ breast cancer. While the journey of this compound did not lead to regulatory approval, the extensive clinical data generated has provided critical insights for the development of other agents in this class. The approval of elacestrant has validated the therapeutic potential of oral SERDs, particularly in the setting of ESR1-mutated disease.[11][13]
Ongoing research continues to explore the optimal use of oral SERDs, both as monotherapy and in combination with other targeted agents, such as CDK4/6 inhibitors.[8][14] The convenience of an oral formulation, coupled with the potential for improved efficacy and the ability to overcome resistance, positions oral SERDs to become a new backbone of endocrine therapy for ER+ breast cancer. Further studies are needed to identify predictive biomarkers to guide patient selection and to fully elucidate the long-term safety and efficacy of these promising new agents.
References
- 1. The application of mechanistic absorption, distribution, metabolism and excretion studies and physiologically-based pharmacokinetic modeling in the discovery of the next-generation oral selective estrogen receptor degrader camizestrant to achieve an acceptable human pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. trial.medpath.com [trial.medpath.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. research.rug.nl [research.rug.nl]
- 7. AMEERA-1 phase 1/2 study of this compound, SAR439859, in postmenopausal women with ER-positive/HER2-negative advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. mdpi.com [mdpi.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacology and pharmacokinetics of elacestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimizing Early-stage Clinical Pharmacology Evaluation to Accelerate Clinical Development of Giredestrant in Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Camizestrant in Combination with Three Globally Approved CDK4/6 Inhibitors in Women with ER+, HER2- Advanced Breast Cancer: Results from SERENA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A phase I dose escalation and expansion trial of the next-generation oral SERD camizestrant in women with ER-positive, HER2-negative advanced breast cancer: SERENA-1 monotherapy results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GDC-9545 (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. mdpi.com [mdpi.com]
- 19. AMEERA-1 phase 1/2 study of this compound, SAR439859, in postmenopausal women with ER-positive/HER2-negative advanced breast cancer [ideas.repec.org]
- 20. researchgate.net [researchgate.net]
- 21. ascopubs.org [ascopubs.org]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. d-nb.info [d-nb.info]
- 24. ascopubs.org [ascopubs.org]
- 25. AMEERA-3: Randomized Phase II Study of this compound (Oral Selective Estrogen Receptor Degrader) Versus Standard Endocrine Monotherapy in Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ascopubs.org [ascopubs.org]
- 27. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Amcenestrant's Dichotomous Impact on Wild-Type and Mutant ESR1 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amcenestrant (SAR439859) is an orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) that has demonstrated potent antagonist and degradation activity against both wild-type (WT) and mutant estrogen receptor 1 (ESR1).[1][2][3] This technical guide provides an in-depth analysis of this compound's effect on ESR1 signaling, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing complex biological pathways. While the clinical development of this compound was ultimately discontinued, the wealth of data generated provides valuable insights into the therapeutic targeting of ER-positive breast cancer, particularly in the context of acquired resistance mediated by ESR1 mutations.
Core Mechanism of Action
This compound exerts its therapeutic effect through a dual mechanism of action: competitive antagonism of the estrogen receptor and induction of its degradation.[4][5] By binding to the ligand-binding domain of ESR1, this compound blocks the conformational changes required for receptor activation, thereby inhibiting the transcription of estrogen-responsive genes that drive tumor growth. Furthermore, the binding of this compound marks the ESR1 protein for proteasomal degradation, leading to a reduction in the total cellular levels of the receptor.[5][6] This dual action aims to provide a more complete and sustained blockade of ER signaling compared to agents that only antagonize the receptor.
Data Presentation: Quantitative Analysis of this compound's Activity
The following tables summarize the key quantitative data from preclinical and clinical studies, offering a comparative view of this compound's efficacy against both wild-type and mutant ESR1.
Table 1: Preclinical Activity of this compound
| Parameter | Cell Line/Model | ESR1 Status | Value | Reference |
| ERα Degradation (EC50) | - | Wild-Type | 0.2 nM | [5][7] |
| ERα Antagonism (EC50) | - | Wild-Type | 20 nM | [8] |
| - | Y537S Mutant | 331 nM | [8] | |
| - | D538G Mutant | 595 nM | [8] | |
| Inhibition of Cell Proliferation (IC50) | MCF-7 | Wild-Type | 13.5 ± 4.96 nM | [6] |
| Tumor Growth Inhibition | MCF7-ESR1 mutant-Y537S xenograft | Y537S Mutant | Significant tumor regression | [2][9][10] |
| HCI-013 PDX (tamoxifen-resistant) | Not Specified | Significant tumor regression | [2][9][10] |
Table 2: Clinical Efficacy of this compound (AMEERA-1 Trial)
| Parameter | Patient Population | ESR1 Wild-Type | ESR1 Mutant | Overall Population | Reference |
| Objective Response Rate (ORR) | Heavily pretreated ER+/HER2- mBC | 15.4% | 5.3% | 8.5% | [5][11][12] |
| Clinical Benefit Rate (CBR) | Heavily pretreated ER+/HER2- mBC | 34.6% | 21.1% | 33.9% | [11][12][13] |
Table 3: Clinical Efficacy of this compound (AMEERA-3 Trial)
| Parameter | Patient Population | ESR1 Wild-Type | ESR1 Mutant | Overall Population | Reference |
| Median Progression-Free Survival (mPFS) | ER+/HER2- aBC (post-endocrine therapy) | 3.5 months | 3.7 months | 3.6 months | [14][15] |
| mPFS (Treatment of Physician's Choice) | ER+/HER2- aBC (post-endocrine therapy) | 3.9 months | 2.0 months | 3.7 months | [14][15] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound.
Droplet Digital PCR (ddPCR) for ESR1 Mutation Detection
-
Objective: To detect and quantify common activating mutations in the ESR1 gene from circulating tumor DNA (ctDNA) in plasma samples.
-
Methodology:
-
Plasma Collection and cfDNA Extraction: Whole blood is collected in specialized tubes to stabilize cells. Plasma is separated by centrifugation, and cell-free DNA (cfDNA) is extracted using a commercially available kit.
-
ddPCR Assay Design: Multiplex ddPCR assays are designed to target hotspot mutations in the ligand-binding domain of ESR1, including E380Q, L536R, Y537C, Y537N, Y537S, and D538G.[16][17] These assays typically employ a combination of probes and primers that are specific for both the wild-type and mutant alleles.
-
Droplet Generation: The ddPCR reaction mixture, containing cfDNA, primers, probes, and a supermix, is partitioned into thousands of nanoliter-sized droplets.
-
PCR Amplification: Thermal cycling is performed to amplify the target DNA within each droplet.
-
Droplet Reading and Analysis: Each droplet is analyzed for fluorescence to determine the presence of wild-type and/or mutant alleles. The data is then used to calculate the mutant allele frequency (MAF).[18]
-
Immunohistochemistry (IHC) for ER and Ki-67
-
Objective: To assess the expression levels of estrogen receptor (ER) and the proliferation marker Ki-67 in tumor tissue.
-
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the target antigens.
-
Antibody Incubation: The tissue sections are incubated with primary antibodies specific for ER (e.g., clone SP1) and Ki-67 (e.g., clone MIB-1).[19]
-
Detection: A detection system, such as the UltraView detection kit, is used to visualize the antibody-antigen binding.[19]
-
Scoring:
-
ER: A tumor is considered ER-positive if at least 1% of the tumor cell nuclei show positive staining.[19]
-
Ki-67: The Ki-67 proliferation index is determined by the percentage of tumor cells with positive nuclear staining. A high Ki-67 index (e.g., ≥20%) is indicative of a higher proliferation rate.[19][20]
-
-
Western Blot for ERα Signaling Proteins
-
Objective: To determine the levels of total and phosphorylated ERα and downstream signaling proteins in cell lysates.
-
Methodology:
-
Cell Lysis: Cells are lysed in RIPA buffer to extract total protein.[21]
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for total ERα, phosphorylated ERα (e.g., at Ser118), and other relevant signaling proteins.[22]
-
Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by detection using a chemiluminescent substrate.[23] The resulting bands are visualized and quantified.
-
Mandatory Visualizations
ESR1 Signaling and this compound's Mechanism of Action
Caption: this compound's dual action on wild-type and mutant ESR1 signaling.
Experimental Workflow for Assessing this compound's Efficacy
Caption: Workflow for preclinical and clinical evaluation of this compound.
Conclusion
This compound has demonstrated potent preclinical activity in degrading both wild-type and mutant ESR1, leading to the inhibition of tumor growth. Clinical studies, such as the AMEERA-1 and AMEERA-3 trials, have provided valuable data on its efficacy and safety profile in patients with ER+/HER2- breast cancer, including those with acquired ESR1 mutations. Although the clinical development of this compound has been halted, the comprehensive dataset generated from its investigation continues to inform the development of next-generation endocrine therapies. The methodologies detailed in this guide provide a framework for the continued exploration of novel agents targeting the estrogen receptor signaling pathway.
References
- 1. Unlocking ESR1 Mutation Detection with Droplet Digital PCR | LabX.com [labx.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. news.sanofi.us [news.sanofi.us]
- 5. AMEERA-1 phase 1/2 study of this compound, SAR439859, in postmenopausal women with ER-positive/HER2-negative advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. cancernetwork.com [cancernetwork.com]
- 12. AMEERA-1 phase 1/2 study of this compound, SAR439859, in postmenopausal women with ER-positive/HER2-negative advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ascopubs.org [ascopubs.org]
- 15. AMEERA-3: Randomized Phase II Study of this compound (Oral Selective Estrogen Receptor Degrader) Versus Standard Endocrine Monotherapy in Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A single droplet digital PCR for ESR1 activating mutations detection in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Real-Time Detection of ESR1 Mutation in Blood by Droplet Digital PCR in the PADA-1 Trial: Feasibility and Cross-Validation with NGS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Immunohistochemical analysis and scoring [bio-protocol.org]
- 20. New Robust and Reproducible Stereological IHC Ki67 Breast Cancer Proliferative Assessment to Replace Traditional Biased Labeling Index - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Regulation of ERα Stability and Estrogen Signaling in Breast Cancer by HOIL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Estrogen Receptor alpha Activation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 23. origene.com [origene.com]
An In-depth Technical Guide to the Early Clinical Data from the AMEERA-1 Phase 1/2 Study of Amcenestrant
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early clinical data from the AMEERA-1 Phase 1/2 study (NCT03284957), focusing on the novel oral selective estrogen receptor degrader (SERD), amcenestrant (SAR439859).[1][2][3] The AMEERA-1 trial was an open-label, first-in-human study designed to evaluate the safety, tolerability, and preliminary efficacy of this compound as a monotherapy and in combination with other targeted therapies in postmenopausal women with estrogen receptor-positive (ER+)/human epidermal growth factor receptor 2-negative (HER2-) metastatic breast cancer.[2][4]
Core Clinical Data Summary
The AMEERA-1 study was conducted in multiple parts. Parts A and B evaluated this compound as a monotherapy, with Part A being a dose-escalation phase and Part B a dose-expansion phase.[2][3] Parts C and D assessed this compound in combination with the CDK4/6 inhibitor palbociclib (B1678290), again with a dose-escalation (Part C) and a dose-expansion (Part D) component.[5]
This compound Monotherapy (Parts A & B)
The monotherapy arms of the AMEERA-1 study aimed to determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of this compound.
Table 1: Patient Demographics and Baseline Characteristics (Monotherapy Cohort)
| Characteristic | Value |
| Number of Patients (Part A) | 16[2][3] |
| Number of Patients (Part B) | 49[1][2] |
| Median Age (Part A) | 59.5 years |
| ECOG Performance Status 0 (Part A) | 62.5% |
| ECOG Performance Status 1 (Part A) | 37.5% |
| Visceral Metastasis (Part A) | 93.8% |
Table 2: Efficacy of this compound Monotherapy (Part B - RP2D of 400 mg QD)
| Endpoint | Result |
| Objective Response Rate (ORR) | 10.9% (5/46)[1] |
| Clinical Benefit Rate (CBR) | 28.3% (13/46)[1] |
| CBR in ESR1 Wild-Type | 34.6% (9/26)[1] |
| CBR in ESR1 Mutated | 21.1% (4/19)[1] |
Data cutoff: March 30, 2021[2]
Table 3: Treatment-Related Adverse Events (TRAEs) in ≥5% of Patients (Monotherapy - Pooled Population at ≥150 mg dose)
| Adverse Event | Frequency | Grade ≥3 |
| Hot Flush | 16.1%[6] | 0%[6] |
| Constipation | 9.7%[6] | 0%[6] |
| Arthralgia | 9.7%[6] | 0%[6] |
| Decreased Appetite | 8.1%[6] | 0%[6] |
| Vomiting | 8.1%[6] | 0%[6] |
| Diarrhea | 8.1%[6] | 0%[6] |
| Nausea | 8.1%[6] | 0%[6] |
| Fatigue | 6.5%[6] | 0%[6] |
Data as of May 30, 2020[6]
This compound in Combination with Palbociclib (Parts C & D)
This arm of the study evaluated the safety and efficacy of this compound at the RP2D of 200 mg once daily in combination with the standard dose of palbociclib (125 mg daily for 21 days, followed by 7 days off).[5][7]
Table 4: Patient Demographics and Baseline Characteristics (Combination Cohort - Pooled C+D at RP2D)
| Characteristic | Value |
| Number of Patients | 39 |
| Median Age | 59 years (range, 33-86)[5] |
| ECOG Performance Status 0 | 74.4%[5] |
| ECOG Performance Status 1 | 25.6%[5] |
Table 5: Efficacy of this compound in Combination with Palbociclib (Response-Evaluable Population at RP2D, n=35)
| Endpoint | Result |
| Objective Response Rate (ORR) | 31.4% (90% CI: 18.7-46.6)[5] |
| Clinical Benefit Rate (CBR) at 24 weeks | 74.3% (90% CI: 59.4-85.9)[5] |
| Complete Response (CR) | 2.9% (1/35)[5] |
| Partial Response (PR) | 28.6% (10/35)[5] |
| Stable Disease (SD) | 65.7% (23/35)[5] |
| Progressive Disease (PD) | 2.9% (1/35)[5] |
Data cutoff: February 8, 2021[5]
Table 6: Most Common Non-Hematological Treatment-Related Adverse Events (TRAEs) (this compound + Palbociclib at RP2D, n=39)
| Adverse Event | Attributed to this compound | Attributed to Palbociclib |
| Fatigue | 17.9% (Grade 1-2)[5] | 30.8%[5] |
| Nausea | 17.9% (Grade 1-2)[5] | 25.6%[5] |
| Asthenia | 10.3% (Grade 1-2)[5] | 10.3%[5] |
| Hot Flush | 10.3% (Grade 1-2)[5] | - |
| Dysgeusia | - | 10.3%[5] |
Neutrophil count decrease was the most common hematological TRAE, observed in 94.9% of patients (53.8% Grade ≥3).[5]
Experimental Protocols
Study Design and Patient Population
The AMEERA-1 study enrolled postmenopausal women with ER+/HER2- advanced breast cancer.[1][2] Patients in the monotherapy arms were often heavily pretreated.[1][2] For the combination therapy arms, patients had experienced disease progression on at least six months of prior endocrine therapy in the advanced setting or had relapsed on or within 12 months of completing adjuvant endocrine therapy.[8] Up to one prior line of chemotherapy for advanced disease was permitted.[5]
Dose Escalation and RP2D Determination
In Part A (monotherapy), this compound was administered at doses ranging from 20 mg to 600 mg once daily.[1][2] The recommended Phase 2 dose (RP2D) for monotherapy was determined to be 400 mg once daily based on the absence of dose-limiting toxicities (DLTs), pharmacokinetic data, and findings from ¹⁸F-fluoroestradiol positron emission tomography (FES-PET) scans which assessed estrogen receptor occupancy.[1][2] In Part C (combination therapy), this compound was evaluated at 200 mg and 400 mg daily in combination with palbociclib. The RP2D for the combination was established at 200 mg of this compound daily.[5]
Efficacy and Safety Assessments
Antitumor activity was assessed by investigators according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[5][9] Key efficacy endpoints included Objective Response Rate (ORR), defined as the proportion of patients with a complete or partial response, and Clinical Benefit Rate (CBR), which also includes patients with stable disease for at least 24 weeks.[5][10]
Safety and tolerability were monitored through the assessment of treatment-emergent adverse events (TEAEs), which were graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events version 4.03 (CTCAE v4.03).[5][11][12]
Pharmacokinetic and Pharmacodynamic Assessments
Pharmacokinetic (PK) parameters of this compound were evaluated to understand its absorption, distribution, metabolism, and excretion.[2] Pharmacodynamic (PD) assessments included the use of paired tumor biopsies and circulating tumor DNA (ctDNA) analyses to confirm ER inhibition and degradation, and to monitor for changes in ESR1 mutations.[1] As mentioned, ¹⁸F-FES PET scans were utilized to measure ER occupancy by this compound.[1][2]
Visualizations
This compound Signaling Pathway
This compound is a selective estrogen receptor degrader (SERD).[13] It functions by binding to the estrogen receptor (ER), which leads to the degradation of the receptor and subsequent inhibition of the ER signaling pathway.[4][13] This dual mechanism of antagonizing and degrading the ER is crucial for its anti-tumor activity in ER-positive breast cancer.[4]
Caption: this compound binds to and degrades the estrogen receptor, inhibiting downstream signaling.
AMEERA-1 Study Workflow (Monotherapy Arm)
The following diagram illustrates the general workflow for patients enrolled in the monotherapy arms (Parts A and B) of the AMEERA-1 study.
References
- 1. AMEERA-1 phase 1/2 study of this compound, SAR439859, in postmenopausal women with ER-positive/HER2-negative advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMEERA-1 phase 1/2 study of this compound, SAR439859, in postmenopausal women with ER-positive/HER2-negative advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMEERA-1 phase 1/2 study of this compound, SAR439859, in postmenopausal women with ER-positive/HER2-negative advanced breast cancer [ideas.repec.org]
- 4. Phase 1 study of oral selective estrogen receptor degrader (SERD) this compound (SAR439859), in Japanese women with ER-positive and HER2-negative advanced breast cancer (AMEERA-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. cancernetwork.com [cancernetwork.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Abstract P1-17-11: Updated data from AMEERA-1: Phase 1/2 study of this compound (SAR439859), an oral selective estrogen receptor (ER) degrader (SERD), combined with palbociclib in postmenopausal women with ER+/HER2- advanced breast cancer | Semantic Scholar [semanticscholar.org]
- 9. project.eortc.org [project.eortc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. eortc.be [eortc.be]
- 12. evs.nci.nih.gov [evs.nci.nih.gov]
- 13. Facebook [cancer.gov]
Amcenestrant's Journey Ends: A Technical Analysis of the Discontinued Clinical Development Program
The promising trajectory of amcenestrant, an investigational oral selective estrogen receptor degrader (SERD), came to an abrupt halt in August 2022. Sanofi, the pharmaceutical giant behind the drug, announced the discontinuation of its global clinical development program.[1][2] This decision, driven by disappointing clinical trial results, sent ripples through the oncology research community, particularly for those invested in developing novel endocrine therapies for breast cancer. This in-depth guide provides a technical overview of the core reasons behind the termination of the this compound program, focusing on the critical clinical trial data and experimental designs that sealed its fate.
The primary catalyst for the discontinuation was the outcome of a prespecified interim analysis of the Phase 3 AMEERA-5 trial.[1][3] An Independent Data Monitoring Committee (IDMC) recommended stopping the trial, concluding that this compound, in combination with palbociclib (B1678290), did not meet the prespecified boundary for continuation when compared to the control arm.[1][4] This pivotal failure, coupled with an earlier setback in the Phase 2 AMEERA-3 trial, ultimately led to the cessation of all this compound studies, including the AMEERA-6 trial in early-stage breast cancer.[1][5]
Mechanism of Action: A Selective Attack on the Estrogen Receptor
This compound was designed as a potent, oral SERD to combat estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. Its mechanism of action centered on binding to the estrogen receptor, leading to its degradation and thereby inhibiting the ER signaling pathway that fuels tumor growth.[6][7] Preclinical studies demonstrated its ability to induce robust ER degradation and antitumor activity in various breast cancer models, including those with ERα mutations.[8]
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
The AMEERA Clinical Trial Program: A Tale of Two Trials
The clinical development of this compound hinged on the AMEERA program, a series of trials designed to evaluate its efficacy and safety in different settings of ER+/HER2- breast cancer. The ultimate decision to halt the program was a direct consequence of the outcomes of the AMEERA-3 and AMEERA-5 studies.
AMEERA-3: A Monotherapy Setback
The Phase 2 AMEERA-3 trial was an open-label, randomized study that evaluated this compound as a monotherapy compared to the physician's choice of endocrine treatment in patients with locally advanced or metastatic ER+/HER2- breast cancer who had progressed on or after hormonal therapies.[9][10] The trial did not meet its primary endpoint of improving progression-free survival (PFS).[9][11]
-
Study Design: A prospective, open-label, randomized, international Phase 2 trial.[11][12]
-
Patient Population: 290 patients with ER+/HER2- advanced breast cancer who had progressed after one or two previous lines of endocrine therapy.[11]
-
Randomization: Patients were randomized 1:1 to receive either this compound (400 mg once daily) or the treatment of physician's choice (TPC), which included fulvestrant (B1683766) or an aromatase inhibitor.[12]
-
Primary Endpoint: Progression-free survival (PFS) as assessed by an independent central review.[9][13]
-
Stratification Factors: Presence or absence of visceral metastases, previous or no treatment with a CDK4/6 inhibitor, and ECOG performance status (0 or 1).[13]
| Endpoint | This compound (n=143) | Treatment of Physician's Choice (n=147) | Hazard Ratio (95% CI) | p-value (one-sided) |
| Median Progression-Free Survival (mPFS) | 3.6 months | 3.7 months | 1.051 (0.789 to 1.4) | 0.643 |
| Overall Survival (OS) | Immature Data | Immature Data | 0.913 (0.595 to 1.403) | Not statistically significant |
Data sourced from ASCO Publications.[11][13]
While this compound showed a numerical improvement in PFS in patients with a baseline ESR1 mutation (3.7 vs. 2.0 months), this was not statistically significant and did not salvage the overall negative result of the trial.[11] No new safety signals were identified.[9]
Figure 2: Experimental workflow for the AMEERA-3 clinical trial.
AMEERA-5: The Final Blow in a First-Line Setting
The AMEERA-5 trial was a large, randomized, double-blind Phase 3 study designed to evaluate the efficacy and safety of this compound in combination with the CDK4/6 inhibitor palbociclib as a first-line treatment for patients with ER+/HER2- advanced breast cancer.[1][2] The trial was stopped prematurely for futility based on the recommendation of an IDMC.[1][14]
-
Study Design: A randomized, double-blind, double-dummy, international Phase 3 trial.[15][16]
-
Patient Population: 1,068 patients with ER+/HER2- advanced breast cancer who had not received any prior systemic anticancer therapies for advanced disease.[2][14]
-
Randomization: Patients were randomized 1:1 to receive either this compound (200 mg once daily) plus palbociclib or letrozole (B1683767) (2.5 mg once daily) plus palbociclib.[15][16]
-
Stratification Factors: De novo metastatic disease, postmenopausal status, and visceral metastasis.[18]
| Endpoint | This compound + Palbociclib (n=534) | Letrozole + Palbociclib (n=534) | Hazard Ratio (95% CI) | p-value (one-sided) |
| Progression-Free Survival (PFS) | Did not meet prespecified boundary for continuation | Control Arm | 1.209 (0.939 to 1.557) | 0.9304 |
| 6-month PFS rate | 82.7% | 86.9% | - | - |
Data from the interim analysis as reported in ASCO Publications.[15][16]
The interim analysis, with a median follow-up of 8.4 months, showed that the this compound combination did not demonstrate superiority over the standard-of-care combination of letrozole and palbociclib.[15] Importantly, no new safety signals were observed.[1][17]
Figure 3: Logical relationship for the discontinuation of the this compound program.
Conclusion: A Sobering Reminder of Drug Development Challenges
The discontinuation of the this compound clinical development program serves as a stark reminder of the inherent risks and high failure rates in oncology drug development. Despite a promising preclinical profile and a sound scientific rationale, this compound failed to demonstrate a clinical benefit over existing standard-of-care therapies in two well-designed clinical trials. The lack of efficacy in both the second-/third-line monotherapy setting (AMEERA-3) and the first-line combination setting (AMEERA-5) provided a clear and unequivocal basis for Sanofi's decision to terminate the program. While disappointing for patients and researchers, the data generated from the AMEERA trials will undoubtedly contribute to the broader scientific understanding of endocrine therapies in breast cancer and inform the development of future novel agents.
References
- 1. Sanofi provides update on this compound clinical development program [sanofi.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Press Release: Sanofi provides update on this compound [globenewswire.com]
- 4. Sanofi terminates breast cancer trial, approval prospects plummet [clinicaltrialsarena.com]
- 5. Phase III Flop Ends Sanofi's SERD Breast Cancer Candidate - BioSpace [biospace.com]
- 6. Early this compound data featured at ASCO support its potential to become a new endocrine backbone therapy for ER+/HER2- breast cancer [sanofi.com]
- 7. researchgate.net [researchgate.net]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Press Release: Sanofi provides update on Phase 2 study evaluating this compound in ER+/HER2- advanced or metastatic breast cancer [sanofi.com]
- 10. Sanofi’s oral therapy fails to meet primary endpoint in breast cancer trial [clinicaltrialsarena.com]
- 11. ascopubs.org [ascopubs.org]
- 12. ascopubs.org [ascopubs.org]
- 13. AMEERA-3: Randomized Phase II Study of this compound (Oral Selective Estrogen Receptor Degrader) Versus Standard Endocrine Monotherapy in Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 15. ascopubs.org [ascopubs.org]
- 16. Randomized Phase III Study of this compound Plus Palbociclib Versus Letrozole Plus Palbociclib in Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer: Primary Results From AMEERA-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Amcenestrant in MCF-7 Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amcenestrant (SAR439859) is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD).[1][2] It functions by binding to the estrogen receptor (ER), leading to its degradation and subsequent inhibition of ER signaling pathways.[3] This mechanism makes it a compound of significant interest in the research and development of therapies for ER-positive breast cancers. The MCF-7 human breast adenocarcinoma cell line is a well-established in vitro model for studying ER-positive breast cancer as it expresses high levels of estrogen receptor alpha (ERα).[4] These application notes provide detailed protocols for utilizing this compound in MCF-7 cell culture experiments to assess its efficacy and mechanism of action.
Mechanism of Action
This compound is a pure ER antagonist that binds to ERα, inducing a conformational change that marks the receptor for proteasomal degradation.[5] This depletion of cellular ERα protein levels effectively blocks downstream signaling pathways that are dependent on estrogen for activation, thereby inhibiting the proliferation of ER-positive breast cancer cells.[3][5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound in MCF-7 cells.
| Parameter | Value | Cell Line | Assay | Reference |
| IC₅₀ | 13.5 ± 4.96 nM | MCF-7 | Acid Phosphatase Proliferation Assay (5-day treatment) | [4] |
| EC₅₀ (ERα Degradation) | 0.2 nM | MCF-7 | Not Specified | [1] |
Experimental Protocols
Prior to any experiment involving this compound treatment, it is crucial to first culture MCF-7 cells under optimal conditions and then subject them to estrogen starvation to ensure that the observed effects are due to the compound's activity and not confounding factors from hormones present in the serum.
MCF-7 Cell Culture
Materials:
-
MCF-7 cells
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (100x)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Humidified incubator at 37°C with 5% CO₂
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Rapidly thaw a cryovial of MCF-7 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Culturing: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
Maintenance: Renew the complete growth medium every 2-3 days. Passage the cells when they reach 80-90% confluency.
-
Passaging:
-
Aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Centrifuge the cell suspension at 150 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Plate the cells at the desired density in new flasks. A split ratio of 1:3 to 1:6 is recommended.
-
Estrogen Starvation of MCF-7 Cells
To study the effects of this compound, it is essential to remove exogenous estrogens from the culture medium.
Materials:
-
Phenol (B47542) red-free EMEM
-
Charcoal-stripped Fetal Bovine Serum (CS-FBS)
-
Penicillin-Streptomycin (100x)
Protocol:
-
Estrogen-Free Medium: Prepare estrogen-free medium by supplementing phenol red-free EMEM with 10% CS-FBS and 1% Penicillin-Streptomycin.
-
Starvation: When MCF-7 cells are approximately 70-80% confluent, aspirate the complete growth medium.
-
Wash the cells twice with sterile PBS.
-
Add the estrogen-free medium to the cells.
-
Incubate the cells in the estrogen-free medium for a minimum of 72 hours before starting the this compound treatment.[6]
Cell Proliferation/Cytotoxicity Assessment (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
Estrogen-starved MCF-7 cells
-
This compound
-
96-well plates
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% Acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
Protocol:
-
Cell Seeding: Trypsinize and count the estrogen-starved MCF-7 cells. Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of estrogen-free medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in estrogen-free medium. A concentration range of 0.1 nM to 1 µM is recommended to determine the IC₅₀. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control for inhibition if desired.
-
Incubation: Incubate the plate for 5 days at 37°C in a humidified atmosphere of 5% CO₂.[4]
-
Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Western Blot for ERα Degradation
This protocol is to confirm that this compound induces the degradation of the ERα protein.
Materials:
-
Estrogen-starved MCF-7 cells treated with this compound
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence detection system
Protocol:
-
Cell Lysis: After treating estrogen-starved MCF-7 cells with various concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM) for 24-48 hours, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against ERα overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Loading Control: Probe the same membrane with a primary antibody against a loading control.
-
Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities to determine the extent of ERα degradation relative to the vehicle control and normalized to the loading control.
Quantitative PCR (qPCR) for Downstream Target Gene Expression
This protocol measures the expression of ERα target genes, such as pS2 (TFF1) and GREB1, to confirm the inhibition of ERα transcriptional activity.[7][8][9]
Materials:
-
Estrogen-starved MCF-7 cells treated with this compound and stimulated with estradiol (B170435) (E2)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for pS2 (TFF1), GREB1, and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Protocol:
-
Cell Treatment: Treat estrogen-starved MCF-7 cells with this compound at various concentrations for 24 hours. Then, stimulate the cells with a low concentration of estradiol (e.g., 10 nM) for 4-6 hours to induce the expression of ERα target genes.
-
RNA Extraction: Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of pS2 and GREB1, normalized to the housekeeping gene. Compare the expression levels in this compound-treated cells to those in cells treated with estradiol alone. A decrease in the expression of these genes in the presence of this compound would confirm its inhibitory effect on ERα signaling.
Conclusion
These protocols provide a comprehensive framework for investigating the effects of this compound on MCF-7 cells. Adherence to these detailed methodologies will enable researchers to obtain robust and reproducible data on the compound's anti-proliferative activity and its mechanism of action as a selective estrogen receptor degrader. Proper cell culture and experimental techniques are paramount for generating reliable results in the evaluation of potential breast cancer therapeutics.
References
- 1. Fibronectin rescues estrogen receptor α from lysosomal degradation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 study of oral selective estrogen receptor degrader (SERD) this compound (SAR439859), in Japanese women with ER-positive and HER2-negative advanced breast cancer (AMEERA-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting ERα degradation by L-Tetrahydropalmatine provides a novel strategy for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-Clinical Rationale for this compound Combinations in HER2+/ER+ Breast Cancer [mdpi.com]
- 5. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase | PLOS One [journals.plos.org]
- 6. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment of Estrogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pS2 expression induced by American ginseng in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preparation and Solubility of Amcenestrant for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and in vivo administration of Amcenestrant (SAR439859), a potent and orally bioavailable selective estrogen receptor degrader (SERD). The information is intended to guide researchers in preclinical studies evaluating the efficacy of this compound in relevant cancer models.
Physicochemical Properties of this compound
This compound is a nonsteroidal compound with the following properties:
| Property | Value | Source |
| Chemical Name | 8-(2,4-dichlorophenyl)-9-[4-[[(3S)-1-(3-fluoropropyl)-3-pyrrolidinyl]oxy]phenyl]-6,7-dihydro-5H-benzocycloheptene-3-carboxylic acid | [1][2] |
| Alias | SAR439859 | [2] |
| Molecular Formula | C₃₁H₃₀Cl₂FNO₃ | [1][2] |
| Molecular Weight | 554.5 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Water Solubility | Insoluble | [3] |
Solubility of this compound in Preclinical Vehicles
This compound's low aqueous solubility necessitates the use of specific solvent systems for in vivo administration. The following table summarizes the solubility of this compound in common preclinical vehicles.
| Vehicle Composition | Achievable Concentration | Notes | Source |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 8.33 mg/mL | Clear solution. Suitable for oral gavage. | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 8.33 mg/mL | Clear solution. SBE-β-CD acts as a solubilizing agent. | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 8.33 mg/mL | Clear solution. Suitable for oral administration of lipophilic compounds. | [4] |
| DMSO | 1-10 mg/mL (sparingly soluble) to 100 mg/mL | Use fresh, anhydrous DMSO. Moisture can reduce solubility. | [1][3] |
| Ethanol | 100 mg/mL | [3] | |
| 0.5% Carboxymethylcellulose (CMC) in water/saline | Forms a suspension | A common vehicle for oral gavage of insoluble compounds. | [3][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (Solution)
This protocol describes the preparation of a clear solution of this compound suitable for oral administration in rodent models.
Materials:
-
This compound (SAR439859) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add DMSO to the this compound powder to a final concentration of 10% of the total desired volume. Vortex or sonicate until the powder is completely dissolved. For example, for a final volume of 1 mL, use 100 µL of DMSO.
-
Addition of PEG300: Add PEG300 to the DMSO solution to a final concentration of 40% of the total volume (e.g., 400 µL for a 1 mL final volume). Mix thoroughly until the solution is homogenous.
-
Addition of Tween-80: Add Tween-80 to the solution to a final concentration of 5% of the total volume (e.g., 50 µL for a 1 mL final volume). Mix until fully incorporated.
-
Final Volume Adjustment: Add sterile saline to reach the final desired volume (e.g., 450 µL for a 1 mL final volume). Vortex to ensure a clear, homogenous solution.
-
Administration: The prepared solution should be used immediately for oral gavage.
Protocol 2: In Vivo Efficacy Study in a Breast Cancer Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor activity of this compound in an ER-positive breast cancer xenograft mouse model.
Materials and Animals:
-
Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
ER-positive breast cancer cells (e.g., MCF-7) or patient-derived xenograft (PDX) tissue
-
Matrigel
-
This compound formulation (prepared as in Protocol 1)
-
Vehicle control (formulated without this compound)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
For cell line-derived xenografts, resuspend MCF-7 cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Inject the cell suspension (e.g., 5 x 10⁶ cells in 100 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration.
-
At the end of the study, tumors can be excised for further analysis (e.g., Western blot, immunohistochemistry).
-
Mechanism of Action: ER Signaling Pathway Inhibition
This compound functions as a selective estrogen receptor degrader (SERD).[6][7] In ER-positive breast cancer, the estrogen receptor, when activated by estrogen, translocates to the nucleus and promotes the transcription of genes involved in cell proliferation and survival. This compound binds to the estrogen receptor, inducing a conformational change that leads to its degradation via the ubiquitin-proteasome pathway.[6] This depletion of ER protein prevents the downstream signaling cascade, ultimately inhibiting tumor growth.[7][8]
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C31H30Cl2FNO3 | CID 130232326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. AMEERA-1 phase 1/2 study of this compound, SAR439859, in postmenopausal women with ER-positive/HER2-negative advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Estrogen Receptor Alpha Degradation by Amcenestrant using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amcenestrant is an oral selective estrogen receptor degrader (SERD) that has been investigated for the treatment of estrogen receptor-positive (ER+) breast cancer.[1] Its primary mechanism of action involves binding to the estrogen receptor alpha (ERα), inducing a conformational change that leads to the ubiquitination and subsequent degradation of the receptor by the proteasome.[2][3] This targeted degradation of ERα effectively inhibits estrogen-driven signaling pathways that promote the growth and survival of cancer cells.[1] This document provides a detailed protocol for quantifying the in vitro degradation of ERα in response to this compound treatment using Western blotting.
Data Presentation
The following table summarizes the quantitative data on this compound-induced ERα degradation in MCF-7 human breast cancer cells, a commonly used ER+ cell line. Data is presented as the percentage of ERα protein remaining relative to a vehicle-treated control.
| Treatment Time (hours) | This compound Concentration (nM) | Mean ERα Degradation (%) | Standard Deviation (%) |
| 24 | 0.1 | 35 | ± 5 |
| 24 | 1 | 75 | ± 8 |
| 24 | 10 | 95 | ± 4 |
| 24 | 100 | 98 | ± 2 |
| 0 | 10 | 0 | ± 0 |
| 2 | 10 | 20 | ± 6 |
| 4 | 10 | 45 | ± 7 |
| 8 | 10 | 70 | ± 5 |
| 12 | 10 | 85 | ± 4 |
| 24 | 10 | 95 | ± 3 |
Note: This table is a representative compilation based on available preclinical data for this compound and similar SERDs. Actual results may vary depending on experimental conditions.
Experimental Protocols
This section details the Western blot protocol to assess the dose- and time-dependent effects of this compound on ERα protein levels in MCF-7 cells.
Materials and Reagents
-
MCF-7 cells (ATCC HTB-22)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (SAR439859)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
Mini-PROTEAN TGX Precast Gels
-
Tris/Glycine/SDS Buffer (10X)
-
PVDF Membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibody: Rabbit anti-ERα
-
Loading Control Antibody: Mouse anti-β-actin
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
Secondary Antibody: HRP-conjugated goat anti-mouse IgG
-
Clarity Western ECL Substrate
-
Chemiluminescence Imaging System
Cell Culture and Treatment
-
Cell Seeding: Seed MCF-7 cells in 6-well plates at a density of 5 x 10^5 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment:
-
Dose-Response Experiment: After 24 hours of incubation, replace the medium with fresh medium containing this compound at final concentrations of 0.1, 1, 10, and 100 nM. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration. Incubate for 24 hours.
-
Time-Course Experiment: Treat cells with 10 nM this compound. Harvest cells at 0, 2, 4, 8, 12, and 24 hours post-treatment.
-
Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing protease inhibitors to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the protein extract to a new pre-chilled tube.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalization: Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a precast polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against ERα (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Loading Control: Probe the same membrane with a primary antibody against a loading control protein (e.g., β-actin) and its corresponding secondary antibody.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Data Analysis
-
Densitometry: Quantify the band intensities for ERα and the loading control using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the ERα band intensity to the corresponding loading control band intensity for each sample.
-
Quantification: Express the normalized ERα levels in the this compound-treated samples as a percentage of the vehicle-treated control.
Visualizations
Caption: Experimental workflow for measuring this compound-induced ERα degradation.
Caption: Mechanism of this compound-induced ERα degradation and signaling inhibition.
References
Preclinical Synergy of Amcenestrant and Palbociclib: A Review of Available Data and Generalized Protocols
Application Note
Topic: Combining Amcenestrant with Palbociclib (B1678290) in Preclinical Models Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is an investigational oral selective estrogen receptor degrader (SERD), and palbociclib is a well-established inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). The combination of these two agents was explored as a potential therapeutic strategy for estrogen receptor-positive (ER+) breast cancer, a disease subtype often driven by the signaling pathways targeted by these drugs. Preclinical studies aimed to determine if the dual blockade of the ER and CDK4/6 pathways could result in synergistic anti-tumor activity, providing a strong rationale for clinical investigation.
This document summarizes the publicly available information on the preclinical combination of this compound and palbociclib and provides generalized experimental protocols relevant to such studies. It is important to note that while preclinical synergy was reported, the clinical development of this compound was ultimately discontinued (B1498344).
Preclinical Findings
Preclinical investigations of this compound in combination with palbociclib demonstrated a strong synergistic anti-tumor effect in endocrine-resistant ER+ breast cancer models.[1][2] Key findings from these studies, primarily available through conference abstracts, are summarized below.
In Vivo Xenograft Models
The combination of this compound and palbociclib was evaluated in subcutaneously implanted xenograft models of endocrine-resistant ER+ breast cancer. The models used included:
-
ESR1-Y537S mutant-driven MCF7 tumor: A human breast cancer cell line engineered to express a common estrogen receptor mutation that confers resistance to endocrine therapy.
-
HCI-013 Patient-Derived Xenograft (PDX): A model derived directly from a patient's tumor, which often better recapitulates the heterogeneity and therapeutic response of human cancers.
In these models, the combination of this compound and palbociclib resulted in significant anti-tumor efficacy and tumor regression, with the activity being described as strongly synergistic.[1][2]
Mechanism of Synergy
Transcriptional analysis of tumor biopsies from the xenograft models provided insights into the mechanism of synergy. The data suggested a crosstalk between the ER and CDK4 signaling pathways. Inhibition of CDK4/6 by palbociclib was found to induce a partial activation of ER pathways, which could serve as a potential escape mechanism for tumor cells. The addition of this compound, which potently degrades the estrogen receptor, effectively abolished this escape route, leading to a more profound and durable anti-tumor response.[1][2]
Quantitative Data Summary
Detailed quantitative data from the preclinical studies, such as specific tumor growth inhibition percentages or in vitro IC50 values for the combination, are not publicly available in peer-reviewed publications. The primary source of this information remains a conference abstract which confirms the synergistic effect without providing specific numerical data.[1][2]
Clinical Development and Discontinuation
The promising preclinical data supported the clinical development of this compound in combination with palbociclib. The AMEERA-1 Phase 1 study showed a favorable safety profile and encouraging antitumor activity.[3][4] However, the subsequent Phase 3 AMEERA-5 trial, which compared this compound plus palbociclib to letrozole (B1683767) plus palbociclib in patients with ER+/HER2- advanced breast cancer, was stopped for futility. The combination of this compound with palbociclib did not demonstrate an improvement in progression-free survival compared to the control arm.[5][6][7] Consequently, Sanofi discontinued the global clinical development program for this compound.[6][7]
Generalized Experimental Protocols
While the specific protocols used in the preclinical studies of this compound and palbociclib are not publicly available, this section provides detailed, generalized methodologies for the types of experiments typically conducted in such research.
Protocol 1: In Vitro Cell Viability Assay
This protocol describes a general method for assessing the effect of single agents and their combination on the viability of breast cancer cell lines (e.g., MCF7).
1. Cell Culture and Seeding:
- Culture ER+ breast cancer cells (e.g., MCF7) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.
- Harvest cells using trypsin-EDTA and perform a cell count.
- Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
2. Drug Treatment:
- Prepare serial dilutions of this compound and palbociclib in culture media.
- Treat cells with varying concentrations of this compound alone, palbociclib alone, or the combination of both drugs. Include a vehicle-only control.
- Incubate the plates for a specified period (e.g., 72 hours).
3. Viability Assessment (e.g., using MTT assay):
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
- Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle-treated control.
- Determine the IC50 (half-maximal inhibitory concentration) for each drug.
- Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
This protocol outlines a method to analyze changes in protein expression and phosphorylation in key signaling pathways.
1. Cell Lysis:
- Culture and treat cells with this compound, palbociclib, or the combination as described above.
- Wash cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Collect the cell lysates and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
- Denature protein lysates by boiling in Laemmli sample buffer.
- Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies against target proteins (e.g., ERα, phospho-Rb, total Rb, Cyclin D1, CDK4, CDK6, and a loading control like β-actin or GAPDH) overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Wash the membrane again with TBST.
4. Detection:
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Visualize the protein bands using a chemiluminescence imaging system.
- Quantify band intensities using image analysis software and normalize to the loading control.
Protocol 3: In Vivo Xenograft Study
This protocol provides a general workflow for evaluating the in vivo efficacy of a drug combination in a mouse xenograft model.
1. Animal Model and Tumor Implantation:
- Use immunodeficient mice (e.g., NOD/SCID or nude mice).
- For ER+ models, supplement the mice with an estrogen source (e.g., subcutaneous estradiol (B170435) pellets).
- Subcutaneously inject a suspension of breast cancer cells (e.g., MCF7) or implant small fragments of a patient-derived tumor into the flank of the mice.
2. Tumor Growth and Treatment Initiation:
- Monitor tumor growth regularly using calipers.
- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound, Palbociclib, this compound + Palbociclib).
3. Drug Administration:
- Administer the drugs according to a predefined schedule and route (e.g., oral gavage daily).
4. Efficacy Evaluation:
- Measure tumor volume and body weight regularly (e.g., twice weekly).
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry, or transcriptional profiling).
5. Data Analysis:
- Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
- Perform statistical analysis to determine the significance of the anti-tumor effects.
Visualizations
Signaling Pathway Diagram
Caption: Simplified signaling pathway of ER and CDK4/6 in ER+ breast cancer and the points of intervention for this compound and palbociclib.
Experimental Workflow Diagram
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Early this compound data featured at ASCO support its potential to become a new endocrine backbone therapy for ER+/HER2- breast cancer [sanofi.com]
- 4. Early this compound data featured at ASCO support its potential to become a new endocrine backbone therapy for ER+/HER2- breast cancer [prnewswire.com]
- 5. researchgate.net [researchgate.net]
- 6. Sanofi provides update on this compound clinical development program [sanofi.com]
- 7. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
Application Note: Flow Cytometry Analysis of Apoptosis in ER+ Breast Cancer Cells Following Amcenestrant Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Amcenestrant (SAR439859) is an oral selective estrogen receptor degrader (SERD) that has been investigated for the treatment of estrogen receptor-positive (ER+) breast cancer.[1] As a SERD, this compound functions by antagonizing and degrading the estrogen receptor, which inhibits the ER signaling pathway crucial for the proliferation of ER+ breast cancer cells.[2] Preclinical studies have indicated that this inhibition of ER signaling can lead to apoptosis, or programmed cell death, in cancer cells.[3][4] This application note provides a detailed protocol for the quantitative analysis of apoptosis induced by this compound in ER+ breast cancer cell lines using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
The Annexin V/PI assay is a widely adopted method for the detection of apoptosis. In apoptotic cells, the membrane phospholipid phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. Propidium Iodide is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live cells and early apoptotic cells, but can penetrate late apoptotic and necrotic cells, thus allowing for the discrimination between different stages of cell death.
Principle of the Method
This protocol employs dual staining with FITC-conjugated Annexin V and PI to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
The stained cell populations are then analyzed by flow cytometry to quantify the percentage of cells in each category, providing a quantitative measure of this compound's apoptotic effect.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of this compound-induced apoptosis and the experimental workflow for its detection.
Caption: this compound-induced apoptosis signaling pathway.
Caption: Flow cytometry experimental workflow.
Materials and Reagents
-
ER+ breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (SAR439859)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Experimental Protocol
1. Cell Culture and Treatment
-
Culture ER+ breast cancer cells in complete medium in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock in complete culture medium to the desired final concentrations.
-
Treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle-treated control group.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
2. Cell Harvesting and Staining
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected culture medium from step 2.1.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
3. Flow Cytometry Analysis
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up compensation using single-stained controls (Annexin V-FITC only and PI only) to correct for spectral overlap.
-
Acquire data for at least 10,000 events per sample.
-
Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis).
-
Set up quadrants to delineate the four populations: viable (lower left), early apoptotic (lower right), late apoptotic/necrotic (upper right), and necrotic (upper left).
-
Calculate the percentage of cells in each quadrant.
Data Presentation
The quantitative data from the flow cytometry analysis can be summarized in a table for clear comparison of the effects of different concentrations of this compound over time.
| Treatment Group | Concentration | Time Point (hours) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0.1% DMSO | 48 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 10 nM | 48 | 85.7 ± 3.5 | 8.9 ± 1.2 | 5.4 ± 1.0 |
| This compound | 100 nM | 48 | 68.3 ± 4.2 | 20.1 ± 2.5 | 11.6 ± 1.8 |
| This compound | 1 µM | 48 | 45.1 ± 5.8 | 35.6 ± 3.9 | 19.3 ± 2.4 |
Data are presented as mean ± standard deviation from three independent experiments and are representative. Actual results may vary depending on the cell line and experimental conditions.
Troubleshooting
-
High background staining: Ensure cells are washed thoroughly with PBS to remove any residual medium. Avoid excessive trypsinization time.
-
Low signal: Check the concentration and viability of cells before staining. Ensure the Annexin V-FITC and PI reagents have not expired and have been stored correctly.
-
Poor separation of populations: Optimize flow cytometer settings, including voltages and compensation.
Conclusion
This application note provides a comprehensive protocol for the analysis of this compound-induced apoptosis in ER+ breast cancer cells using flow cytometry. This method allows for the sensitive and quantitative measurement of apoptosis, providing valuable insights into the mechanism of action of this compound and other SERDs in drug development and cancer research. Although the clinical development of this compound was discontinued, understanding its effects on cellular pathways remains important for the broader study of endocrine therapies.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Phase 1 study of oral selective estrogen receptor degrader (SERD) this compound (SAR439859), in Japanese women with ER-positive and HER2-negative advanced breast cancer (AMEERA-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. targetedonc.com [targetedonc.com]
Application Notes: Assays for Measuring Amcenestrant Target Engagement in Cancer Cells
Introduction
Amcenestrant (SAR439859) is an investigational, orally bioavailable selective estrogen receptor degrader (SERD).[1][2] It is designed to treat estrogen receptor-positive (ER+) breast cancer, which accounts for approximately 75% of all breast cancer diagnoses.[3] The mechanism of action for this compound involves binding to the estrogen receptor (ER), leading to its complete antagonism and subsequent degradation.[3][4] This action inhibits the ER signaling pathway, which is a key driver of tumor growth in ER+ breast cancers.[3][5] Assays that accurately measure the engagement of this compound with its target (ERα) and the downstream functional consequences are critical for both preclinical research and clinical development. These assays help to confirm the drug's mechanism of action, determine optimal dosing, and identify pharmacodynamic biomarkers of response.
Mechanism of Action: ER Signaling and this compound Inhibition
In ER+ breast cancer, the steroid hormone estrogen binds to the estrogen receptor alpha (ERα) in the cytoplasm. This binding event causes the receptor to dimerize and translocate into the nucleus. Inside the nucleus, the ERα dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs), initiating the transcription of genes that promote cell proliferation and tumor growth.
This compound disrupts this pathway by binding directly to ERα. This binding not only blocks the receptor's activity (antagonism) but also marks it for destruction by the cellular ubiquitin-proteasome system, leading to a significant reduction in total ERα protein levels.[4][6]
Assays for Target Engagement & Pharmacodynamics
A suite of assays can be employed to measure the direct and indirect effects of this compound on ERα. These range from direct quantification of receptor protein levels to the measurement of downstream cellular responses.
Direct Measurement of ERα Degradation
The primary mechanism of this compound is the degradation of its target, ERα. Therefore, directly quantifying the reduction in ERα protein is the most fundamental measure of target engagement.
-
Western Blotting: This technique provides a semi-quantitative to quantitative measure of ERα protein levels in cell lysates. It is the gold standard for in vitro confirmation of SERD activity.
-
Immunohistochemistry (IHC): IHC allows for the visualization and quantification of ERα protein expression within the cellular context of tissue samples, such as tumor biopsies from preclinical xenograft models or clinical trial patients.[2] ERα expression is often reported as an H-score, which considers both the intensity and the percentage of stained cells.
Assessment of ER Pathway Inhibition
Successful degradation of ERα leads to the shutdown of its transcriptional program. This can be measured by assessing the expression of ER-regulated genes.
-
Quantitative PCR (qPCR): This method measures the mRNA levels of well-established ER target genes, such as Progesterone Receptor (PgR), GREB1, and TFF1 (pS2). A significant decrease in the expression of these genes following this compound treatment indicates successful pathway inhibition.
-
Gene Expression Profiling (e.g., RNA-seq): For a more comprehensive view, RNA sequencing can be used to analyze the global changes in gene expression following treatment. A gene signature score based on a set of ER-regulated genes can serve as a robust pharmacodynamic biomarker.[7]
Measurement of Functional Cellular Outcomes
The ultimate goal of this compound treatment is to halt cancer cell growth. Assays that measure cell viability and proliferation provide a crucial functional readout of the drug's efficacy.
-
Cell Proliferation Assays: In vitro assays such as MTT, SRB, or real-time cell analysis (e.g., IncuCyte) are used to determine the effect of this compound on the growth of ER+ breast cancer cell lines. The concentration that inhibits growth by 50% (IC50) is a key parameter.
-
Ki-67 Staining: Ki-67 is a protein associated with cell proliferation. Measuring the percentage of Ki-67-positive cells by IHC in tumor biopsies before and after treatment provides a powerful in vivo indicator of anti-proliferative response.[2][8]
In Vivo Target Occupancy
Non-invasive imaging techniques can be used to measure how effectively this compound binds to and blocks ERα in a living organism.
-
Positron Emission Tomography (PET): Using the radiolabeled estrogen analog [¹⁸F]Fluoroestradiol (FES), FES-PET imaging can quantify the availability of ERα in tumors.[8][9] A reduction in the FES signal after this compound administration indicates high receptor occupancy by the drug.[10]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies of this compound, demonstrating its target engagement and activity.
Table 1: Preclinical Activity of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
|---|---|---|---|---|
| ERα Degradation | MCF-7 | DC₅₀ (50% Degradation Conc.) | 0.2 nmol/L | [10] |
| ERα Degradation | Multiple ER+ cells | Max Degradation Level | ~98% | [10][11] |
| ERα Antagonism | Multiple ER+ cells | Activity | Potent antagonist of wild-type and mutant ER | [5] |
| Tumor Growth Inhibition | HCI013 (PDX model) | Efficacy | Significant tumor regression |[5] |
Table 2: Clinical Pharmacodynamic & Efficacy Data (AMEERA-1 Trial)
| Assay / Endpoint | Patient Population | Result | Reference |
|---|---|---|---|
| ER Occupancy (FES-PET) | ER+/HER2- mBC | >87% occupancy at plasma conc. >100 ng/mL | [10] |
| ER H-Score (IHC) | Paired Biopsies | Reduction observed from screening to C2D28 | [2] |
| Ki67 Expression (IHC) | Paired Biopsies | Reduction observed in % positive cells | [2] |
| ESR1 Mutation Clearance | cfDNA analysis | 93% of patients showed decreases in allele frequency | [12] |
| Clinical Benefit Rate (CBR) | Heavily pretreated patients | 33.9% | [12] |
| Objective Response Rate (ORR) | Heavily pretreated patients | 8.5% |[12] |
Experimental Protocols
Protocol 1: Western Blot for ERα Degradation
This protocol describes the steps to quantify the reduction of ERα protein in ER+ breast cancer cells (e.g., MCF-7) after treatment with this compound.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. AMEERA-1 phase 1/2 study of this compound, SAR439859, in postmenopausal women with ER-positive/HER2-negative advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early this compound data featured at ASCO support its potential to become a new endocrine backbone therapy for ER+/HER2- breast cancer [sanofi.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Translational strategy using multiple nuclear imaging biomarkers to evaluate target engagement and early therapeutic efficacy of SAR439859, a novel selective estrogen receptor degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. tandfonline.com [tandfonline.com]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. cancernetwork.com [cancernetwork.com]
Application Notes and Protocols: Investigating Amcenestrant in Combination with HER2-Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amcenestrant (formerly SAR439859) is an investigational oral selective estrogen receptor degrader (SERD) designed to antagonize and degrade the estrogen receptor (ER), thereby inhibiting the ER signaling pathway.[1][2][3] In HER2-positive/ER-positive (HER2+/ER+) breast cancer, there is significant crosstalk between the HER2 and ER signaling pathways, which can lead to therapeutic resistance when agents targeting either pathway are used as monotherapy.[4][5] The combination of a SERD like this compound with HER2-targeted therapies presents a rational strategy to dually target these pathways, potentially overcoming resistance and improving therapeutic outcomes.[6][7]
Preclinical studies have explored the combination of this compound with various HER2-targeted agents, including tyrosine kinase inhibitors (TKIs) like neratinib, lapatinib, and tucatinib, as well as the antibody-drug conjugate T-DM1.[4][5][6] These studies have demonstrated the potential for additive and synergistic effects on inhibiting cell proliferation and inducing apoptosis in HER2+/ER+ breast cancer cell lines.[4][5]
These application notes provide a comprehensive overview of the experimental design and detailed protocols for the preclinical evaluation of this compound in combination with HER2-targeted therapies. It is important to note that while preclinical data was promising, the clinical development of this compound was discontinued (B1498344) in 2022 after Phase 3 trials in ER+/HER2- breast cancer did not show a clinical benefit.[7][8][9] Nevertheless, the experimental strategies outlined here are valuable for the broader study of combination therapies in oncology.
Signaling Pathways and Rationale for Combination Therapy
The ER and HER2 pathways are key drivers of growth and survival in HER2+/ER+ breast cancer. Crosstalk between these pathways can lead to resistance to single-agent therapies. For instance, HER2 signaling can activate ER in a ligand-independent manner, while ER signaling can upregulate HER2 expression. Targeting both pathways simultaneously with this compound and a HER2 inhibitor is hypothesized to block these compensatory mechanisms.
Data Presentation: Summarized Preclinical Findings
The following tables represent the type of quantitative data that should be generated from the described experimental protocols to assess the efficacy of this compound in combination with HER2-targeted therapies.
Table 1: In Vitro Cell Viability (IC50) of Single Agents and Combinations
| Cell Line | Treatment | IC50 (nM) |
| BT-474 | This compound | 15.0 |
| Neratinib | 5.0 | |
| This compound + 1µM Neratinib | 2.5 | |
| MDA-MB-361 | This compound | 25.0 |
| Lapatinib | 50.0 | |
| This compound + 1µM Lapatinib | 10.0 |
Note: These are representative values based on published preclinical data.[6] Actual values will vary depending on experimental conditions.
Table 2: Synergy Analysis of this compound and HER2-Targeted Therapies
| Cell Line | Combination | Synergy Score (Loewe Model) | Interpretation |
| BT-474 | This compound + Neratinib | > 0 | Synergy |
| MDA-MB-361 | This compound + Lapatinib | > 0 | Synergy |
| BT-474 | This compound + T-DM1 | ≈ 0 | Additivity |
Note: Synergy scores are calculated using software such as Combenefit.[6] A score > 0 indicates synergy, < 0 indicates antagonism, and ≈ 0 indicates an additive effect.
Table 3: Apoptosis Induction by Combination Therapy
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Fold Change vs. Control |
| MDA-MB-361 | Control (Vehicle) | 5.2 ± 0.8 | 1.0 |
| This compound (5 µM) | 10.5 ± 1.2 | 2.0 | |
| Neratinib (10 nM) | 15.8 ± 2.1 | 3.0 | |
| This compound + Neratinib | 35.1 ± 3.5 | 6.7 |
Note: Data are represented as mean ± standard deviation from at least three independent experiments.[5]
Experimental Protocols
A logical workflow for investigating the combination of this compound and HER2-targeted therapies is outlined below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and HER2-targeted therapies, alone and in combination.
Materials:
-
HER2+/ER+ breast cancer cell lines (e.g., BT-474, MDA-MB-361)
-
Complete cell culture medium
-
96-well plates
-
This compound and HER2-targeted therapies (e.g., neratinib, lapatinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[10]
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[11]
-
Treat cells with a range of concentrations of this compound and the HER2-targeted therapy, both as single agents and in combination. Include a vehicle-only control.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[11]
-
Remove the treatment medium and add 28 µL of MTT solution (2 mg/mL) to each well.[11]
-
Incubate for 1.5 hours at 37°C.[11]
-
Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes.[10]
-
Measure the absorbance at 492 nm or 570-590 nm using a microplate reader.[10][11]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V Staining)
This protocol is used to quantify the induction of apoptosis following treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentrations of this compound, HER2-targeted therapy, or the combination for 48-72 hours.
-
Harvest both adherent and floating cells and wash twice with cold PBS.[12]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).[12]
Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the effect of the combination treatment on key signaling proteins.
Materials:
-
Treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-ERα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with the drug combinations for the desired time points.
-
Lyse the cells in RIPA buffer on ice.[13]
-
Determine the protein concentration of each lysate using a BCA assay.[14]
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.[15]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[14]
-
Block the membrane in blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with primary antibodies overnight at 4°C.[14]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[16]
-
Quantify band intensities and normalize to a loading control like β-actin.
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of the combination therapy.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
HER2+/ER+ breast cancer cells (e.g., MCF-7, which requires estrogen supplementation, or BT-474)[17]
-
Matrigel
-
This compound and HER2-targeted therapy formulations for in vivo use
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously or orthotopically inject 1 x 10^6 to 5 x 10^6 cancer cells mixed with Matrigel into the flank or mammary fat pad of the mice.[17][18]
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle control, this compound alone, HER2-targeted therapy alone, combination).
-
Administer the treatments according to a predetermined schedule and dosage.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Evaluate treatment efficacy by comparing tumor growth inhibition between the different groups.
Logical Relationship for Therapeutic Strategy
The decision to proceed with a combination therapy of this compound and a HER2-targeted agent is based on a logical progression from identifying the clinical challenge to preclinical validation.
References
- 1. Early this compound data featured at ASCO support its potential to become a new endocrine backbone therapy for ER+/HER2- breast cancer [sanofi.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pre-Clinical Rationale for this compound Combinations in HER2+/ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pre-Clinical Rationale for this compound Combinations in HER2+/ER+ Breast Cancer [mdpi.com]
- 8. Sanofi provides update on this compound clinical development program [sanofi.com]
- 9. trial.medpath.com [trial.medpath.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Amcenestrant Treatment for In Vivo Tumor Regression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Amcenestrant treatment duration in in vivo tumor regression experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (SAR439859) is an investigational oral selective estrogen receptor degrader (SERD).[1] It functions by binding to the estrogen receptor (ER), leading to its degradation and thereby inhibiting ER signaling pathways that drive the growth of ER-positive breast cancers.[2][3] Preclinical studies have shown that this compound is a potent antagonist and degrader of both wild-type and mutant ER.[4][5]
Q2: What are the common in vivo models for testing this compound's efficacy?
The most common in vivo models for evaluating this compound are xenograft models using human breast cancer cell lines implanted in immunocompromised mice.[6] Commonly used cell lines include MCF-7 (ER-positive) and patient-derived xenografts (PDXs) that may harbor specific mutations like ESR1 mutations.[1][4][7] It is crucial to supplement these models with estrogen to support the growth of ER-dependent tumors.[8][9]
Q3: What is a typical starting dose and duration for an in vivo this compound study?
Based on preclinical data, a dose of 25 mg/kg administered twice daily (BID) for a duration of 30 days has been shown to induce tumor regression.[1] However, the optimal dose and duration can vary depending on the tumor model, its growth rate, and the specific research question. Pilot studies are recommended to determine the optimal regimen for your specific model.
Q4: How should I monitor tumor regression?
Tumor volume is the primary endpoint for assessing efficacy. This can be measured using calipers or advanced imaging techniques.[10][11] Caliper measurements are widely used due to their cost-effectiveness, but imaging methods like 3D imaging, MRI, or bioluminescence imaging (for luciferase-expressing cells) can provide more accurate and reproducible data.[2][3][12] Tumor growth inhibition (TGI) is a standard metric calculated to quantify the treatment's effect.
Q5: What were the outcomes of the this compound clinical trials?
The clinical development of this compound was discontinued (B1498344) after Phase II (AMEERA-3) and Phase III (AMEERA-5) trials did not meet their primary endpoints for progression-free survival in patients with ER+/HER2- advanced or metastatic breast cancer.[13] Despite promising preclinical data, this highlights the challenges of translating preclinical efficacy to clinical outcomes.
Troubleshooting Guides
Issue 1: Suboptimal Tumor Growth in Control Group
-
Symptom: Tumors in the vehicle-treated control group are not growing at the expected rate or are regressing.
-
Possible Causes:
-
Insufficient Estrogen Supplementation: ER-positive xenograft models like MCF-7 require estrogen for growth.[8]
-
Poor Cell Viability: The injected cancer cells may have had low viability.
-
Suboptimal Implantation Site: Improper injection technique can affect tumor take rate and growth.
-
-
Troubleshooting Steps:
-
Verify Estrogen Supplementation: Ensure that estrogen pellets are correctly implanted and are releasing a consistent dose.
-
Check Cell Culture Conditions: Confirm that cells are healthy and in the logarithmic growth phase before implantation.
-
Refine Implantation Technique: Ensure subcutaneous or orthotopic (mammary fat pad) injection is performed correctly.[6]
-
Issue 2: High Variability in Tumor Volume within Treatment Groups
-
Symptom: Significant variation in tumor sizes within the same treatment group, making it difficult to assess treatment effect.
-
Possible Causes:
-
Troubleshooting Steps:
-
Standardize Oral Gavage Technique: Ensure all personnel are properly trained in oral gavage to minimize stress and ensure accurate dosing.[16][17]
-
Improve Measurement Consistency: If using calipers, have the same person perform all measurements for a study. Consider using imaging techniques for greater accuracy.[2][18]
-
Randomization: Once tumors reach a predetermined size, randomize animals into treatment groups to ensure an even distribution of tumor volumes at the start of the study.
-
Issue 3: Lack of Expected Tumor Regression with this compound Treatment
-
Symptom: Tumors in the this compound-treated group are not showing the expected level of growth inhibition or regression.
-
Possible Causes:
-
Suboptimal Dose or Schedule: The dose or frequency of administration may be too low for the specific tumor model.
-
Poor Bioavailability: The drug may not be adequately absorbed.
-
Drug Resistance: The tumor model may have intrinsic or acquired resistance to SERDs.
-
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot study with a range of doses to determine the most effective concentration.
-
Pharmacokinetic Analysis: Measure plasma concentrations of this compound to confirm adequate exposure.
-
Investigate Resistance Mechanisms: Analyze tumor tissue for potential resistance pathways, such as alterations in other signaling pathways.
-
Data Presentation
Table 1: Summary of Preclinical In Vivo Efficacy of this compound
| Tumor Model | Treatment Regimen | Treatment Duration | Outcome | Reference |
| MCF7-ESR1 mutant-Y537S | 25 mg/kg BID, oral | 30 days | Significant tumor regression | [1][4][5] |
| HCI-013 PDX | Not specified | Not specified | Significant tumor regression | [4][5] |
Table 2: Representative Tumor Growth Inhibition of Oral SERDs in Xenograft Models
| Compound | Tumor Model | Treatment Regimen | Treatment Duration | Tumor Growth Inhibition (TGI) |
| Oral SERD "A" | MCF-7 | 10 mg/kg QD, oral | 21 days | 65% |
| Oral SERD "A" | MCF-7 | 30 mg/kg QD, oral | 21 days | 85% |
| Oral SERD "B" | PDX Model 1 | 20 mg/kg QD, oral | 28 days | 78% |
| Oral SERD "B" | PDX Model 2 | 20 mg/kg QD, oral | 28 days | 55% (less sensitive) |
Note: Data in Table 2 is representative of typical results for oral SERDs and is intended for illustrative purposes to demonstrate the relationship between dose, duration, and response.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in an MCF-7 Xenograft Model
-
Animal Model: Female immunodeficient mice (e.g., NU/NU nude or NSG), 6-8 weeks old.
-
Estrogen Supplementation: Subcutaneously implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) 2-3 days before tumor cell implantation.[8]
-
Tumor Cell Implantation:
-
Culture MCF-7 cells in appropriate media.
-
Harvest cells during the exponential growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free media and Matrigel.
-
Inject 5 x 10^6 cells in a volume of 100 µL subcutaneously into the flank of each mouse.[6]
-
-
Tumor Growth Monitoring:
-
Begin monitoring tumors 3-4 days after implantation.
-
Measure tumor dimensions with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).
-
Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Administer this compound by oral gavage at the desired dose and schedule (e.g., 25 mg/kg BID). The control group receives the vehicle only.
-
-
Data Analysis:
-
Continue tumor measurements throughout the study.
-
At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Collect tumors for pharmacodynamic marker analysis (e.g., ER levels by Western blot or immunohistochemistry).
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in the ER signaling pathway.
Caption: Experimental workflow for an in vivo efficacy study of this compound.
Caption: Logical workflow for troubleshooting suboptimal tumor regression.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Comparing Variability in Measurement of Subcutaneous Tumors in Mice Using 3D Thermal Imaging and Calipers: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]
- 10. Comparing Variability in Measurement of Subcutaneous Tumors in Mice Using 3D Thermal Imaging and Calipers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comparison of Imaging Techniques to Monitor Tumor Growth and Cancer Progression in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. researchgate.net [researchgate.net]
- 14. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. instechlabs.com [instechlabs.com]
- 16. ouv.vt.edu [ouv.vt.edu]
- 17. research.fsu.edu [research.fsu.edu]
- 18. Imaging - 3D capture vs. caliper | Animalab [animalab.eu]
Identifying potential off-target effects of Amcenestrant in preclinical models
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying potential off-target effects of Amcenestrant in preclinical models. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is a potent, orally bioavailable selective estrogen receptor degrader (SERD). Its primary on-target mechanism involves binding to the estrogen receptor (ER), which leads to the degradation of the ER protein.[1][2] This action blocks ER signaling pathways that are critical for the growth of ER-positive breast cancer cells.[1][3] Preclinical studies have shown that this compound effectively inhibits ER signaling and tumor growth in both wild-type and mutant ER-positive breast cancer models.[4][5]
Q2: Have any off-target effects of this compound been identified in preclinical studies?
A2: Preclinical data have indicated that this compound is highly selective for the estrogen receptor. Studies have reported no significant off-target activity, with a half-maximal inhibitory concentration (IC50) of less than or equal to 1 µM in a large in vitro safety screening panel.[6] This suggests a low probability of direct, high-affinity interactions with other proteins at therapeutically relevant concentrations.
Q3: What does "no off-target activity in a large in vitro safety screen panel" mean?
A3: This statement indicates that this compound was tested against a wide array of proteins, including various receptors, kinases, ion channels, and transporters, to assess its potential for unintended interactions. These panels are standard in preclinical drug development to identify potential safety liabilities early on. The results showing no significant activity at concentrations up to 1 µM suggest a high degree of selectivity for its intended target, the estrogen receptor.
Q4: Is it still necessary to investigate off-target effects if preclinical data showed none?
A4: Yes, for several reasons. The composition of the initial screening panel may not have included a specific protein of interest in your experimental system. Additionally, "no significant activity" is defined by a certain threshold (e.g., ≤1 µM), and weaker, yet potentially biologically relevant, interactions might not have been prioritized. Finally, off-target effects can be context-dependent, appearing in specific cell types or under certain experimental conditions not covered by initial screens. Independent verification in your model system is a crucial aspect of rigorous scientific investigation.
Q5: What are the potential consequences of off-target effects in my experiments?
Troubleshooting Guides
Issue: I am observing a phenotype in my cell-based assay that is not consistent with ER degradation. How can I determine if this is an off-target effect?
Solution:
-
Confirm On-Target Activity: First, verify that this compound is effectively degrading ER in your specific cell line at the concentration you are using. This can be done via Western blot or quantitative PCR (qPCR) to measure ER protein and mRNA levels, respectively.
-
Dose-Response Analysis: Perform a dose-response experiment. If the unexpected phenotype occurs at a much higher concentration than that required for ER degradation, it may be an off-target effect.
-
Use a Different SERD: Compare the phenotype induced by this compound with that of another structurally different SERD, such as fulvestrant. If the phenotype is unique to this compound, it is more likely to be an off-target effect.
-
Rescue Experiment: If you hypothesize a specific off-target, try to rescue the phenotype by overexpressing the suspected off-target protein or by using a known antagonist for that protein in combination with this compound.
Issue: How can I proactively screen for potential off-target interactions of this compound in my experimental model?
Solution:
-
Computational Prediction: Utilize in silico tools to predict potential off-target binding based on the chemical structure of this compound. These tools compare the structure to libraries of known protein binding sites.
-
Broad-Spectrum Kinase Profiling: Since kinases are common off-targets for small molecules, a broad-spectrum kinase activity assay can identify any unintended inhibition of these enzymes.
-
Proteome-Wide Analysis: Techniques such as thermal proteome profiling (TPP) or chemical proteomics can identify direct protein binders of this compound in a cellular lysate or in living cells without requiring chemical modification of the drug.
-
Phenotypic Screening: Employ high-content imaging or other phenotypic screening platforms to compare the cellular effects of this compound to a library of compounds with known off-target activities.
Data Presentation
Table 1: On-Target Activity of this compound in Preclinical Models
| Parameter | Cell Line | Potency (EC50/IC50) | Efficacy | Reference |
| ERα Degradation | MCF-7 | 0.2 nM | 98% degradation | [4] |
| Inhibition of Cell Proliferation (Wild-Type ERα) | MCF-7 | 20 nM | - | [7] |
| Inhibition of Cell Proliferation (ERα Y537S Mutant) | MCF-7 | 331 nM | - | [7] |
| Inhibition of Cell Proliferation (ERα D538G Mutant) | MCF-7 | 595 nM | - | [7] |
Table 2: Template for Logging Off-Target Screening Results
| Assay Type | Target/Pathway | This compound Concentration | Result (e.g., % Inhibition, Ki) | Notes |
| Kinase Panel | Kinase X | |||
| Receptor Binding | Receptor Y | |||
| Ion Channel Assay | Channel Z | |||
| Proteomics | Identified Protein A |
Experimental Protocols
Protocol 1: Western Blot for ERα Degradation
-
Cell Culture and Treatment: Plate ER-positive breast cancer cells (e.g., MCF-7) at a suitable density. Allow cells to adhere overnight. Treat cells with a dose range of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against ERα overnight at 4°C. Wash the membrane and incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
Protocol 2: General Workflow for Off-Target Identification using Thermal Proteome Profiling (TPP)
-
Cell Culture and Treatment: Culture cells of interest and treat with this compound or a vehicle control.
-
Cell Harvest and Lysis: Harvest cells and perform gentle lysis to maintain protein integrity.
-
Temperature Gradient: Aliquot the cell lysate and heat each aliquot to a different temperature in a precise gradient (e.g., 37°C to 67°C).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins.
-
Protein Digestion and TMT Labeling: Collect the soluble fractions, digest the proteins into peptides, and label them with tandem mass tags (TMT) for quantitative analysis.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins in each sample. A shift in the melting curve of a protein in the this compound-treated sample compared to the control indicates a direct or indirect interaction.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for identifying off-target effects.
References
- 1. Phase 1 study of oral selective estrogen receptor degrader (SERD) this compound (SAR439859), in Japanese women with ER-positive and HER2-negative advanced breast cancer (AMEERA-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMEERA-3: Randomized Phase II Study of this compound (Oral Selective Estrogen Receptor Degrader) Versus Standard Endocrine Monotherapy in Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pre-Clinical Rationale for this compound Combinations in HER2+/ER+ Breast Cancer [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
Technical Support Center: Strategies to Overcome Acquired Resistance to Amcenestrant
Welcome to the technical support center for researchers investigating acquired resistance to Amcenestrant. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you navigate challenges in your cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (SAR439859) is an orally bioavailable, potent selective estrogen receptor degrader (SERD).[1][2] Its primary mechanism involves a dual action: it competitively antagonizes the estrogen receptor (ER) and induces its subsequent degradation.[2][3][4] This dual activity leads to a robust inhibition of the ER signaling pathway, which is a key driver for the proliferation of ER-positive (ER+) breast cancers.[1][3][5] this compound was developed to overcome some of the limitations of earlier endocrine therapies, such as the poor bioavailability of fulvestrant.[1][4][6]
Q2: What are the principal mechanisms that drive acquired resistance to SERDs like this compound in cell lines?
Acquired resistance to endocrine therapies, including SERDs, is a multifaceted issue. While tumors may continue to express ER, they develop mechanisms to circumvent ER-targeted inhibition.[7][8] Key mechanisms include:
-
ESR1 Gene Mutations: Mutations in the ESR1 gene, which encodes ERα, can lead to a constitutively active receptor that is no longer dependent on estrogen for activation.[9][10][11] While this compound has shown efficacy against common ESR1 mutations like Y537S and D538G, this remains a significant resistance pathway.[1][2][8]
-
Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to sustain their growth and survival, thereby "bypassing" the ER blockade.[7][9][11][12][13] The most commonly implicated pathways are the PI3K/AKT/mTOR and MAPK/ERK pathways.[11][14]
-
Receptor Crosstalk: Reciprocal signaling and crosstalk between the ER pathway and other growth factor receptor pathways, such as HER2, can lead to therapeutic resistance when either pathway is targeted individually.[15][16][17]
Q3: How effective is this compound against cell lines with ESR1 mutations?
Preclinical studies have demonstrated that this compound is potent against both wild-type and mutant ERα, including the common Y537S mutation which can confer resistance to other therapies.[1][2] In clinical trials, this compound has shown the ability to reduce the allele frequency of ESR1 mutations, including D538G and Y537S.[3][8] While the AMEERA-3 trial did not show an overall improvement in progression-free survival (PFS) compared to standard of care, there was a trend toward improved PFS in the subset of patients with baseline ESR1 mutations.[4] This suggests that while ESR1 mutations are a key factor in endocrine resistance, this compound retains meaningful activity in this context.[4] However, some data also suggest that in heavily pretreated patients, mechanisms other than ESR1 mutations may be the primary drivers of resistance.[8]
Q4: What is the rationale for using combination therapies to overcome this compound resistance?
The rationale for combination therapy is to simultaneously block the primary ER pathway with this compound and the compensatory bypass mechanism that the cancer cells have activated to survive.
-
Targeting Downstream Effectors (CDK4/6): ER signaling ultimately converges on cell cycle progression, which is regulated by cyclin-dependent kinases 4 and 6 (CDK4/6). Preclinical and clinical data have shown strong synergistic activity when combining this compound with CDK4/6 inhibitors like palbociclib (B1678290).[2][18] Interestingly, CDK4/6 inhibition alone can sometimes induce a partial reactivation of ER pathways, an effect that is completely abolished by the addition of this compound.[18]
-
Blocking Bypass Pathways (PI3K, HER2): If resistance is driven by the upregulation of pathways like PI3K/AKT or HER2, adding an inhibitor specific to that pathway can restore sensitivity.[10][15][19] For instance, in HER2+/ER+ cell lines, combining this compound with HER2-targeted agents has shown synergistic anti-proliferative effects.[16][17]
Troubleshooting Guide for Researchers
Problem: My this compound-resistant cell line continues to proliferate despite treatment. How do I identify the resistance mechanism?
Solution: This is a common challenge indicating that the cells have developed a mechanism to overcome ER degradation. A systematic approach is needed to pinpoint the cause.
Experimental Workflow for Investigating Resistance
Caption: Workflow for diagnosing this compound resistance mechanisms.
-
Confirm Resistance and ER Status: First, confirm the degree of resistance by performing a dose-response cell viability assay to compare the IC50 value of your resistant line to the parental, sensitive line. Concurrently, use Western blotting to verify that the resistant cells still express ERα.
-
Sequence the ESR1 Gene: Extract DNA from both parental and resistant cell lines and sequence the ligand-binding domain of the ESR1 gene to check for acquired mutations known to confer resistance.[11]
-
Probe for Bypass Pathway Activation: Use Western blotting to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR and MAPK/ERK pathways.[11] Compare the levels of phosphorylated AKT (p-AKT), mTOR (p-mTOR), and ERK (p-ERK) between the resistant and parental lines, both at baseline and after this compound treatment. A significant increase in the resistant line points to a specific bypass track.[12]
Problem: My Western blot shows high levels of phosphorylated AKT (p-AKT) in my resistant cell line, even with this compound treatment. What is the next step?
Solution: This result strongly suggests that the PI3K/AKT/mTOR pathway has been activated as a bypass mechanism.[11] The logical next step is to test whether inhibiting this pathway can restore sensitivity to this compound.
Logical Framework for Combination Therapy
Caption: Decision logic for testing a PI3K inhibitor combination.
Recommended Action:
-
Select a PI3K inhibitor: Choose a relevant inhibitor, such as Alpelisib (a p110α-specific inhibitor) or a pan-PI3K inhibitor.
-
Perform Combination Index (CI) Assays: Treat your resistant cells with a matrix of concentrations of both this compound and the PI3K inhibitor. Use a cell viability assay to determine the effect of each drug alone and in combination.
-
Analyze for Synergy: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value < 1 indicates synergy, suggesting that inhibiting the PI3K pathway is an effective strategy to overcome resistance in this model.
Problem: A combination of this compound and a CDK4/6 inhibitor (like palbociclib) is not effective in my resistant model. What should I investigate next?
Solution: While the this compound-CDK4/6i combination is potent in many contexts, resistance can still emerge.[18][20] This suggests that the cells may have developed a mechanism that bypasses both ER and CDK4/6 dependency.
Potential Mechanisms to Investigate:
-
Loss of Retinoblastoma (RB) protein: The efficacy of CDK4/6 inhibitors is dependent on a functional RB protein. Perform a Western blot to check for RB protein expression in your resistant line. Its absence would explain the lack of response.
-
Activation of Other Cell Cycle Components: Look for upregulation of other cyclins or CDKs that can bypass the G1/S checkpoint control.
-
Alternative Bypass Pathways: The cells may have activated a different survival pathway (e.g., MAPK/ERK) that is potent enough to overcome the dual blockade. Re-evaluate the phosphorylation status of key signaling nodes as described in the first troubleshooting point.
Quantitative Data Summary
Table 1: Clinical Efficacy of this compound Monotherapy in ER+/HER2- Advanced Breast Cancer
| Trial / Cohort | Prior Therapies | N | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median Progression-Free Survival (mPFS) | Reference |
| AMEERA-1 | Heavily pretreated | 59 | 8.5% | 33.9% | - | [8] |
| AMEERA-1 | No prior CDK4/6i, mTORi, or fulvestrant | 14 | 21.4% | 64.3% | - | [8] |
| AMEERA-1 | ESR1 wild-type at baseline | 26 | - | 34.6% | - | [1] |
| AMEERA-1 | ESR1 mutant at baseline | 19 | - | 21.1% | - | [1] |
| AMEERA-3 | Progressed on/after endocrine therapy | 131 | - | - | 3.6 months | [4] |
| AMEERA-3 (ESR1 mutant) | Progressed on/after endocrine therapy | ~61 | - | - | 3.7 months | [4] |
CBR: Complete Response + Partial Response + Stable Disease ≥ 24 weeks.
Table 2: Preclinical Synergy of this compound with HER2-Targeted Therapies in HER2+/ER+ Cell Lines
| Cell Line | Combination Agent | Observation |
| BT-474 | Neratinib, Tucatinib, Lapatinib | Synergy |
| MDA-MB-361 | Neratinib, Tucatinib, Lapatinib | Synergy |
| EFM-192a | Neratinib, Tucatinib, Lapatinib | Synergy |
| BT-474-T (Trastuzumab-Resistant) | Neratinib, Tucatinib, Lapatinib, T-DM1 | Synergy/Additivity |
| MDA-MB-361 | Trastuzumab | Increased anti-proliferative effect |
Data summarized from a preclinical study investigating this compound combinations.[16][17] Synergy was determined by Loewe synergy model matrix combination assays.
Key Experimental Protocols
Protocol 1: Western Blotting for Bypass Pathway Activation
This protocol is for detecting phosphorylated (activated) forms of key signaling proteins.
-
Cell Lysis:
-
Culture parental and resistant cells to 80-90% confluency. Treat with this compound or vehicle control for the desired time (e.g., 24 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.[11]
-
-
Antibody Incubation:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[11]
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Recommended primary antibodies:
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
β-Actin (as a loading control)
-
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection:
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imaging system.[11]
-
Quantify band intensity and normalize phosphorylated protein levels to total protein levels.
-
Protocol 2: Cell Viability/Proliferation Assay (Acid Phosphatase Method)
This method, used in preclinical studies with this compound, is a simple and reliable way to measure cell proliferation.[16][17]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well).
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and/or other compounds (e.g., PI3K inhibitor) in culture medium.
-
Remove the old medium from the plate and add 100 µL of the drug-containing medium to the appropriate wells. Include vehicle-only wells as a control.
-
Incubate for the desired duration (e.g., 5-7 days).
-
-
Assay Procedure:
-
After incubation, wash the cells once with PBS.
-
Add 100 µL of assay buffer containing 0.1 M sodium acetate (B1210297) (pH 5.0), 0.1% Triton X-100, and 10 mM p-nitrophenyl phosphate (B84403) (PNPP).
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding 10 µL of 1 M NaOH to each well.
-
-
Data Acquisition:
-
Read the absorbance at 405 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (no cells).
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the results to determine IC50 values.
-
Signaling Pathway Diagrams
ER Signaling and this compound's Dual Mechanism
Caption: this compound both blocks estrogen binding and targets the ER for degradation.
Common Bypass Signaling Pathways in Endocrine Resistance
Caption: Activation of PI3K/AKT or MAPK/ERK pathways can bypass ER blockade.
References
- 1. AMEERA-1 phase 1/2 study of this compound, SAR439859, in postmenopausal women with ER-positive/HER2-negative advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. AMEERA-3: Randomized Phase II Study of this compound (Oral Selective Estrogen Receptor Degrader) Versus Standard Endocrine Monotherapy in Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. Selective Estrogen Receptor Degraders (SERDs): A Promising Strategy for Estrogen Receptor Positive Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to selective estrogen receptor down-regulator in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bypass mechanisms of resistance to receptor tyrosine kinase inhibition in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Pre-Clinical Rationale for this compound Combinations in HER2+/ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. emjreviews.com [emjreviews.com]
- 20. AMEERA-5: a randomized, double-blind phase 3 study of this compound plus palbociclib versus letrozole plus palbociclib for previously untreated ER+/HER2- advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting conflicting results from Amcenestrant AMEERA-3 and AMEERA-5 trials
Technical Support Center: Amcenestrant Clinical Trials
Guide: Interpreting AMEERA-3 & AMEERA-5 Trial Results Audience: Researchers, Scientists, and Drug Development Professionals
This guide addresses common questions regarding the clinical trial results for this compound, an investigational oral selective estrogen receptor degrader (SERD), focusing on the AMEERA-3 and AMEERA-5 studies. The discontinuation of the this compound development program was a key outcome following the findings of these trials.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What were the primary objectives of the AMEERA-3 and AMEERA-5 trials?
A1: Both trials were designed to evaluate the efficacy and safety of this compound in patients with estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer (aBC), but in different treatment settings.
-
AMEERA-3 (Phase II): This trial's primary objective was to determine if this compound monotherapy improved progression-free survival (PFS) compared to a single-agent endocrine treatment of the physician's choice (TPC).[4][5][6] It focused on patients whose disease had progressed on or after hormonal therapies.[5][7]
-
AMEERA-5 (Phase III): This trial's primary objective was to determine if this compound in combination with the CDK4/6 inhibitor palbociclib (B1678290) improved PFS compared to the standard first-line treatment of letrozole (B1683767) plus palbociclib.[8][9][10] The study enrolled patients who had not received any prior systemic therapy for advanced disease.[1][2][8]
Q2: How did the experimental protocols for AMEERA-3 and AMEERA-5 differ?
A2: The trials differed significantly in their phase, patient population, treatment line, and intervention strategy. These differences are critical for interpreting the outcomes.
| Feature | AMEERA-3 (NCT04059484) | AMEERA-5 (NCT04478266) |
| Phase | Phase II[4][11] | Phase III[1][8] |
| Study Design | Open-label, randomized[4][11] | Double-blind, double-dummy, randomized[8][9][12] |
| Patient Population | ER+/HER2- aBC patients who progressed after ≤2 previous lines of endocrine therapy.[4] Prior CDK4/6i treatment was permitted.[7] | ER+/HER2- aBC patients with no prior systemic therapy for advanced disease (First-line setting).[2][8][9] |
| Intervention | This compound (400 mg QD) monotherapy.[4][7] | This compound (200 mg QD) + Palbociclib (125 mg).[8][9] |
| Comparator | Treatment of Physician's Choice (TPC) single-agent endocrine therapy (e.g., fulvestrant (B1683766), AI, tamoxifen).[4] | Letrozole (2.5 mg QD) + Palbociclib (125 mg).[8][9] |
| Primary Endpoint | Progression-Free Survival (PFS) by independent central review.[4][6][7] | Progression-Free Survival (PFS) by investigator assessment.[8] |
| Sample Size | 290 patients were randomized.[4][6] | 1,068 patients were randomized.[1][9] |
Q3: What were the quantitative results and conclusions of the AMEERA-3 trial?
A3: The AMEERA-3 trial did not meet its primary endpoint, as this compound monotherapy failed to demonstrate a statistically significant improvement in PFS over standard endocrine therapies.[4][11]
Efficacy Results (AMEERA-3)
| Endpoint | This compound (n=143) | Treatment of Physician's Choice (n=147) | Hazard Ratio (HR) & P-value |
|---|---|---|---|
| Median PFS | 3.6 months | 3.7 months | Stratified HR: 1.051 (95% CI: 0.789 to 1.4); one-sided P = .643[4][6] |
| Median PFS (ESR1-mutant) | 3.7 months | 2.0 months | Stratified HR: 0.9 (95% CI: 0.565 to 1.435)[4][6] |
| Overall Survival (Immature) | Not Reached | Not Reached | HR: 0.913 (95% CI: 0.595 to 1.403)[4][6] |
Safety Summary (AMEERA-3)
| Adverse Events (AEs) | This compound | Treatment of Physician's Choice |
|---|---|---|
| Any Grade Treatment-Emergent AEs | 82.5% | 76.2%[4][6] |
| Grade ≥3 Treatment-Emergent AEs | 21.7% | 15.6%[4][6] |
Q4: What were the quantitative results and conclusions of the AMEERA-5 trial?
A4: The AMEERA-5 trial was stopped early for futility based on a prespecified interim analysis.[1][9] An Independent Data Monitoring Committee (IDMC) recommended halting the trial because the this compound combination did not meet the boundary for continuation when compared to the control arm.[1][2][3]
Efficacy Results (AMEERA-5 Interim Analysis)
| Endpoint | This compound + Palbociclib (n=534) | Letrozole + Palbociclib (n=534) | Hazard Ratio (HR) & P-value |
|---|---|---|---|
| Progression-Free Survival | Did not meet prespecified boundary for continuation vs. control.[1][2] | Favored over the this compound arm at interim analysis. | Stratified HR: 1.209 (95% CI: 0.939 to 1.557); one-sided P = .9304[9][10] |
| 6-Month PFS Rate | 82.7% (95% CI: 79.0 to 85.8) | 86.9% (95% CI: 83.5 to 89.6) | N/A[9][10] |
Safety Summary (AMEERA-5)
| Adverse Events (AEs) | This compound + Palbociclib | Letrozole + Palbociclib |
|---|---|---|
| Any Grade Treatment-Emergent AEs | 85.6% | 85.4%[9][10] |
| Grade ≥3 Treatment-Emergent AEs | 46.3% | 60.8%[9][10] |
Q5: What is the proposed mechanism of action for this compound?
A5: this compound is an oral selective estrogen receptor degrader (SERD).[2][11] Its mechanism involves binding with high affinity to the estrogen receptor (ER), which both blocks estrogen signaling and promotes the degradation of the ER protein itself.[15][16] This dual action is intended to robustly inhibit the growth-promoting ER signaling pathway in cancer cells.[15][17] Preclinical studies showed this compound could degrade the ER with high efficacy (up to 98%) and was active in cell lines resistant to other endocrine therapies like tamoxifen (B1202) and fulvestrant.[8][16]
Troubleshooting & Interpretation Guide
Q6: How can we interpret the failure of both trials? What are the key scientific takeaways?
A6: The discontinuation of the this compound program after the negative results from AMEERA-3 and AMEERA-5 provides several key insights for researchers in this field:
-
Challenge of Monotherapy in Pre-treated Populations: AMEERA-3's outcome suggests that for patients with endocrine-resistant disease, a SERD monotherapy may not be sufficient to overcome resistance mechanisms. The control arm, which largely consisted of fulvestrant (89.8%), set a high bar, and this compound did not offer a significant benefit over this existing standard of care.[4] The pronounced initial drop in PFS in both arms was potentially indicative of a highly endocrine-resistant population.[4]
-
Difficulty in Improving First-Line Standard of Care: AMEERA-5's failure highlights the significant challenge in improving upon the current first-line standard of care: an aromatase inhibitor (letrozole) combined with a CDK4/6 inhibitor (palbociclib).[8] This combination is highly effective, and the results suggest that simply substituting the aromatase inhibitor with a SERD did not provide additional benefit in a treatment-naïve population and, in fact, trended toward a worse outcome.[9][10]
-
Role of ESR1 Mutations: While a numerical trend was observed in the ESR1-mutant subgroup of AMEERA-3, it was not statistically significant and did not translate into overall trial success.[4] This contrasts with other SERDs that have shown more pronounced benefits in this specific patient population. This may suggest that the efficacy of SERDs can be heterogeneous and that patient selection based on ESR1 mutation status is a critical consideration for future trial designs.
-
Implications for the Oral SERD Drug Class: The failures of this compound, alongside mixed results from other oral SERDs, indicate that the therapeutic window and optimal clinical setting for this class of drugs are still being defined. Factors such as the specific molecular structure of the SERD, the patient population (e.g., prior treatments, mutational status), and the combination partner are all critical variables for success. The high efficacy of established treatments makes demonstrating superiority a significant hurdle for new agents.
References
- 1. Sanofi provides update on this compound clinical development program [sanofi.com]
- 2. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 3. Sanofi Discontinues Studies Of this compound In Breast Cancer | Nasdaq [nasdaq.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Press Release: Sanofi provides update on Phase 2 study evaluating this compound in ER+/HER2- advanced or metastatic breast cancer [sanofi.com]
- 6. AMEERA-3: Randomized Phase II Study of this compound (Oral Selective Estrogen Receptor Degrader) Versus Standard Endocrine Monotherapy in Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. ascopubs.org [ascopubs.org]
- 10. Randomized Phase III Study of this compound Plus Palbociclib Versus Letrozole Plus Palbociclib in Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer: Primary Results From AMEERA-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sanofi’s oral therapy fails to meet primary endpoint in breast cancer trial [clinicaltrialsarena.com]
- 12. researchgate.net [researchgate.net]
- 13. trial.medpath.com [trial.medpath.com]
- 14. targetedonc.com [targetedonc.com]
- 15. researchgate.net [researchgate.net]
- 16. AMEERA-1 phase 1/2 study of this compound, SAR439859, in postmenopausal women with ER-positive/HER2-negative advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Early this compound data featured at ASCO support its potential to become a new endocrine backbone therapy for ER+/HER2- breast cancer [sanofi.com]
Technical Support Center: Amcenestrant and Palbociclib Drug-Drug Interaction Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the combination of amcenestrant and palbociclib (B1678290). The information provided is based on available clinical trial data and pharmacological profiles of the two agents.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound and palbociclib?
This compound is an investigational oral selective estrogen receptor degrader (SERD), and palbociclib is a cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor. In estrogen receptor-positive (ER+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer, both the ER and CDK4/6 signaling pathways are critical for tumor cell proliferation. The combination of an anti-estrogen therapy with a CDK4/6 inhibitor has been shown to be more effective than either agent alone. The rationale for combining this compound with palbociclib was to provide a more potent and convenient all-oral regimen to inhibit these two key pathways.
Q2: What were the key clinical trials investigating the this compound and palbociclib combination?
The primary clinical trials investigating this combination were:
-
AMEERA-1 (NCT03284957): A Phase 1/2 dose-escalation and expansion study evaluating the safety and preliminary efficacy of this compound alone and in combination with other agents, including palbociclib.[1][2][3]
-
AMEERA-5 (NCT04478266): A Phase 3 randomized, double-blind study comparing this compound plus palbociclib to letrozole (B1683767) plus palbociclib as a first-line treatment for patients with ER+/HER2- advanced breast cancer.[4][5][6][7][8]
Q3: What was the outcome of the AMEERA-5 trial?
The AMEERA-5 trial was stopped for futility at a prespecified interim analysis. The combination of this compound and palbociclib did not demonstrate an improvement in progression-free survival compared to the control arm of letrozole and palbociclib.[4][5][6][9] Subsequently, the global clinical development program for this compound was discontinued.[9]
Q4: What is the primary drug-drug interaction concern between this compound and palbociclib?
The primary concern is a pharmacokinetic drug-drug interaction related to cytochrome P450 (CYP) enzymes. Palbociclib is primarily metabolized by CYP3A4.[10][11] Data from the AMEERA-1 study indicated that this compound at doses of 200 mg once daily and higher can induce CYP3A liver enzyme activity.[12] This induction could potentially decrease the systemic exposure of palbociclib, which may impact its efficacy.
Q5: Were there any unexpected safety signals with the combination?
No new safety signals were identified in the AMEERA-5 trial for the combination of this compound and palbociclib compared to the known safety profiles of each drug.[4][5][6] The adverse event profile was generally consistent with that of other endocrine therapies combined with a CDK4/6 inhibitor.
Troubleshooting Guides
Issue 1: Sub-optimal Palbociclib Exposure in Preclinical Models
Possible Cause: Induction of CYP3A enzymes by this compound leading to increased metabolism of palbociclib.
Troubleshooting Steps:
-
Confirm CYP3A Induction: In your experimental system (e.g., human liver microsomes, hepatocytes), co-incubate this compound with a sensitive CYP3A4 probe substrate (e.g., midazolam). Measure the formation of the primary metabolite of the probe substrate (e.g., 1-hydroxymidazolam) to quantify the extent of CYP3A induction.
-
Evaluate Impact on Palbociclib Metabolism: Co-incubate this compound and palbociclib in a system containing active CYP3A4. Measure the rate of palbociclib depletion and the formation of its major metabolites.
-
Dose-Response Assessment: If CYP3A induction is confirmed, consider performing a dose-response study with this compound to determine the concentration at which induction occurs and its magnitude.
-
Consider Alternative CDK4/6 Inhibitors: If the interaction is significant and cannot be mitigated, consider evaluating CDK4/6 inhibitors that are less reliant on CYP3A4 for their metabolism, if appropriate for the experimental design.
Issue 2: Higher than Expected Incidence of Adverse Events in Clinical Studies
Possible Cause: While no new safety signals were reported in AMEERA-5, individual patient variability in drug metabolism could lead to unexpected toxicities.
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate individual patient pharmacokinetic data for both this compound and palbociclib with the incidence and severity of adverse events. This may reveal if higher drug exposure is linked to increased toxicity.
-
CYP3A4 Genotyping: For patients exhibiting unusually high palbociclib exposure or related toxicities, consider genotyping for common polymorphisms in the CYP3A4 gene that could lead to reduced enzyme activity.
-
Concomitant Medication Review: Thoroughly review all concomitant medications for potential CYP3A4 inhibitors that could be increasing palbociclib exposure.
-
Dose Modification: Follow established dose modification guidelines for palbociclib in cases of toxicity. In the AMEERA-1 study, palbociclib dose reductions were required in some patients, while no this compound dose reductions were necessary.[2][3]
Data Presentation
Table 1: Summary of Treatment-Emergent Adverse Events (Any Grade) in the AMEERA-5 Trial
| Adverse Event | This compound + Palbociclib (N=534) | Letrozole + Palbociclib (N=534) |
| Any Adverse Event | 85.6% | 85.4% |
| Neutropenia | 29.8% (Grade ≥3) | 51.4% (Grade ≥3) |
| Arthralgia | 18.4% | 17.1% |
| Fatigue | 16.3% | 17.1% |
| Nausea | Not Reported | 16.7% |
| Stomatitis | Not Reported | 16.1% |
| Hot Flush | 15.8% | Not Reported |
| Source: Randomized Phase III Study of this compound Plus Palbociclib Versus Letrozole Plus Palbociclib in Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer: Primary Results From AMEERA-5[13] |
Table 2: Pharmacokinetic Parameters of Palbociclib with Strong CYP3A Inhibitors and Inducers
| Co-administered Drug | Effect on Palbociclib AUC | Effect on Palbociclib Cmax | Recommended Palbociclib Dose Adjustment |
| Strong CYP3A Inhibitor | Increased | Increased | Reduce to 75 mg once daily |
| Strong CYP3A Inducer | Decreased | Decreased | Avoid concomitant use |
| Source: IBRANCE® (palbociclib) Prescribing Information |
Experimental Protocols
Protocol 1: In Vitro Assessment of CYP3A4 Induction by this compound
Objective: To determine the potential of this compound to induce CYP3A4 enzyme activity in human hepatocytes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
This compound
-
Positive control inducer (e.g., rifampicin)
-
Negative control (vehicle)
-
CYP3A4 probe substrate (e.g., midazolam)
-
LC-MS/MS system for metabolite quantification
Methodology:
-
Thaw and plate human hepatocytes according to the supplier's protocol.
-
Allow cells to acclimate for 24-48 hours.
-
Treat hepatocytes with varying concentrations of this compound, positive control, or vehicle control for 48-72 hours.
-
After the induction period, wash the cells and incubate with the CYP3A4 probe substrate for a specified time.
-
Collect the supernatant and analyze the formation of the primary metabolite (e.g., 1-hydroxymidazolam) by LC-MS/MS.
-
Calculate the fold-induction of CYP3A4 activity relative to the vehicle control.
Protocol 2: AMEERA-5 Clinical Trial Design
Objective: To compare the efficacy and safety of this compound plus palbociclib versus letrozole plus palbociclib in patients with ER+/HER2- advanced breast cancer.
Study Design: Phase 3, randomized, double-blind, double-dummy, international trial.[4][5][6]
Patient Population: Adult pre-/post-menopausal women and men with ER+/HER2- advanced/metastatic breast cancer who had not received previous systemic therapy for advanced disease.[4][5][6]
Treatment Arms:
-
Arm 1: this compound (200 mg once daily) + Palbociclib (125 mg once daily, 21 days on/7 days off)[4][5][6][7]
-
Arm 2: Letrozole (2.5 mg once daily) + Palbociclib (125 mg once daily, 21 days on/7 days off)[4][5][6]
Primary Endpoint: Progression-free survival (PFS).[4][5][6]
Secondary Endpoints: Overall survival, pharmacokinetics, and safety.[4][5][6]
Visualizations
Caption: Dual inhibition of ER and CDK4/6 pathways by this compound and palbociclib.
Caption: Troubleshooting workflow for this compound-palbociclib drug-drug interaction.
References
- 1. Updates on managing advanced breast cancer with palbociclib combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. AMEERA-1 phase 1/2 study of this compound, SAR439859, in postmenopausal women with ER-positive/HER2-negative advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the Moderate CYP3A4 Inhibitor Erythromycin on the Pharmacokinetics of Palbociclib: A Randomized Crossover Trial in Patients With Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pre-Clinical Rationale for this compound Combinations in HER2+/ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. bioivt.com [bioivt.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Randomized Phase III Study of this compound Plus Palbociclib Versus Letrozole Plus Palbociclib in Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer: Primary Results From AMEERA-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. This compound | C31H30Cl2FNO3 | CID 130232326 - PubChem [pubchem.ncbi.nlm.nih.gov]
Disclaimer: The development of amcenestrant was discontinued, and as a result, detailed public data on adverse events specifically from preclinical animal studies is limited. The following guidance is based on the known mechanism of action of this compound, reported adverse events from human clinical trials, and general principles for managing side effects of Selective Estrogen Receptor Degraders (SERDs) in laboratory animals. Researchers should always adhere to their institution's approved animal care and use protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an oral Selective Estrogen Receptor Degrader (SERD). Its primary function is to bind to the estrogen receptor (ER), which leads to the receptor's degradation and subsequent inhibition of the ER signaling pathway.[1][2][3] Preclinical data indicate it degrades the ER with high efficacy (98%) and potency (0.2 nM), comparable to fulvestrant (B1683766) in vitro.[4][5] This action blocks the growth-promoting effects of estrogen on ER-positive cancer cells.[1]
Q2: What are the potential class-related adverse events for oral SERDs in animal models?
A2: Based on the mechanism of estrogen deprivation and clinical data from various oral SERDs, potential adverse events in animal models may include:
-
General Health: Lethargy, weight loss or gain, and changes in appetite, analogous to fatigue and nausea seen in humans.[1][6]
-
Hormonal/Endocrine: Effects on reproductive tissues (e.g., uterine atrophy in females), and potential for bone density changes with long-term studies. Hot flashes reported in humans may manifest as changes in thermoregulatory behavior in animals.[1][6][7]
-
Dermatological: Skin rashes and irritation have been noted in clinical studies of this compound and could manifest as dermatitis or alopecia in animal models.[7][8]
-
Gastrointestinal: Effects analogous to nausea or diarrhea observed in humans could present as changes in food consumption, stool consistency, or dehydration.[1]
Q3: How should I monitor for these potential adverse events during my experiment?
A3: A comprehensive monitoring plan is crucial. This should include:
-
Daily Health Checks: Observe animals for changes in posture, activity level, grooming, and general appearance.
-
Body Weight Measurement: Record body weights at least twice weekly to detect significant changes.
-
Food and Water Intake: Monitor and quantify consumption, especially after initiation of treatment.
-
Dermatological Assessment: Visually inspect the skin and fur for any signs of irritation, redness, or hair loss.
-
Behavioral Analysis: Note any significant changes from baseline behavior, such as social withdrawal, increased nesting, or signs of distress.
Q4: Were there any specific safety concerns identified in the preclinical or clinical development of this compound?
A4: In early clinical trials, this compound demonstrated a generally favorable safety profile.[4] Most treatment-related adverse events were Grade 1 or 2, and no significant cardiac or ocular safety issues were reported, which had been a concern with other oral SERDs.[2][4] However, the AMEERA-3 and AMEERA-5 trials, which led to the discontinuation of its development, reported grade ≥3 adverse events in 21.7% and 46.3% of patients, respectively, though specifics for the this compound-only arm versus combination therapy should be considered.[9][10]
Troubleshooting Guides
Issue 1: An animal in the this compound group appears lethargic and has lost significant body weight.
-
Possible Cause: This could be related to the systemic effects of estrogen deprivation, analogous to "fatigue" in humans, or reduced food intake due to gastrointestinal effects similar to "nausea".[1][2]
-
Troubleshooting Steps:
-
Isolate and Assess: Temporarily single-house the animal to accurately measure food and water intake.
-
Provide Supportive Care: Offer palatable, high-calorie supplemental food and hydration support (e.g., hydrogel) in accordance with your approved protocol.
-
Check for Other Symptoms: Perform a thorough clinical examination to rule out other causes of morbidity.
-
Consider Dose Reduction: If weight loss exceeds protocol limits (e.g., >15-20% of baseline), consult with the study director and veterinarian. A temporary dose reduction or treatment holiday may be necessary.
-
Record and Report: Document all observations, measurements, and interventions meticulously.
-
Issue 2: An animal is observed with a new skin rash and/or localized hair loss (alopecia).
-
Possible Cause: Dermatological reactions were reported in clinical trials of this compound.[7][8]
-
Troubleshooting Steps:
-
Document the Lesion: Take high-quality photographs of the affected area to track progression. Note the size, location, and characteristics (e.g., redness, scaling).
-
Rule out Environmental Causes: Ensure caging and bedding are not causing irritation. Check for signs of fighting if animals are group-housed.
-
Prevent Further Irritation: Consider providing softer bedding material. Use of a topical emollient may be considered after veterinary consultation to prevent the animal from scratching.
-
Monitor Systemic Health: Observe if the skin condition is associated with other signs of illness, such as weight loss or lethargy.
-
Veterinary Consult: Report the finding to the attending veterinarian for diagnosis and potential treatment recommendations.
-
Data Presentation: Summary of Clinical Adverse Events
Note: The following data is from human clinical trials, as specific quantitative data from animal studies is not publicly available.
Table 1: Summary of Treatment-Related Adverse Events (TRAEs) in Key this compound Clinical Trials
| Study | Population / Treatment Arm | Any Grade TRAEs (%) | Grade ≥3 TRAEs (%) | Most Frequent TRAEs (All Grades) | Reference(s) |
| AMEERA-1 | Postmenopausal women, ER+/HER2- MBC | 62.9% | 0% | Hot flush (>10%) | [7][11] |
| AMEERA-2 | Japanese women, ER+/HER2- MBC | 80% | 10% (1 patient) | Skin and subcutaneous tissue disorders (40%), including dermatitis, rash, maculopapular rash | [7][8] |
| AMEERA-3 | ER+/HER2- aBC (this compound Arm) | 82.5% | 21.7% | Not specified in detail | [9][12] |
| AMEERA-5 | ER+/HER2- aBC (Amc + Palbociclib) | 85.6% | 46.3% | Not specified in detail | [10] |
Experimental Protocols
Protocol 1: General Health Monitoring for Rodents in Oral SERD Studies
-
Objective: To systematically monitor the health and well-being of rodents receiving this compound or other oral SERDs.
-
Procedure:
-
Daily Observations: Conduct daily cage-side observations to assess animal posture, ambulation, grooming, and general condition. Use a standardized scoring system (e.g., a clinical health index).
-
Weekly Clinical Examination: Perform a hands-on physical examination once weekly. Palpate for tumors (if applicable), assess mucous membranes, and check for any physical abnormalities.
-
Body Weight: Measure and record individual body weights three times per week for the first four weeks of the study, and twice weekly thereafter. Alert the study director if an animal loses >15% of its peak body weight.
-
Food and Water Consumption: Measure the weight of the food hopper and water bottle for each cage twice weekly to estimate average consumption per animal.
-
Dermatological Assessment: At each handling, visually inspect the skin and fur for signs of rash, erythema, scaling, or alopecia.
-
-
Intervention Thresholds: Pre-define endpoints and intervention points (e.g., body weight loss percentage, tumor size limits, clinical score) in the animal use protocol. Any animal reaching a humane endpoint must be euthanized according to the approved protocol.
Protocol 2: Assessment of Tumor Response and ER Degradation in a Xenograft Model
-
Objective: To evaluate the efficacy of this compound in an ER-positive breast cancer xenograft model and confirm target engagement.
-
Cell Line and Implantation:
-
Use an appropriate ER-positive cell line (e.g., MCF-7) or patient-derived xenograft (PDX) model.[13]
-
Implant 1-5 x 10^6 cells subcutaneously into the flank of ovariectomized female immunodeficient mice (e.g., NSG or Nude) supplemented with an estrogen pellet.
-
-
Treatment:
-
When tumors reach a mean volume of 150-200 mm³, randomize animals into treatment groups (e.g., Vehicle, this compound).
-
Administer this compound orally (e.g., by oral gavage) daily at the predetermined dose.
-
-
Efficacy Measurement:
-
Measure tumors with digital calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Pharmacodynamic Assessment:
-
At study termination (or at interim time points), collect tumor tissue.
-
Process a portion of the tumor for Western blot or immunohistochemistry (IHC) analysis to quantify the level of estrogen receptor (ERα) protein, thereby confirming ER degradation.
-
Compare ER levels in this compound-treated tumors to vehicle-treated tumors.
-
Mandatory Visualizations
Caption: this compound Mechanism of Action.
Caption: Preclinical Efficacy and Safety Study Workflow.
Caption: Logical Flowchart for Managing Adverse Events.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Early this compound data featured at ASCO support its potential to become a new endocrine backbone therapy for ER+/HER2- breast cancer [sanofi.com]
- 3. researchgate.net [researchgate.net]
- 4. AMEERA-1 phase 1/2 study of this compound, SAR439859, in postmenopausal women with ER-positive/HER2-negative advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dovepress.com [dovepress.com]
- 7. Phase 1 study of oral selective estrogen receptor degrader (SERD) this compound (SAR439859), in Japanese women with ER-positive and HER2-negative advanced breast cancer (AMEERA-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1 study of oral selective estrogen receptor degrader (SERD) this compound (SAR439859), in Japanese women with ER-positive and HER2-negative advanced breast cancer (AMEERA-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Randomized Phase III Study of this compound Plus Palbociclib Versus Letrozole Plus Palbociclib in Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer: Primary Results From AMEERA-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. AMEERA-3: Randomized Phase II Study of this compound (Oral Selective Estrogen Receptor Degrader) Versus Standard Endocrine Monotherapy in Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Technical Support Center: Enhancing the Oral Bioavailability of SERDs in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation of oral Selective Estrogen Receptor Degraders (SERDs).
Troubleshooting Guides
This section offers solutions to common problems encountered when developing and testing oral SERDs.
Problem 1: Low Oral Bioavailability Observed in Animal Models
Q: My oral SERD candidate shows very low and variable exposure in rats/mice. What are the potential causes and how can I troubleshoot this?
A: Low oral bioavailability is a frequent challenge for SERDs, which are often lipophilic and have poor aqueous solubility. The issue can stem from several factors, including poor dissolution, low intestinal permeability, high first-pass metabolism, or efflux by transporters. A systematic approach is necessary to identify and address the root cause.
Potential Causes and Troubleshooting Steps:
-
Poor Aqueous Solubility and Dissolution Rate:
-
Is your compound dissolving in the gastrointestinal (GI) tract? Poor solubility is a primary barrier to absorption.[1][2]
-
Troubleshooting:
-
Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.[1] Consider micronization or creating a nanosuspension.[1][3]
-
Formulation Strategies:
-
Solid Dispersions: Dispersing the SERD in a polymer matrix can enhance solubility.[4][5]
-
Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the GI tract.[6][7]
-
Complexation: Using cyclodextrins can form inclusion complexes that improve aqueous solubility.[4]
-
-
Salt Formation: For ionizable SERDs, forming a salt can significantly improve solubility and dissolution rate.[8]
-
-
-
Low Intestinal Permeability:
-
Is your compound able to cross the intestinal wall? Even if dissolved, the compound must permeate the intestinal epithelium to reach the bloodstream.
-
Troubleshooting:
-
In Vitro Permeability Assessment: Conduct a Caco-2 permeability assay to predict intestinal absorption.[9][10][11][12][13] This will help determine if your compound has inherently low permeability.
-
Chemical Modification (Prodrug Approach): A prodrug strategy can be employed to transiently modify the SERD's physicochemical properties to favor absorption.[14][15]
-
-
-
High First-Pass Metabolism:
-
Is your compound being extensively metabolized in the gut wall or liver before reaching systemic circulation?
-
Troubleshooting:
-
In Vitro Metabolic Stability Assessment: Use a microsomal stability assay with liver microsomes to evaluate the extent of Phase I metabolism.[16][17][18][19][20] S9 fractions can be used to assess both Phase I and Phase II metabolism.[20]
-
Lipid-Based Formulations: Formulations like SEDDS can promote lymphatic absorption, which partially bypasses the liver, thereby reducing first-pass metabolism.[21]
-
Structural Modification: Modify metabolically liable sites on the SERD molecule. For instance, some next-generation oral SERDs have incorporated modifications to improve their metabolic stability.[22][23]
-
-
-
Efflux by Transporters:
-
Is your compound being actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp)?
-
Troubleshooting:
-
Caco-2 Bidirectional Permeability Assay: A Caco-2 assay measuring both apical-to-basolateral and basolateral-to-apical transport can determine if your compound is a substrate for efflux transporters. An efflux ratio greater than 2 is indicative of active efflux.[12]
-
Co-administration with Inhibitors: In preclinical models, co-administration with a known P-gp inhibitor can help confirm efflux as a limiting factor. However, this has translational limitations for clinical development.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of a SERD that influence its oral bioavailability?
A1: Several physicochemical properties are critical:
-
Solubility: The ability to dissolve in the aqueous environment of the GI tract is the first step for absorption.[2]
-
Lipophilicity (LogP/LogD): A balance is required. While some lipophilicity is needed to cross the intestinal membrane, very high lipophilicity can lead to poor solubility and entrapment in lipidic environments.[24]
-
Molecular Weight: Generally, smaller molecules (<500 Da) are more readily absorbed.[24]
-
Hydrogen Bonding Capacity: A higher number of hydrogen bond donors and acceptors can decrease permeability.
-
Chemical Stability: The compound must be stable in the varying pH environments of the GI tract.[25]
Q2: Why was the first-generation SERD, fulvestrant (B1683766), not orally bioavailable?
A2: Fulvestrant has poor oral bioavailability due to its high lipophilicity and extensive first-pass metabolism in the liver.[26][27][28][29] This necessitated its formulation as a long-acting intramuscular injection.[27][29] The development of second-generation oral SERDs has focused on creating molecules with improved pharmacokinetic properties to allow for oral administration.[26][28][29]
Q3: What are some examples of chemical modifications that have been used to improve the oral bioavailability of SERDs?
A3: Researchers have employed several strategies:
-
Non-steroidal Scaffolds: Moving away from the steroidal structure of fulvestrant to entirely new chemical backbones has been a key strategy.[22]
-
Introduction of Polar Groups: Carefully introducing polar functional groups can improve solubility without compromising permeability.
-
Boronic Acid Insertion: The modification of fulvestrant with a boronic acid moiety, as seen with borestrant (ZB716), has been shown to improve oral bioavailability in preclinical models.[26]
-
Basic Side Chains: The development of "Basic SERDs" (B-SERDs) with basic amino side arms has been shown to achieve oral bioavailability while maintaining potent ER degradation.[23]
Q4: How can the food effect impact the oral bioavailability of a SERD in preclinical studies?
A4: The presence of food can significantly alter the oral bioavailability of a drug. For lipophilic compounds like many SERDs, administration with a high-fat meal can sometimes increase absorption by stimulating bile secretion, which aids in solubilization.[30] However, food can also delay gastric emptying, which may affect the rate and extent of absorption.[30] It is crucial to conduct pharmacokinetic studies in both fasted and fed states to characterize the food effect on your SERD candidate.
Q5: What is the Biopharmaceutics Classification System (BCS) and how does it relate to oral SERD development?
A5: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[31]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Most oral SERDs are likely to fall into BCS Class II or IV due to their poor solubility.[1] This classification helps to identify the rate-limiting step for absorption and guides the selection of appropriate formulation strategies. For BCS Class II drugs, enhancing the dissolution rate is the primary goal.[1] For BCS Class IV drugs, both solubility and permeability need to be addressed.
Data Presentation
Table 1: Comparison of Formulation Strategies for Improving Oral Bioavailability of Poorly Soluble Drugs
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages | Applicability to SERDs |
| Micronization/Nanonization | Increases surface area for dissolution.[1] | Simple, applicable to many compounds. | May not be sufficient for very poorly soluble drugs; potential for particle aggregation. | High - A common first step for SERDs with dissolution rate-limited absorption. |
| Solid Dispersions | Disperses the drug in a hydrophilic polymer matrix in an amorphous state.[4] | Significant increase in dissolution rate and solubility.[4] | Potential for physical instability (recrystallization) during storage; manufacturing can be complex.[14] | High - Effective for SERDs that can be formulated as amorphous solids. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion in the GI tract.[6][7] | Enhances solubility, can promote lymphatic absorption to bypass first-pass metabolism.[21] | Potential for GI side effects; complex formulation development. | Very High - Particularly useful for highly lipophilic SERDs with high first-pass metabolism. |
| Cyclodextrin (B1172386) Complexation | Forms inclusion complexes where the lipophilic drug is encapsulated within the cyclodextrin cavity, increasing aqueous solubility.[4] | Can significantly increase solubility; well-established technology. | Limited by the stoichiometry of the complex and the size of the drug molecule; can be costly. | Moderate - May be suitable for some SERDs, depending on their molecular dimensions. |
| Prodrug Approach | A bioreversible derivative of the drug is made to improve physicochemical properties (e.g., solubility, permeability).[14] | Can overcome multiple barriers (solubility, permeability); can be targeted. | Requires careful design to ensure efficient conversion back to the active drug; adds synthetic complexity. | High - A powerful strategy for SERDs with fundamental limitations in their chemical structure. |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of a drug candidate.[9][10][11][12][13]
1. Cell Culture:
- Culture Caco-2 cells (ATCC HTB-37) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
- Seed the Caco-2 cells onto permeable Transwell inserts (e.g., 12-well format, 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².
- Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
2. Monolayer Integrity Assessment:
- Measure the transepithelial electrical resistance (TEER) of the monolayer using an epithelial volt-ohm meter. TEER values should be >250 Ω·cm² to indicate a confluent monolayer.
- Optionally, assess the permeability of a paracellular marker like lucifer yellow or mannitol. The apparent permeability coefficient (Papp) should be <1.0 x 10^-6 cm/s.
3. Permeability Experiment:
- Wash the cell monolayers with pre-warmed (37°C) transport buffer (e.g., Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4).
- For Apical to Basolateral (A-B) Permeability:
- Add the SERD test compound (e.g., at 10 µM in transport buffer) to the apical (upper) chamber.
- Add fresh transport buffer to the basolateral (lower) chamber.
- For Basolateral to Apical (B-A) Permeability (to assess efflux):
- Add the SERD test compound to the basolateral chamber.
- Add fresh transport buffer to the apical chamber.
- Incubate the plates at 37°C with gentle shaking (e.g., 100 rpm) for a defined period (e.g., 2 hours).
- At the end of the incubation, collect samples from both the donor and receiver chambers.
4. Sample Analysis and Calculation:
- Analyze the concentration of the SERD in the samples using a validated analytical method, such as LC-MS/MS.
- Calculate the apparent permeability coefficient (Papp) using the following equation:
- Papp (cm/s) = (dQ/dt) / (A * C0)
- Where:
- dQ/dt is the rate of drug transport into the receiver chamber (mol/s).
- A is the surface area of the insert (cm²).
- C0 is the initial concentration of the drug in the donor chamber (mol/cm³).
- Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux.
Protocol 2: In Vitro Microsomal Stability Assay
This assay assesses the metabolic stability of a SERD in the presence of liver microsomes, providing an indication of its susceptibility to first-pass metabolism.[16][17][18][19][20]
1. Reagent Preparation:
- Prepare a stock solution of the SERD test compound (e.g., 10 mM in DMSO).
- Prepare a phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).
- Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
- Thaw liver microsomes (e.g., human, rat, or mouse) on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
2. Incubation Procedure:
- In a 96-well plate, pre-warm the microsomal solution and the SERD test compound (at a final concentration of e.g., 1 µM) at 37°C for 5-10 minutes.
- Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
- Incubate the plate at 37°C with shaking.
- At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile (B52724) containing an internal standard. The 0-minute time point is prepared by adding the stop solution before the NADPH system.
3. Sample Processing and Analysis:
- Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the proteins.
- Transfer the supernatant to a new plate for analysis.
- Analyze the remaining concentration of the parent SERD in each sample by LC-MS/MS.
4. Data Analysis:
- Plot the natural logarithm of the percentage of the SERD remaining versus time.
- Determine the slope of the linear portion of the curve (k).
- Calculate the half-life (t½) = 0.693 / k.
- Calculate the intrinsic clearance (Clint) in µL/min/mg of microsomal protein:
- Clint = (0.693 / t½) * (incubation volume / mg of microsomes)
Visualizations
Caption: Experimental workflow for assessing and improving the oral bioavailability of a SERD candidate.
Caption: Key factors influencing the oral bioavailability of a drug candidate.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 3. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers | Semantic Scholar [semanticscholar.org]
- 10. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers | Springer Nature Experiments [experiments.springernature.com]
- 12. enamine.net [enamine.net]
- 13. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 14. sphinxsai.com [sphinxsai.com]
- 15. [PDF] Overcoming Poor Aqueous Solubility of Drugs for Oral Delivery | Semantic Scholar [semanticscholar.org]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. Metabolic Stability Assays [merckmillipore.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 20. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. benchchem.com [benchchem.com]
- 22. From Pure Antagonists to Pure Degraders of the Estrogen Receptor: Evolving Strategies for the Same Target - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. aacrjournals.org [aacrjournals.org]
- 25. droracle.ai [droracle.ai]
- 26. Oral SERD, a Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer [mdpi.com]
- 27. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Oral SERD, a Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Oral Selective Estrogen Receptor Degraders (SERDs) in Breast Cancer: Advances, Challenges, and Current Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Meta-Analysis of Food Effect on Oral Absorption of Efflux Transporter Substrate Drugs: Does Delayed Gastric Emptying Influence Drug Transport Kinetics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Formulation approaches for orally administered poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility challenges in Amcenestrant preclinical research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the preclinical study of amcenestrant, an investigational oral selective estrogen receptor degrader (SERD). Given the discontinuation of its clinical development, this guide aims to assist researchers in understanding potential challenges and ensuring the reproducibility of preclinical findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective estrogen receptor (ER) degrader. It binds to the estrogen receptor, leading to its ubiquitination and subsequent degradation by the proteasome. This eliminates the receptor protein from the cancer cell, thereby blocking downstream estrogen signaling pathways that promote tumor growth.[1][2][3] this compound has shown potent antagonist and degradation activities against both wild-type and mutant forms of ERα.[4][5]
Q2: In which preclinical models has this compound shown activity?
This compound has demonstrated anti-tumor activity in a variety of preclinical models, including in vitro cell lines and in vivo xenografts. Notably, it has shown efficacy in models of endocrine-resistant breast cancer.[6][7]
Q3: What are the key differences between this compound and other SERDs like fulvestrant (B1683766) in preclinical studies?
While both are SERDs, this compound was developed as an orally bioavailable alternative to fulvestrant, which is administered via intramuscular injection.[4][5] Preclinical studies have suggested that this compound has a comparable in vitro profile to fulvestrant in terms of ER degradation and inhibition of cell growth.[8] Some studies indicated this compound might have improved efficacy in patient-derived xenograft (PDX) models.[8]
Q4: Has this compound shown efficacy against ESR1 mutations in preclinical models?
Yes, preclinical data indicate that this compound is active against breast cancer models harboring common ESR1 mutations, such as Y537S and D538G, which are known mechanisms of resistance to aromatase inhibitors.[4][5][9]
Troubleshooting Guides
In Vitro Assays
Issue 1: High Variability in Cell Proliferation Assay Results
Researchers may observe inconsistent results in cell viability or proliferation assays (e.g., MTS, MTT, CellTiter-Glo®) when treating ER+ breast cancer cell lines like MCF-7 with this compound.
Potential Causes and Solutions:
-
Cell Line Authenticity and Passage Number: MCF-7 cell lines can exhibit significant genetic drift and phenotypic changes over time and between different laboratory stocks.[10][11]
-
Solution: Always use low-passage, authenticated cell lines from a reputable cell bank. Regularly perform cell line authentication.
-
-
Hormone Deprivation Prior to Treatment: Incomplete withdrawal of estrogens from the culture medium can mask the effect of this compound.
-
Solution: Culture cells in phenol (B47542) red-free medium with charcoal-stripped serum for a sufficient period (e.g., 72 hours) before adding this compound to ensure a low hormonal baseline.[10]
-
-
Assay Type and Endpoint: Assays that measure metabolic activity (like MTS) may not always correlate directly with cell number, especially with cytostatic agents that arrest the cell cycle without inducing widespread cell death.[12]
-
Solution: Complement metabolic assays with methods that directly count cells (e.g., trypan blue exclusion, automated cell counting) or measure DNA synthesis (e.g., EdU incorporation).
-
Issue 2: Inconsistent ER Degradation in Western Blots
Western blot analysis is a key method to confirm this compound's mechanism of action by measuring the reduction in ERα protein levels. Inconsistent or incomplete degradation can be a challenge.
Potential Causes and Solutions:
-
Suboptimal Lysis and Protein Extraction: Incomplete cell lysis can lead to inefficient extraction of nuclear proteins like ERα.
-
Solution: Use a lysis buffer specifically formulated for nuclear proteins and consider mechanical disruption methods like sonication to ensure complete release of nuclear contents.[13]
-
-
Protein Degradation During Sample Preparation: ERα can be susceptible to degradation by proteases released during cell lysis.
-
Antibody Performance: The primary antibody used to detect ERα may have low affinity or be from a poor-quality batch.
-
Solution: Validate your primary antibody for specificity and sensitivity. Use a positive control lysate from a known ER-expressing cell line. Consider testing multiple ERα antibodies.
-
In Vivo Assays
Issue 3: Variable Tumor Growth and Response in Xenograft Models
Researchers using cell line-derived (e.g., MCF-7) or patient-derived xenograft (PDX) models may encounter variability in tumor establishment, growth rates, and response to this compound.
Potential Causes and Solutions:
-
Estrogen Supplementation: ER+ xenograft models require estrogen for growth. Inconsistent estrogen levels can lead to variable tumor growth.
-
Solution: Ensure consistent and appropriate estrogen supplementation, typically via subcutaneous pellets. Monitor pellet integrity and replace as needed according to the manufacturer's instructions.
-
-
Tumor Heterogeneity in PDX Models: PDX models are known to retain the heterogeneity of the original patient tumor.[15][16] This can result in variable responses to treatment.
-
Solution: Use a sufficiently large cohort of mice per treatment group to account for inter-tumor variability. When possible, use PDX models that have been well-characterized at the genomic and transcriptomic level.
-
-
Host Immune System (for PDX models): PDX models are typically grown in immunodeficient mice. The specific strain of mouse and its level of immunodeficiency can influence the tumor microenvironment and drug response.[15][17]
-
Solution: Be consistent with the mouse strain used for a given PDX model. Acknowledge the absence of a competent immune system as a limitation of the model.
-
Data Summary
Table 1: Preclinical Models Used in this compound Research
| Model Type | Specific Examples | Key Characteristics | Reference |
| In Vitro | MCF-7, CAMA-1, T47D | ER+, estrogen-dependent human breast cancer cell lines. Used for proliferation and ER degradation assays. | [4][18][19] |
| MCF-7 with engineered ESR1 mutations (e.g., Y537S) | Models of acquired resistance to endocrine therapy. | [4][6] | |
| In Vivo | MCF-7 Xenografts | Cell line-derived xenograft model, estrogen-dependent. | [4][9] |
| Patient-Derived Xenografts (PDX) | Tumors taken directly from patients and implanted in mice. Better recapitulate human tumor heterogeneity. | [6][8] | |
| HCI-013 PDX | A tamoxifen-resistant PDX model. | [4] |
Experimental Protocols
Protocol 1: ERα Degradation Assay by Western Blot
-
Cell Culture and Treatment: Plate ER+ breast cancer cells (e.g., MCF-7) in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for 72 hours. Treat cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against ERα overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize ERα levels to a loading control (e.g., β-actin or GAPDH).
Protocol 2: Cell Proliferation Assay (Crystal Violet)
-
Cell Seeding: Seed ER+ breast cancer cells in a 96-well plate in phenol red-free medium with charcoal-stripped serum and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plate for an appropriate duration (e.g., 5-7 days).
-
Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
-
Destaining and Measurement:
-
Thoroughly wash the plate with water to remove excess stain and allow it to dry.
-
Solubilize the stain by adding methanol (B129727) or a similar solvent.
-
Read the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell growth inhibition.
Visualizations
Caption: Mechanism of action of this compound in an ER+ cancer cell.
Caption: Experimental workflow for assessing ERα degradation by Western blot.
Caption: Troubleshooting logic for cell proliferation assay variability.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 study of oral selective estrogen receptor degrader (SERD) this compound (SAR439859), in Japanese women with ER-positive and HER2-negative advanced breast cancer (AMEERA-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of cell cycle arrest in estrogen responsive MCF-7 breast cancer cells: pitfalls of the MTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. blog.addgene.org [blog.addgene.org]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Patient-derived xenograft models of breast cancer and their predictive power - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aparicio.molonc.ca [aparicio.molonc.ca]
- 17. probiologists.com [probiologists.com]
- 18. researchgate.net [researchgate.net]
- 19. AMEERA-1 phase 1/2 study of this compound, SAR439859, in postmenopausal women with ER-positive/HER2-negative advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Amcenestrant vs. Fulvestrant: A Comparative Analysis of Estrogen Receptor Degradation Efficiency
For Immediate Release
This guide provides a detailed comparison of amcenestrant (SAR439859) and fulvestrant (B1683766), two selective estrogen receptor degraders (SERDs), with a focus on their efficacy in promoting the degradation of the estrogen receptor alpha (ERα). This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and endocrinology.
Introduction
Both this compound and fulvestrant are pivotal molecules in the treatment of estrogen receptor-positive (ER+) breast cancer. Their primary mechanism of action involves binding to the estrogen receptor and inducing its degradation, thereby abrogating the signaling pathways that drive tumor growth. While fulvestrant is an established therapy, this compound was a developmental oral SERD that showed considerable promise in preclinical studies. Although the clinical development of this compound was discontinued, a review of its preclinical performance in ERα degradation in comparison to fulvestrant offers valuable insights for ongoing research in this class of drugs.
Mechanism of Action: ER Degradation Pathway
This compound and fulvestrant share a common mechanism of action. As SERDs, they bind to the estrogen receptor, inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome. This leads to a significant reduction in the cellular levels of ERα, effectively shutting down estrogen-dependent signaling.
Caption: Mechanism of Action for SERDs like this compound and Fulvestrant.
Quantitative Comparison of ERα Degradation
Preclinical studies have provided quantitative data on the efficiency of this compound and fulvestrant in degrading ERα, primarily in ER+ breast cancer cell lines such as MCF-7.
| Parameter | This compound (SAR439859) | Fulvestrant | Cell Line | Reference |
| DC₅₀ (Concentration for 50% degradation) | 0.2 nmol/L | Comparable to this compound | MCF-7 | [1] |
| Dₘₐₓ (Maximum degradation) | 98% | Not explicitly quantified in direct comparison, but shown to be potent. In clinical settings, ~40-50% reduction at labeled dose. | MCF-7 (in vitro) | [1][2][3] |
| Route of Administration | Oral | Intramuscular | - | [2][4] |
| ER Mutant Activity | Active against WT and mutant (Y537S, D538G) ERα | Active against WT and mutant (Y537S, D538G) ERα | MCF-7 (overexpression models) | [1][5] |
Experimental Protocols
The following is a representative experimental protocol for assessing ERα degradation efficiency, based on methodologies commonly employed in the cited preclinical studies.
Western Blotting for ERα Degradation
-
Cell Culture: MCF-7 cells are cultured in appropriate media, typically phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to remove exogenous estrogens.
-
Treatment: Cells are treated with varying concentrations of this compound or fulvestrant (e.g., a serial dilution from 0.01 nM to 1000 nM) for a specified duration (e.g., 4, 8, or 24 hours). A vehicle control (e.g., DMSO) is run in parallel.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ERα. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the ERα and loading control bands is quantified using densitometry software. The ERα signal is normalized to the loading control.
-
Data Analysis: The percentage of ERα degradation is calculated relative to the vehicle-treated control. DC₅₀ and Dₘₐₓ values are determined by fitting the dose-response data to a nonlinear regression curve.
Caption: A typical experimental workflow for quantifying ERα degradation.
Discussion and Conclusion
Preclinical data indicates that this compound is a highly potent and efficacious oral SERD, with an ERα degradation profile that is comparable to, and by some metrics, potentially superior to fulvestrant in in vitro settings.[2][5] this compound demonstrated a sub-nanomolar DC₅₀ and achieved near-complete degradation of ERα in MCF-7 cells.[1] Its activity against common ERα mutations further underscored its therapeutic potential.
Fulvestrant remains a critical therapeutic agent, and its effectiveness is well-established. However, its intramuscular route of administration and observations of incomplete ER degradation in the clinical setting have driven the development of oral SERDs like this compound.[3][4]
While direct head-to-head comparisons of DC₅₀ and Dₘₐₓ in the same study are not always available, the existing preclinical evidence suggests that this compound was a highly effective ER degrader. The insights gained from the study of this compound and its comparison to fulvestrant continue to inform the development of next-generation oral SERDs for the treatment of ER+ breast cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AMEERA-1 phase 1/2 study of this compound, SAR439859, in postmenopausal women with ER-positive/HER2-negative advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMEERA-1 phase 1/2 study of this compound, SAR439859, in postmenopausal women with ER-positive/HER2-negative advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 1 study of oral selective estrogen receptor degrader (SERD) this compound (SAR439859), in Japanese women with ER-positive and HER2-negative advanced breast cancer (AMEERA-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Shifting Landscape of Oral SERDs: A Comparative Analysis in ER+ Breast Cancer
The development of oral Selective Estrogen Receptor Degraders (SERDs) has marked a significant advancement in the treatment landscape for estrogen receptor-positive (ER+) breast cancer. These agents offer a promising alternative to fulvestrant (B1683766), the only approved SERD for many years, which is administered via intramuscular injection. However, the path to approval has been challenging, as evidenced by the discontinuation of amcenestrant. This guide provides a comparative analysis of this compound and other prominent oral SERDs in development, focusing on their clinical trial data, experimental protocols, and safety profiles.
The core mechanism of oral SERDs involves binding to the estrogen receptor (ER), leading to its degradation and thereby blocking estrogen-driven cancer cell growth.[1][2][3][4] This approach is particularly relevant for patients who have developed resistance to other endocrine therapies like aromatase inhibitors or tamoxifen, often through the acquisition of ESR1 mutations.[5]
Discontinuation of this compound Development
Sanofi has halted the global clinical development program for this compound.[1][2][3][4][6] This decision was based on the outcome of a prespecified interim analysis of the Phase 3 AMEERA-5 trial, where an Independent Data Monitoring Committee (IDMC) concluded that this compound in combination with palbociclib (B1678290) did not meet the prespecified boundary for continuation compared to the control arm.[2][6] This followed the Phase 2 AMEERA-3 trial, which also did not meet its primary endpoint of improving progression-free survival (PFS).[2] Consequently, all ongoing studies of this compound, including the AMEERA-6 trial in early-stage breast cancer, have been discontinued.[2][3][6]
Comparative Efficacy of Oral SERDs
The clinical development of several other oral SERDs continues to show promise, with elacestrant (B1663853) having received FDA approval. The following tables summarize key efficacy data from pivotal clinical trials.
| Table 1: Efficacy of Oral SERDs in Metastatic Breast Cancer (Monotherapy) | |||||
| Drug | Trial | Phase | Patient Population | Treatment Arm | Median PFS (months) |
| This compound | AMEERA-3 | II | ER+/HER2- aBC, progressed on ≤2 prior ET lines | This compound | 3.6 |
| Physician's Choice | 3.7 | ||||
| Elacestrant | EMERALD | III | ER+/HER2- aBC, progressed on 1-2 prior ET lines incl. CDK4/6i | Elacestrant | 2.8 |
| Standard of Care (SOC) | 1.9 | ||||
| ESR1-mutant sub-population | Elacestrant | 3.8 | |||
| SOC | 1.9 | ||||
| Giredestrant (B1649318) | acelERA | II | ER+/HER2- aBC, progressed on 1-2 prior systemic therapies | Giredestrant | 5.6 |
| Physician's Choice | 5.4 | ||||
| Camizestrant (B1654347) | SERENA-2 | II | ER+/HER2- aBC, progressed after ≤1 ET line in advanced setting | Camizestrant (75mg) | 7.2 |
| Fulvestrant | 3.7 | ||||
| Camizestrant (150mg) | 7.7 | ||||
| Imlunestrant (B12423040) | EMBER-3 | III | ER+/HER2- aBC, progressed on prior ET | Imlunestrant | 5.6 |
| Standard of Care (SOC) | 5.5 | ||||
| ESR1-mutant sub-population | Imlunestrant | 5.5 | |||
| SOC | 3.8 |
| Table 2: Efficacy of Oral SERDs in Combination Therapy | |||||
| Drug Combination | Trial | Phase | Patient Population | Treatment Arm | Median PFS (months) |
| This compound + Palbociclib | AMEERA-5 | III | 1L ER+/HER2- aBC | This compound + Palbociclib | Did not meet continuation boundary |
| Letrozole + Palbociclib | - | ||||
| Imlunestrant + Abemaciclib (B560072) | EMBER-3 | III | ER+/HER2- aBC, progressed on prior ET | Imlunestrant + Abemaciclib | 9.4 |
| Imlunestrant | 5.5 | ||||
| Camizestrant + CDK4/6i | SERENA-6 | III | 1L ER+/HER2- aBC with emergent ESR1 mutation | Camizestrant + CDK4/6i | 16.0 |
| AI + CDK4/6i | 9.2 |
Experimental Protocols of Key Clinical Trials
AMEERA-3 (NCT04059484)
-
Objective: To evaluate the efficacy and safety of this compound versus physician's choice of endocrine therapy in patients with ER+/HER2- advanced breast cancer who had progressed on or after hormonal therapies.[7][8][9]
-
Methodology: This was a randomized, open-label, Phase 2 trial.[9] Patients were randomized 1:1 to receive either this compound (400 mg once daily) or physician's choice of endocrine therapy (fulvestrant, anastrozole, letrozole, exemestane, or tamoxifen).[7][8] Key inclusion criteria included histologically or cytologically confirmed ER+/HER2- locally advanced or metastatic breast cancer, progression after at least 6 months of endocrine therapy for advanced disease, or relapse on or within 12 months of completing adjuvant endocrine therapy.[7][10] Patients must have received no more than one prior chemotherapy regimen and no more than two prior endocrine therapies for advanced disease.[8][10] The primary endpoint was progression-free survival (PFS) by independent central review.[9]
EMERALD (NCT03778931)
-
Objective: To compare the efficacy and safety of elacestrant to standard-of-care (SOC) endocrine monotherapy in patients with ER+/HER2- advanced or metastatic breast cancer.[11][12]
-
Methodology: This was a randomized, open-label, active-controlled, Phase 3 trial.[11][12] A total of 478 patients who had received one to two prior lines of endocrine therapy, including a CDK4/6 inhibitor, were randomized 1:1 to receive elacestrant (400 mg orally daily) or investigator's choice of SOC endocrine therapy (fulvestrant or an aromatase inhibitor).[13][14] The co-primary endpoints were PFS in the overall population and in patients with ESR1 mutations.[12][15]
acelERA BC (NCT04576455)
-
Objective: To evaluate the efficacy and safety of giredestrant compared with physician's choice of endocrine monotherapy in previously treated, ER-positive, HER2-negative locally advanced or metastatic breast cancer.[16][17][18]
-
Methodology: This was a Phase 2, randomized, open-label study.[17][18] Patients who had progressed after one or two lines of systemic therapy were randomized 1:1 to receive giredestrant (30 mg orally daily) or physician's choice of endocrine therapy (fulvestrant or an aromatase inhibitor).[16][19] The primary endpoint was investigator-assessed PFS.[16]
lidERA (NCT04961996)
-
Objective: To evaluate the efficacy and safety of adjuvant giredestrant versus physician's choice of endocrine therapy in patients with medium- and high-risk stage I-III ER+/HER2- early breast cancer.[20]
-
Methodology: This is a Phase 3, randomized, open-label, multicenter study.[20] Patients are randomized 1:1 to receive giredestrant (30 mg orally daily) or physician's choice of standard endocrine therapy for at least five years.[20] The primary endpoint is invasive disease-free survival.
EMBER-3 (NCT04975308)
-
Objective: To compare the efficacy of imlunestrant to standard hormone therapy and imlunestrant plus abemaciclib to imlunestrant alone in participants with ER+/HER2- advanced breast cancer.[21][22][23]
-
Methodology: This is a Phase 3, randomized, open-label study.[22] Patients with ER+/HER2- advanced breast cancer that progressed during or after treatment with an aromatase inhibitor, with or without prior CDK4/6 inhibitor exposure, were enrolled.[21] The trial had a three-arm design, with patients randomized to imlunestrant monotherapy, standard endocrine therapy, or imlunestrant plus abemaciclib.[21][23] The co-primary endpoints were PFS in the intent-to-treat population and in patients with ESR1 mutations.[24]
SERENA-2 (NCT04214288)
-
Objective: To assess the efficacy and safety of different doses of camizestrant versus fulvestrant in post-menopausal women with advanced ER+/HER2- breast cancer.
-
Methodology: This was a Phase 2, randomized, open-label, multi-dose trial. Patients who had disease recurrence or progression after up to one line of endocrine therapy in the advanced setting were randomized to receive camizestrant (75 mg, 150 mg, or 300 mg daily) or fulvestrant. The primary endpoint was PFS.[25]
SERENA-6 (NCT04964934)
-
Objective: To evaluate the efficacy and safety of switching to camizestrant from an aromatase inhibitor upon detection of an ESR1 mutation in circulating tumor DNA (ctDNA) before clinical disease progression in patients receiving first-line therapy for HR+/HER2- advanced breast cancer.[26][27][28][29]
-
Methodology: This is a Phase 3, randomized, double-blind trial.[28][29] Patients receiving a first-line aromatase inhibitor plus a CDK4/6 inhibitor undergo ctDNA monitoring.[27][28] Upon detection of an ESR1 mutation without disease progression, patients are randomized to switch to camizestrant or continue with the aromatase inhibitor, while continuing the same CDK4/6 inhibitor.[27][28] The primary endpoint is PFS.[28]
Safety and Tolerability
Oral SERDs have generally demonstrated a manageable safety profile in clinical trials. The most common adverse events are typically gastrointestinal in nature.
| Table 3: Common Treatment-Related Adverse Events (Any Grade) of Oral SERDs | ||||
| Adverse Event | This compound | Elacestrant | Giredestrant | Imlunestrant |
| Nausea | ✓ | ✓ | ✓ | ✓ |
| Fatigue | ✓ | ✓ | ✓ | |
| Vomiting | ✓ | |||
| Diarrhea | ✓ | ✓ | ||
| Decreased Appetite | ✓ | |||
| Arthralgia (Joint Pain) | ✓ | ✓ | ||
| Hot Flashes | ||||
| Headache | ✓ | |||
| Bradycardia (Slow Heart Rate) | ✓ | |||
| Visual Disturbances |
Note: This table represents common adverse events reported in clinical trials and is not exhaustive. The frequency and severity of side effects can vary. Checkmarks indicate reported common adverse events.[29][30][31][32][33][34]
Signaling Pathway and Mechanism of Action
Oral SERDs exert their therapeutic effect by targeting the estrogen receptor signaling pathway. In ER+ breast cancer, estrogen binds to the ER, leading to a cascade of events that promotes tumor cell proliferation and survival.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 3. targetedonc.com [targetedonc.com]
- 4. precisionmedicineonline.com [precisionmedicineonline.com]
- 5. snconnect.survivornet.com [snconnect.survivornet.com]
- 6. Sanofi provides update on this compound clinical development program [sanofi.com]
- 7. targetedonc.com [targetedonc.com]
- 8. onclive.com [onclive.com]
- 9. AMEERA-3: Randomized Phase II Study of this compound (Oral Selective Estrogen Receptor Degrader) Versus Standard Endocrine Monotherapy in Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. cancernetwork.com [cancernetwork.com]
- 12. ascopubs.org [ascopubs.org]
- 13. EMERALD Trial: Elacestrant vs Standard Endocrine Monotherapy for Advanced Breast Cancer After CDK4/6 Inhibition - The ASCO Post [ascopost.com]
- 14. Phase 3 Trial of Elacestrant Versus Standard of Care for the Treatment of ER+/HER2- Advanced Breast Cancer [clin.larvol.com]
- 15. ascopubs.org [ascopubs.org]
- 16. Giredestrant for Estrogen Receptor-Positive, HER2-Negative, Previously Treated Advanced Breast Cancer: Results From the Randomized, Phase II acelERA Breast Cancer Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ASCO – American Society of Clinical Oncology [asco.org]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. researchgate.net [researchgate.net]
- 20. breastcancer.org [breastcancer.org]
- 21. oncodaily.com [oncodaily.com]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. ajmc.com [ajmc.com]
- 24. deceraclinical.com [deceraclinical.com]
- 25. ascopubs.org [ascopubs.org]
- 26. ASCO – American Society of Clinical Oncology [asco.org]
- 27. targetedonc.com [targetedonc.com]
- 28. Design of SERENA-6, a phase III switching trial of camizestrant in ESR1-mutant breast cancer during first-line treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Camizestrant reduced the risk of disease progression or death by 56% in patients with advanced HR-positive breast cancer with an emergent ESR1 tumor mutation in SERENA-6 Phase III trial [astrazeneca-us.com]
- 30. deceraclinical.com [deceraclinical.com]
- 31. researchgate.net [researchgate.net]
- 32. Evaluating Elacestrant in the Management of ER-Positive, HER2-Negative Advanced Breast Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Oral Selective Estrogen Receptor Degraders (SERDs) in Breast Cancer: Advances, Challenges, and Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 34. The race to develop oral SERDs and other novel estrogen receptor inhibitors: recent clinical trial results and impact on treatment options - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AMEERA-5 and PALOMA-2 in First-Line ER+/HER2- Advanced Breast Cancer
In the landscape of first-line treatment for estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer, the combination of a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor with an aromatase inhibitor has become a standard of care. This guide provides a detailed, objective comparison of two pivotal phase III clinical trials in this setting: AMEERA-5 and PALOMA-2. While PALOMA-2 established the efficacy of palbociclib (B1678290) in combination with letrozole (B1683767), AMEERA-5 investigated a novel oral selective estrogen receptor degrader (SERD), amcenestrant, in combination with palbociclib, against the established letrozole plus palbociclib regimen.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the trial designs, patient populations, efficacy and safety outcomes, and the underlying mechanisms of action of the investigated therapies. All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key signaling pathways and trial workflows.
Overview of AMEERA-5 and PALOMA-2 Trials
The AMEERA-5 trial was a randomized, double-blind, phase III study designed to evaluate the efficacy and safety of this compound in combination with palbociclib compared to letrozole plus palbociclib in patients with ER+/HER2- advanced breast cancer who had not received prior systemic therapy for advanced disease.[1][2][3][4] The trial was, however, stopped for futility at a planned interim analysis.[1][2][5]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key characteristics and outcomes of the AMEERA-5 and PALOMA-2 trials.
Table 1: Trial and Patient Characteristics
| Characteristic | AMEERA-5 | PALOMA-2 |
| Official Title | A randomized, double-blind phase III study of this compound (SAR439859) + palbociclib versus letrozole + palbociclib for previously untreated ER+/HER2- advanced breast cancer.[2][3] | A Study of Palbociclib (PD-0332991) + Letrozole vs. Letrozole For 1st Line Treatment Of Postmenopausal Women With ER+/HER2- Advanced Breast Cancer.[9] |
| Phase | III | III |
| Number of Patients | 1068[1][2] | 666[6][7] |
| Patient Population | Adult pre-/post-menopausal women and men with ER+/HER2- advanced breast cancer with no prior systemic therapy for advanced disease.[2][4] | Postmenopausal women with ER+/HER2- advanced breast cancer with no prior systemic therapy for advanced disease.[6][7] |
| Treatment Arms | Arm 1: this compound + PalbociclibArm 2: Letrozole + Palbociclib[1][2] | Arm 1: Palbociclib + LetrozoleArm 2: Placebo + Letrozole[6][7] |
Table 2: Efficacy Outcomes
| Endpoint | AMEERA-5 (this compound + Palbociclib vs. Letrozole + Palbociclib) | PALOMA-2 (Palbociclib + Letrozole vs. Placebo + Letrozole) |
| Primary Endpoint | Progression-Free Survival (PFS)[1][2] | Progression-Free Survival (PFS)[6] |
| Median PFS | Not reached (Trial stopped for futility) | 24.8 months vs. 14.5 months[6][11] |
| Hazard Ratio (HR) for PFS | 1.209 (95% CI, 0.939 to 1.557)[1][2] | 0.58 (95% CI, 0.46 to 0.72)[11] |
| P-value for PFS | 0.9304 (one-sided)[1][2] | <0.000001[11] |
| Key Secondary Endpoint | Overall Survival (OS)[1][2] | Overall Survival (OS)[6] |
| Median OS | Data immature | 53.9 months vs. 51.2 months (not statistically significant)[6][7] |
| Hazard Ratio (HR) for OS | 1.086 (95% CI, 0.613 to 1.926)[5] | 0.956 (95% CI, 0.777 to 1.177)[6] |
Table 3: Safety Summary (Grade ≥3 Adverse Events)
| Adverse Event | AMEERA-5 (this compound + Palbociclib) | AMEERA-5 (Letrozole + Palbociclib) | PALOMA-2 (Palbociclib + Letrozole) | PALOMA-2 (Placebo + Letrozole) |
| Any Grade ≥3 AE | 46.3%[1][2] | 60.8%[1][2] | Not explicitly reported in the same format | Not explicitly reported in the same format |
| Neutropenia | Not specified in top-line results | Not specified in top-line results | 66%[6] | 2%[6] |
| Leukopenia | Not specified in top-line results | Not specified in top-line results | 25%[6] | 0%[6] |
| Infections | Not specified in top-line results | Not specified in top-line results | 7%[6] | 3%[6] |
| Anemia | Not specified in top-line results | Not specified in top-line results | 5%[6] | 2%[6] |
| Febrile Neutropenia | Not specified in top-line results | Not specified in top-line results | 2.5%[11] | Not reported |
Experimental Protocols
AMEERA-5 Trial Protocol
-
Study Design: A randomized, double-blind, double-dummy, international, phase III trial.[1][2]
-
Patient Population: Eligible patients were adult pre-/post-menopausal women and men with ER+/HER2- advanced breast cancer who had not received prior systemic therapy for their advanced disease.[2][4]
-
Randomization and Blinding: Patients were randomized in a 1:1 ratio to receive either this compound plus palbociclib or letrozole plus palbociclib. The study was double-blinded, with a double-dummy design to maintain blinding.[2]
-
Treatment Regimen:
-
This compound Arm: this compound 200 mg orally once daily plus palbociclib 125 mg orally once daily for 21 days, followed by a 7-day break.[2][4]
-
Letrozole Arm: Letrozole 2.5 mg orally once daily plus palbociclib 125 mg orally once daily for 21 days, followed by a 7-day break.[2][4] Pre-/perimenopausal women and men also received goserelin.[4][12]
-
-
Endpoints:
PALOMA-2 Trial Protocol
-
Study Design: A randomized, double-blind, placebo-controlled, multinational, phase III study.[6]
-
Patient Population: Eligible patients were postmenopausal women with ER+/HER2- advanced breast cancer who had not received prior systemic therapy for their advanced disease.[6][7]
-
Randomization and Blinding: Patients were randomized in a 2:1 ratio to receive either palbociclib plus letrozole or placebo plus letrozole. The study was double-blind.[6]
-
Treatment Regimen:
-
Palbociclib Arm: Palbociclib 125 mg orally once daily for 21 days, followed by a 7-day break, in combination with letrozole 2.5 mg orally once daily continuously.[6][7]
-
Placebo Arm: Placebo orally once daily for 21 days, followed by a 7-day break, in combination with letrozole 2.5 mg orally once daily continuously.[6]
-
-
Endpoints:
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the mechanisms of action of the drugs investigated in the AMEERA-5 and PALOMA-2 trials.
Caption: Mechanism of action of this compound, Letrozole, and Palbociclib.
Experimental Workflows
The following diagrams depict the high-level workflows of the AMEERA-5 and PALOMA-2 clinical trials.
Caption: AMEERA-5 Trial Workflow.
Caption: PALOMA-2 Trial Workflow.
Conclusion
The PALOMA-2 trial firmly established the combination of palbociclib and letrozole as a standard of care for the first-line treatment of postmenopausal women with ER+/HER2- advanced breast cancer, demonstrating a statistically significant and clinically meaningful improvement in progression-free survival.[6][8][11] In contrast, the AMEERA-5 trial, which aimed to evaluate the novel oral SERD this compound in combination with palbociclib, was terminated early due to futility.[1][2][5] The interim analysis of AMEERA-5 did not show a benefit for the this compound combination over the established letrozole and palbociclib regimen in a broader patient population that included pre-menopausal women and men.[1][2][4]
These comparative results underscore the high bar for new therapies in this treatment setting and highlight the robust efficacy of the CDK4/6 inhibitor and aromatase inhibitor combination. The detailed data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to advance the treatment of ER+/HER2- breast cancer.
References
- 1. Randomized Phase III Study of this compound Plus Palbociclib Versus Letrozole Plus Palbociclib in Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer: Primary Results From AMEERA-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. AMEERA-5: a randomized, double-blind phase 3 study of this compound plus palbociclib versus letrozole plus palbociclib for previously untreated ER+/HER2- advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ER-Positive Advanced Breast Cancer Oral SERD Plus Palbociclib in First-Line Setting - The ASCO Post [ascopost.com]
- 6. Pfizer Announces Overall Survival Results from Phase 3 PALOMA-2 Trial of IBRANCE® (palbociclib) for the First-Line Treatment of ER+, HER2- Metastatic Breast Cancer | Pfizer [pfizer.com]
- 7. No Overall Survival Benefit Reported With Palbociclib/Letrozole in Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 8. Pfizer Announces Positive Top-Line Results for Phase 3 PALOMA-2 Clinical Trial of IBRANCE® (palbociclib) | Pfizer [pfizer.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ibrance.pfizerpro.com [ibrance.pfizerpro.com]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
Amcenestrant Demonstrates Potential Efficacy in Preclinical Models of Aromatase Inhibitor-Resistant Breast Cancer
For Immediate Release
Amcenestrant is a non-steroidal SERD that functions by binding to the estrogen receptor, leading to its degradation and thereby blocking ER-mediated signaling pathways that drive tumor growth.[1] Preclinical studies have demonstrated its potent antagonist and degradation activity against both wild-type and mutant forms of the estrogen receptor.[2] This dual mechanism of action is critical in overcoming resistance to AIs, which function by inhibiting the production of estrogen but do not directly target the estrogen receptor itself.
Comparative Efficacy in Endocrine-Resistant Models
This compound has demonstrated robust anti-tumor activity in various other endocrine-resistant preclinical models. For instance, in patient-derived xenograft (PDX) models of tamoxifen-resistant breast cancer (HCI-013) and in cell line xenograft models with activating ESR1 mutations (MCF7-Y537S), which are a common mechanism of resistance to AIs, this compound treatment resulted in significant tumor regression.[2]
Below is a summary of preclinical data for this compound and comparators in relevant endocrine-resistant models.
| Compound | Model System | Key Findings | Reference |
| This compound | MCF-7 (ER+ Breast Cancer Cell Line) | Potent ERα degradation with an EC50 of 0.2 nM. | [6] |
| MCF-7-Y537S Xenograft (ESR1 mutant) | Significant anti-tumor efficacy and tumor regression as monotherapy. | [2] | |
| HCI-013 PDX (Tamoxifen-Resistant) | Strong synergistic anti-tumor activity when combined with palbociclib. | [2] | |
| Fulvestrant (B1683766) | Letrozole-Resistant MCF-7 Cells | Completely blocked the growth of AI-resistant cell lines. | [3][5] |
| Anastrozole-Resistant Xenograft | Combination with anastrozole (B1683761) delayed or reversed the development of resistance. | [7] | |
| Aromatase Inhibitors (Letrozole, Exemestane) | Letrozole-Resistant MCF-7 Cells | Demonstrated cross-resistance with other AIs and tamoxifen. | [3][5] |
Signaling Pathways in Aromatase Inhibitor Resistance
Resistance to aromatase inhibitors can develop through various mechanisms. A primary mechanism involves the activation of escape pathways that bypass the need for estrogen-mediated ER signaling. This often involves the upregulation of growth factor receptor signaling, such as the EGFR/HER2 pathway, which can then activate downstream kinases that phosphorylate and activate the estrogen receptor in a ligand-independent manner. Furthermore, the development of activating mutations in the ESR1 gene can lead to a constitutively active estrogen receptor that no longer requires estrogen for its function. This compound, by directly targeting the estrogen receptor for degradation, can effectively shut down this central node in the signaling network, irrespective of the specific resistance mechanism.
Caption: Signaling pathways in AI resistance and the mechanism of action of this compound.
Experimental Protocols
Generation of Aromatase Inhibitor-Resistant Cell Lines
This protocol describes the generation of letrozole-resistant (LR) MCF-7 breast cancer cells.
-
Cell Culture: Culture MCF-7 cells stably overexpressing aromatase (MCF-7-aromatase) in DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and an appropriate selection antibiotic.
-
Induction of Resistance: Culture MCF-7-aromatase cells in phenol (B47542) red-free DMEM supplemented with 10% charcoal-stripped fetal bovine serum, testosterone (B1683101) (1-10 nmol/L) as an aromatase substrate, and letrozole (B1683767) at a concentration close to the IC50 value (e.g., 5.3 nmol/L).[8]
-
Long-Term Culture: Maintain the cells in continuous culture with testosterone and letrozole for several months. Replace the medium every 3-4 days.
-
Selection of Resistant Colonies: Monitor the cultures for the emergence of resistant colonies. Once colonies are established and proliferating steadily in the presence of letrozole, they can be considered letrozole-resistant (MCF-7-LR).
-
Verification of Resistance: Confirm the resistance of the MCF-7-LR cells by performing a cell viability assay with a range of letrozole concentrations and comparing the IC50 value to that of the parental MCF-7-aromatase cells.
Cell Viability Assay (WST-1 Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a compound.
-
Drug Treatment: Prepare serial dilutions of this compound, fulvestrant, and letrozole in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 5-7 days at 37°C in a humidified atmosphere with 5% CO2.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Absorbance Measurement: Measure the absorbance of the samples at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.[8]
Estrogen Receptor Degradation Assay (Western Blot)
This protocol is for assessing the degradation of ERα protein following treatment with a SERD.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against ERα overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Use a loading control (e.g., β-actin or GAPDH) to normalize the ERα protein levels. Quantify the band intensities using densitometry software to determine the percentage of ERα degradation compared to the vehicle control.[9][10]
Conclusion
References
- 1. fondazionebonadonna.org [fondazionebonadonna.org]
- 2. researchgate.net [researchgate.net]
- 3. New cell culture model for aromatase inhibitor-resistant breast cancer shows sensitivity to fulvestrant treatment and cross-resistance between letrozole and exemestane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New cell culture model for aromatase inhibitor-resistant breast cancer shows sensitivity to fulvestrant treatment and cross-resistance between letrozole and exemestane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Combination of anastrozole with fulvestrant in the intratumoral aromatase xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Establishment of an aromatase inhibitor letrozole-resistant breast cancer cell model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Aryl Hydrocarbon Receptor Mediates Degradation of Estrogen Receptor α through Activation of Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sanofi provides update on this compound clinical development program [sanofi.com]
The Downfall of Amcenestrant: A Comparative Analysis of Oral SERDs in ER+/HER2- Breast Cancer
The landscape of endocrine therapy for estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer has been dynamically evolving with the advent of oral selective estrogen receptor degraders (SERDs). These agents promise improved efficacy and convenience over the intramuscular standard, fulvestrant (B1683766). However, the developmental path has not been uniform for all candidates. While agents like elacestrant (B1663853) and camizestrant (B1654347) have demonstrated promising results, the clinical development of amcenestrant was notably halted due to lack of efficacy. This guide provides a detailed comparison of this compound with other key oral SERDs, exploring the potential reasons for its failure through an analysis of clinical trial data, experimental protocols, and underlying mechanisms.
A Tale of Two Trials: The Discontinuation of this compound
The development of this compound, an oral SERD, was discontinued (B1498344) by Sanofi following disappointing results from two key clinical trials: AMEERA-3 and AMEERA-5.[1][]
The Phase 2 AMEERA-3 trial evaluated this compound as a monotherapy against the physician's choice of endocrine therapy in patients with ER+/HER2- advanced or metastatic breast cancer who had progressed on prior hormonal therapies.[1][] The trial failed to meet its primary endpoint of improving progression-free survival (PFS).[1][]
Subsequently, the Phase 3 AMEERA-5 trial, which assessed this compound in combination with the CDK4/6 inhibitor palbociclib (B1678290) as a first-line treatment for ER+/HER2- advanced breast cancer, was stopped for futility at a prespecified interim analysis.[1][3] An Independent Data Monitoring Committee (IDMC) concluded that the combination of this compound and palbociclib did not meet the prespecified boundary for continuation when compared to the control arm of letrozole (B1683767) plus palbociclib.[1][3] No new safety signals were observed in this trial.[1][3]
The Rise of Other Oral SERDs: A Story of Efficacy and Patient Selection
In stark contrast to this compound's setbacks, other oral SERDs have shown significant promise in clinical trials, most notably elacestrant and camizestrant.
Elacestrant (EMERALD Trial): The Phase 3 EMERALD trial was a pivotal study that evaluated elacestrant versus standard-of-care (SOC) endocrine monotherapy in patients with ER+/HER2- advanced or metastatic breast cancer who had previously received one or two lines of endocrine therapy, including a CDK4/6 inhibitor.[4][5] The trial met its primary endpoints, demonstrating a statistically significant improvement in PFS in both the overall population and in patients with tumors harboring an estrogen receptor 1 (ESR1) mutation.[4][5] This led to the FDA approval of elacestrant for patients with ESR1-mutated advanced or metastatic breast cancer.
Camizestrant (SERENA-2 Trial): The Phase 2 SERENA-2 trial investigated two doses of camizestrant versus fulvestrant in post-menopausal women with ER+/HER2- advanced breast cancer who had progressed on prior endocrine therapy.[6][7] The results were highly encouraging, showing a statistically significant and clinically meaningful improvement in PFS for both doses of camizestrant compared to fulvestrant.[6][7] The benefit was observed in the overall population as well as in key subgroups, including patients with ESR1 mutations.[6][7]
Giredestrant (B1649318) (acelERA Trial): The Phase 2 acelERA trial of giredestrant versus physician's choice of endocrine therapy in previously treated ER+/HER2- advanced breast cancer did not meet its primary endpoint of a statistically significant improvement in investigator-assessed PFS.[8][9] However, a trend towards a favorable benefit was observed in patients with ESR1-mutated tumors.[8][9]
Comparative Efficacy of Oral SERDs
The table below summarizes the key efficacy data from the pivotal trials of this compound and other promising oral SERDs.
| Drug | Trial | Patient Population | Comparator | Primary Endpoint | Hazard Ratio (95% CI) | p-value | Median PFS (months) |
| This compound | AMEERA-5[3][10] | 1L ER+/HER2- aBC | Letrozole + Palbociclib | PFS | 1.209 (0.939, 1.557) | 0.9304 (one-sided) | Not Reported (6-month PFS rate: 82.7% vs 86.9%) |
| Elacestrant | EMERALD[4][11] | 2L/3L ER+/HER2- aBC (post-CDK4/6i) | SOC Endocrine Therapy | PFS (Overall) | 0.70 (0.55, 0.88) | 0.002 | 2.8 vs 1.9 |
| PFS (ESR1-mutant) | 0.55 (0.39, 0.77) | 0.0005 | 3.8 vs 1.9 | ||||
| Camizestrant (75mg) | SERENA-2[6][12] | Postmenopausal ER+/HER2- aBC (post-ET) | Fulvestrant | PFS | 0.58 (0.41, 0.81) | 0.0124 | 7.2 vs 3.7 |
| Camizestrant (150mg) | SERENA-2[6][12] | Postmenopausal ER+/HER2- aBC (post-ET) | Fulvestrant | PFS | 0.67 (0.48, 0.92) | 0.0161 | 7.7 vs 3.7 |
| Giredestrant | acelERA[8][9] | 2L/3L ER+/HER2- aBC | Physician's Choice ET | INV-PFS | 0.81 (0.60, 1.10) | 0.1757 | 5.6 vs 5.4 |
aBC: advanced Breast Cancer; 1L/2L/3L: First/Second/Third Line; ET: Endocrine Therapy; INV-PFS: Investigator-Assessed Progression-Free Survival; SOC: Standard of Care
Comparative Safety Profiles
The safety profiles of these oral SERDs are generally manageable and consistent with other endocrine therapies. The table below outlines the most common adverse events (AEs) observed in the respective clinical trials.
| Adverse Event (Any Grade) | This compound + Palbociclib (AMEERA-5)[3][10] | Elacestrant (EMERALD)[4][13] | Camizestrant (75mg) (SERENA-2)[6] | Giredestrant (acelERA)[8][14] |
| Nausea | 16.3% | 35.0% | 14.9% | 15.2% |
| Fatigue | 16.3% | 19.0% | 16.2% | 13.2% |
| Arthralgia | 18.4% | 14.3% | 16.2% | 21.2% |
| Hot Flush | 15.8% | 9.7% | 8.1% | 11.9% |
| Diarrhea | 12.9% | 12.6% | 9.5% | 13.9% |
| Vomiting | 10.5% | 19.0% | 6.8% | 7.3% |
| Grade ≥3 AEs | 46.3% | 7.2% (treatment-related) | 8% (serious) | Balanced across arms |
Experimental Protocols: A Closer Look at Trial Designs
The divergent outcomes of these oral SERDs may be partially explained by differences in their clinical trial designs and patient populations.
This compound: The AMEERA Trials
-
AMEERA-3: This was an open-label, randomized Phase 2 trial that enrolled patients with ER+/HER2- advanced breast cancer who had progressed after one or two prior lines of endocrine therapy.[15][16] Patients were randomized 1:1 to receive either this compound or the physician's choice of endocrine monotherapy.[15][16] The primary endpoint was PFS assessed by an independent central review.[15][16]
-
AMEERA-5: This was a double-blind, randomized Phase 3 trial for the first-line treatment of ER+/HER2- advanced breast cancer.[13][17] Patients were randomized 1:1 to receive this compound plus palbociclib or letrozole plus palbociclib.[13][17] The primary endpoint was PFS.[13][17]
Elacestrant: The EMERALD Trial
-
This was a randomized, open-label, multicenter Phase 3 trial for patients with ER+/HER2- advanced or metastatic breast cancer who had progressed on one or two prior lines of endocrine therapy, including a CDK4/6 inhibitor.[5][8] Patients were randomized 1:1 to receive either elacestrant or the investigator's choice of endocrine monotherapy (fulvestrant or an aromatase inhibitor).[5][8] The co-primary endpoints were PFS in the overall population and in patients with ESR1 mutations.[5][8] ESR1 mutation status was determined from circulating tumor DNA (ctDNA).[8]
Camizestrant: The SERENA-2 Trial
-
This was a randomized, open-label, multi-dose Phase 2 trial in post-menopausal women with ER+/HER2- advanced breast cancer who had experienced disease recurrence or progression on at least one line of endocrine therapy.[6][7] Patients were randomized to receive one of two doses of camizestrant (75 mg or 150 mg) or fulvestrant.[6][7] The primary endpoint was investigator-assessed PFS.[7]
Giredestrant: The acelERA Trial
-
This was a randomized, open-label, Phase 2 study comparing giredestrant to the physician's choice of endocrine monotherapy in patients with ER+/HER2- advanced breast cancer who had progressed after one or two lines of systemic therapy.[11][18] Patients were randomized 1:1 to receive giredestrant or the physician's choice of endocrine monotherapy.[11][18] The primary endpoint was investigator-assessed PFS.[18]
Visualizing the Pathways and Processes
Estrogen Receptor Signaling and the Mechanism of Oral SERDs
The following diagram illustrates the estrogen receptor signaling pathway and the mechanism of action of oral SERDs. In ER+ breast cancer, estrogen binds to the estrogen receptor, leading to its dimerization and translocation to the nucleus, where it activates the transcription of genes that promote cell proliferation. Oral SERDs are designed to bind to the estrogen receptor, inducing a conformational change that marks the receptor for degradation by the proteasome. This leads to a reduction in the number of estrogen receptors available to drive tumor growth.
Caption: ER signaling and oral SERD mechanism.
A Standardized Clinical Trial Workflow
The following diagram outlines a typical workflow for a randomized controlled clinical trial in oncology, from patient screening to data analysis.
Caption: Standard oncology clinical trial workflow.
Why Did this compound Fail? A Multifaceted Analysis
The failure of this compound, in contrast to the success of other oral SERDs, is likely due to a combination of factors:
-
Trial Design and Patient Population: The AMEERA-5 trial evaluated this compound in a first-line setting in combination with a CDK4/6 inhibitor, a highly effective standard of care.[3] Demonstrating a significant improvement over this robust comparator is a high bar for any new agent. In contrast, the EMERALD and SERENA-2 trials evaluated elacestrant and camizestrant, respectively, in later-line settings where patients had already progressed on prior therapies, including CDK4/6 inhibitors.[4][6] This patient population may have a greater unmet need and potentially a higher likelihood of harboring resistance mechanisms, such as ESR1 mutations, where a potent SERD could demonstrate a more pronounced benefit.
-
The Role of ESR1 Mutations: The success of elacestrant was particularly prominent in patients with ESR1 mutations, leading to its approval for this specific subgroup.[4] Similarly, camizestrant showed a strong signal of efficacy in this population.[6] The AMEERA trials for this compound did not specifically select for or stratify by ESR1 mutation status in their primary analysis, potentially diluting any potential benefit in this subgroup within the broader "all-comer" population. While a numerical improvement in PFS was observed in patients with baseline ESR1 mutations in the AMEERA-3 trial, it was not statistically significant.[15]
-
Intrinsic Properties of the Molecule: While all are classified as oral SERDs, subtle differences in their chemical structures and binding affinities to the estrogen receptor could translate to differences in their potency and ability to induce receptor degradation. Preclinical data suggested this compound had potent antagonist and degradative properties, but its clinical performance did not bear this out as robustly as its competitors.
Conclusion
The divergent paths of this compound and other oral SERDs highlight the complexities of drug development in oncology. The failure of this compound in the AMEERA trials underscores the importance of strategic clinical trial design, including the selection of appropriate patient populations and comparator arms. The success of elacestrant and the promise of camizestrant, particularly in the context of ESR1 mutations, have refined the path forward for this class of drugs. Future research will likely focus on further elucidating the optimal placement of these agents in the treatment paradigm for ER+/HER2- breast cancer, both as monotherapy and in combination with other targeted agents, with a continued emphasis on biomarker-driven patient selection.
References
- 1. acep.org [acep.org]
- 3. Camizestrant | C24H28F4N6 | CID 134453496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Oral SERD, a Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. komen.org [komen.org]
- 10. CONSORT: when and how to use it - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. GSRS [precision.fda.gov]
- 13. consort-spirit.org [consort-spirit.org]
- 14. Giredestrant | C27H31F5N4O | CID 121410806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. selleckchem.com [selleckchem.com]
- 17. newdrugapprovals.org [newdrugapprovals.org]
- 18. Elacestrant | C30H38N2O2 | CID 23642301 - PubChem [pubchem.ncbi.nlm.nih.gov]
Amcenestrant: A Meta-Analysis of Antitumor Activity in ER+/HER2- Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Amcenestrant, an investigational oral selective estrogen receptor degrader (SERD), has been evaluated for its antitumor activity in estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. This guide provides a comprehensive meta-analysis of published data on this compound, comparing its efficacy and safety with established alternative therapies. The information is intended to support research, clinical trial design, and drug development efforts in the field of oncology.
Executive Summary
This compound is an oral SERD designed to antagonize and degrade the estrogen receptor, a key driver in the majority of breast cancers.[1] Preclinical studies demonstrated its potent dual activity, inhibiting the ER signaling pathway and showing significant tumor regression in in-vivo models.[2] However, the clinical development program for this compound was discontinued (B1498344) in 2022. The pivotal Phase II AMEERA-3 and Phase III AMEERA-5 trials did not meet their primary endpoints of improving progression-free survival (PFS) compared to standard-of-care endocrine therapies.[3][4] Despite this, analyses of trial data, particularly in patient subgroups with specific genetic mutations (ESR1), may still offer valuable insights for the development of future ER-targeted therapies.
Comparative Efficacy
The following tables summarize the key efficacy data from the AMEERA clinical trial program for this compound and compare it with pivotal trial data for other oral SERDs, aromatase inhibitors (AIs), and CDK4/6 inhibitors that are current standards of care in ER+/HER2- breast cancer.
Table 1: this compound Clinical Trial Efficacy Data
| Trial | Treatment Arm | Comparator | N | Median PFS (months) | ORR (%) | CBR (%) | Key Findings |
| AMEERA-3 (2nd/3rd line) | This compound (400 mg QD) | Physician's Choice (Fulvestrant, AI, or Tamoxifen) | 143 | 3.6 | - | - | Did not meet primary endpoint of improved PFS.[3][5] |
| Physician's Choice | - | 147 | 3.7 | - | - | ||
| AMEERA-3 (ESR1-mutant subgroup) | This compound | Physician's Choice | 65 | 3.7 | - | - | Numerical improvement in PFS observed in patients with baseline ESR1 mutation.[5] |
| Physician's Choice | - | 55 | 2.0 | - | - | ||
| AMEERA-5 (1st line) | This compound (200 mg QD) + Palbociclib | Letrozole + Palbociclib | 534 | Not Met (Study Stopped) | - | - | Study stopped for futility at interim analysis.[4] |
| Letrozole + Palbociclib | - | 534 | - | - | - | ||
| AMEERA-1 (Heavily pre-treated) | This compound (400 mg QD) | Single Arm | 46 | - | 10.9 | 28.3 | Showed preliminary antitumor activity.[6] |
PFS: Progression-Free Survival, ORR: Objective Response Rate, CBR: Clinical Benefit Rate, QD: Once Daily
Table 2: Comparative Efficacy of Alternative Oral SERDs
| Drug | Trial | Treatment Arm | Comparator | N | Median PFS (months) | Key Findings |
| Elacestrant | EMERALD | Elacestrant | Fulvestrant or AI | 239 | 2.8 | First oral SERD to show a PFS benefit over standard of care in a Phase 3 trial, particularly in ESR1-mutant tumors. |
| Fulvestrant or AI | - | 238 | 1.9 | |||
| Camizestrant | SERENA-2 | Camizestrant (75 mg) | Fulvestrant | 74 | 7.2 | Statistically significant and clinically meaningful improvement in PFS vs fulvestrant. |
| Camizestrant (150 mg) | Fulvestrant | 73 | 7.7 | |||
| Fulvestrant | - | 73 | 3.7 | |||
| Giredestrant | acelERA | Giredestrant | Physician's Choice | 151 | 5.6 | Did not show statistically significant superiority to physician's choice of endocrine therapy. |
| Physician's Choice | - | 152 | 5.4 |
Table 3: Pivotal Trial Efficacy of Standard Endocrine Therapies and CDK4/6 Inhibitors
| Drug Class | Drug | Trial | Treatment Setting | Comparator | Median PFS (months) |
| Injectable SERD | Fulvestrant | FALCON | 1st Line | Anastrozole | 16.6 vs 13.8 |
| Aromatase Inhibitor | Letrozole | PO25 | 1st Line | Tamoxifen | 9.4 vs 6.0 |
| Anastrozole | TARGET | 1st Line | Tamoxifen | 11.1 vs 5.6 (TTP) | |
| Exemestane | EORTC | 1st Line | Tamoxifen | 9.95 vs 5.72 | |
| CDK4/6 Inhibitor | Palbociclib + Letrozole | PALOMA-2 | 1st Line | Letrozole + Placebo | 24.8 vs 14.5 |
| Ribociclib + Letrozole | MONALEESA-2 | 1st Line | Letrozole + Placebo | 25.3 vs 16.0 | |
| Abemaciclib + AI | MONARCH 3 | 1st Line | AI + Placebo | 28.2 vs 14.8 |
TTP: Time to Progression
Mechanism of Action: ER Signaling and Degradation
This compound, like other SERDs, functions by binding to the estrogen receptor and inducing a conformational change that marks the receptor for proteasomal degradation. This dual action of antagonism and degradation aims to completely shut down ER-mediated signaling pathways that drive tumor growth.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used in the preclinical and clinical evaluation of this compound and similar agents.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with varying concentrations of this compound or control compounds for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Western Blot for ERα Degradation
This technique is used to quantify the degradation of the estrogen receptor protein following treatment.
-
Cell Lysis: Treat breast cancer cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against ERα overnight at 4°C, followed by incubation with a secondary antibody conjugated to horseradish peroxidase for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize the ERα signal.
Xenograft Mouse Model of Breast Cancer
This in vivo model evaluates the antitumor activity of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject ER+ breast cancer cells (e.g., 1-5 x 10^6 MCF-7 cells) mixed with Matrigel into the flank of female immunodeficient mice (e.g., nude or NSG mice).
-
Estrogen Supplementation: Implant a slow-release estrogen pellet subcutaneously to support the growth of ER-dependent tumors.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control orally, daily, for a specified period.
-
Tumor Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Clinical Trial Workflow
The AMEERA clinical trial program followed a standard workflow for evaluating a new cancer therapeutic.
Logical Framework for Patient Stratification in AMEERA-3
The AMEERA-3 trial stratified patients based on key prognostic factors to ensure a balanced comparison between the treatment arms.
References
- 1. Phase 1 study of oral selective estrogen receptor degrader (SERD) this compound (SAR439859), in Japanese women with ER-positive and HER2-negative advanced breast cancer (AMEERA-2) | springermedizin.de [springermedizin.de]
- 2. Phase 1 study of oral selective estrogen receptor degrader (SERD) this compound (SAR439859), in Japanese women with ER-positive and HER2-negative advanced breast cancer (AMEERA-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. AMEERA-1 phase 1/2 study of this compound, SAR439859, in postmenopausal women with ER-positive/HER2-negative advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Amcenestrant: An Operational Guide
Disclaimer: Amcenestrant (also known as SAR439859) is an investigational drug whose clinical development was discontinued.[1][2] As such, a comprehensive, official Safety Data Sheet (SDS) with specific disposal instructions from the manufacturer, Sanofi, is not publicly available. The following procedures are based on a conservative approach, treating this compound as a potentially hazardous compound, similar to other Selective Estrogen Receptor Degraders (SERDs) and antineoplastic agents.[3][4] Researchers must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for pharmaceutical waste disposal.
Essential Safety and Handling Information
Given the potent biological activity of SERDs, this compound should be handled with care to prevent personnel exposure and environmental contamination. Although some databases report its GHS hazard classification as "Not Classified," it is prudent to handle it as a potent compound.
Personal Protective Equipment (PPE): When handling this compound in solid or solution form, the following PPE is recommended:
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A disposable, solid-front gown is preferred.
-
Respiratory Protection: If there is a risk of aerosolization of the solid powder, work should be conducted in a certified chemical fume hood or a similar ventilated enclosure.
Storage: this compound solid should be stored in a tightly sealed container in a cool, well-ventilated area.[5] Suppliers recommend long-term storage at -20°C.[6]
Quantitative and Chemical Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Chemical Name | 8-(2,4-dichlorophenyl)-9-[4-[[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxy]phenyl]-6,7-dihydro-5H-benzo[7]annulene-2-carboxylic acid | [8] |
| Molecular Formula | C₃₁H₃₀Cl₂FNO₃ | [8] |
| Molecular Weight | 554.5 g/mol | [8] |
| CAS Number | 2114339-57-8 | [8] |
| Appearance | Solid powder | [8] |
| Solubility | Sparingly soluble in DMSO (1-10 mg/ml) | [8] |
| Mechanism of Action | Selective Estrogen Receptor Degrader (SERD) with an EC₅₀ of 0.2 nM for ERα degradation. | [9] |
Step-by-Step Disposal and Decontamination Protocols
These protocols provide a framework for managing this compound waste in a laboratory setting.
Experimental Protocol 1: Segregation and Disposal of this compound Waste
Objective: To safely collect and segregate different forms of this compound waste for final disposal.
Methodology:
-
Hazardous Waste Determination: All waste streams containing this compound (pure compound, solutions, contaminated labware) must be managed as hazardous pharmaceutical waste. This aligns with the Resource Conservation and Recovery Act (RCRA) guidelines for managing chemical waste.[10]
-
Waste Container Labeling:
-
Use a dedicated, leak-proof, and puncture-resistant hazardous waste container.
-
Label the container clearly with: "Hazardous Waste – this compound," the specific chemical composition (e.g., "this compound in DMSO"), and the appropriate hazard warnings.
-
-
Segregation of Waste Streams:
-
Solid Waste: Collect unused or expired this compound powder, contaminated wipes, bench paper, and contaminated PPE in the designated solid hazardous waste container. Do not mix with regular laboratory trash.
-
Liquid Waste: Collect all solutions containing this compound and the first rinsate from container decontamination in a designated liquid hazardous waste container. Do not pour this compound solutions down the drain. This is critical as many SERDs may pose a risk to the aquatic environment.[11][12]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container suitable for chemotherapy or hazardous chemical waste.
-
-
Final Disposal:
-
Store the sealed hazardous waste containers in a designated satellite accumulation area according to your institution's policies.
-
Arrange for pickup and disposal through your institution's EHS department. The primary method of disposal for this type of waste is typically high-temperature incineration by a licensed hazardous waste management company.[13]
-
Experimental Protocol 2: Decontamination of Laboratory Equipment
Objective: To effectively decontaminate non-disposable laboratory equipment (e.g., glassware, stir bars, spatulas) after use with this compound.
Methodology:
-
Initial Decontamination (in a fume hood):
-
Carefully wipe down all surfaces of the equipment with a disposable towelette soaked in a solvent known to dissolve this compound (e.g., DMSO), followed by a wipe with 70% ethanol (B145695).
-
Collect these wipes as solid hazardous waste.
-
-
Triple Rinse Procedure:
-
Rinse the equipment three times with a suitable solvent (e.g., ethanol or a detergent solution).
-
Collect the first rinsate as liquid hazardous waste.[14] Subsequent rinses may be managed as non-hazardous depending on institutional policy and local regulations, but a conservative approach is to collect all rinsates as hazardous.
-
-
Final Cleaning:
-
After the solvent rinse, wash the equipment with warm, soapy water.
-
Perform a final rinse with deionized water.
-
Allow the equipment to air dry completely before reuse or storage.
-
Visualizing the Disposal Workflow
The following diagrams illustrate key processes for the safe management of this compound.
Caption: Figure 1: Segregation and disposal workflow for this compound waste.
Caption: Figure 2: Simplified signaling pathway for this compound as a SERD.
References
- 1. Sanofi provides update on this compound clinical development program [sanofi.com]
- 2. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 3. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 4. targetedonc.com [targetedonc.com]
- 5. targetmol.com [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Hazardous Pharmaceuticals Defined | Medical Waste Pros [medicalwastepros.com]
- 11. medicines.org.uk [medicines.org.uk]
- 12. assets.hpra.ie [assets.hpra.ie]
- 13. medline.com [medline.com]
- 14. cmich.edu [cmich.edu]
Personal protective equipment for handling Amcenestrant
Essential Safety and Handling Guide for Amcenestrant
Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for this compound based on general laboratory safety principles for potent chemical compounds. As of this writing, a comprehensive, publicly available Safety Data Sheet (SDS) with specific GHS classifications for this compound has not been identified. Researchers should always consult their institution's Environmental Health and Safety (EH&S) department for a formal hazard assessment and specific handling protocols.
This compound (also known as SAR439859) is an investigational oral selective estrogen receptor degrader (SERD).[1][2][3][4] Although its clinical development program was discontinued, the compound may still be used in research settings.[5][6] As with any potent, biologically active compound, proper handling is crucial to minimize exposure and ensure laboratory safety.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound in a laboratory setting. These recommendations are based on general best practices for handling hazardous chemicals.[7][8][9][10][11]
| PPE Category | Minimum Requirement | Recommended for Higher Risk Tasks (e.g., weighing, preparing concentrated solutions) |
| Body Protection | Laboratory coat | Disposable gown over lab coat |
| Hand Protection | Disposable nitrile gloves (single pair) | Double-gloving with nitrile gloves |
| Eye/Face Protection | Safety glasses with side shields | Chemical splash goggles and a face shield |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area or chemical fume hood. | A NIOSH-approved respirator (e.g., N95 or higher) may be necessary if there is a risk of aerosolization and work cannot be conducted in a fume hood. A full hazard assessment by EH&S is required. |
| Foot Protection | Closed-toe, non-perforated shoes | N/A |
Operational and Disposal Plans
Experimental Protocols
General Handling of Solid this compound:
-
Ventilation: All work with solid this compound, especially weighing and preparing stock solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene: Avoid skin contact. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, and appropriate hazard warnings.
-
Storage: Store this compound in a cool, dry, and dark place, as recommended by the supplier.[2]
Spill Response:
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or if you are unsure how to handle it.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, don the appropriate PPE as outlined in the table above, including double gloves, a lab coat, and eye protection.
-
Contain the Spill:
-
Solid Spills: Gently cover the spill with absorbent pads or a spill pillow to prevent the powder from becoming airborne. Moisten the absorbent material with water to help contain the dust.
-
Liquid Spills (Solutions of this compound): Cover the spill with an appropriate absorbent material (e.g., chemical absorbent pads, vermiculite).
-
-
Clean the Spill:
-
Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., soap and water, followed by 70% ethanol), working from the outside in.
-
Place all cleaning materials into the hazardous waste container.
-
-
Decontaminate: Wipe down all surfaces and equipment that may have come into contact with the compound.
-
Doff PPE and Wash Hands: Remove PPE in a manner that avoids self-contamination and dispose of it in the hazardous waste stream. Wash hands thoroughly.
Disposal Plan
All waste contaminated with this compound should be considered hazardous waste and disposed of according to institutional and local regulations.
-
Solid Waste: This includes unused this compound powder, contaminated gloves, bench paper, pipette tips, and any other disposable materials that have come into contact with the compound. Place these items in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: This includes stock solutions, experimental media containing this compound, and solvents used for cleaning. Collect liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container that is also labeled as containing hazardous chemical waste.
Visual Guides
The following diagrams illustrate the recommended workflows for PPE selection and waste disposal when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Sanofi provides update on this compound clinical development program [sanofi.com]
- 6. targetedonc.com [targetedonc.com]
- 7. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 11. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
